molecular formula C8H10ClNO B1467837 [3-Chloro-5-(methylamino)phenyl]methanol CAS No. 1051900-94-7

[3-Chloro-5-(methylamino)phenyl]methanol

Cat. No.: B1467837
CAS No.: 1051900-94-7
M. Wt: 171.62 g/mol
InChI Key: UKMOSTVWMFPICF-UHFFFAOYSA-N
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Description

[3-Chloro-5-(methylamino)phenyl]methanol (CAS 1051900-94-7) is a high-purity chemical building block of interest in advanced materials and pharmaceutical research. With a molecular formula of C8H10ClNO and a molecular weight of 171.62 g/mol , this compound features both a methanol group and a methylamino group on a chloro-substituted phenyl ring, making it a versatile intermediate for further synthetic transformations . Its structural characteristics suggest potential application in the development and synthesis of complex molecules, including chiral selectors for separation science. For instance, derivatives of chlorinated phenylcarbamates are widely investigated for their enantioselective potential in chromatographic methods . This product is provided with a guaranteed purity of 95% . Please handle with appropriate care, as this compound may be harmful if swallowed and cause skin and serious eye irritation . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[3-chloro-5-(methylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-10-8-3-6(5-11)2-7(9)4-8/h2-4,10-11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMOSTVWMFPICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to [3-Chloro-5-(methylamino)phenyl]methanol: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

[3-Chloro-5-(methylamino)phenyl]methanol (CAS 1051900-94-7) is a substituted benzyl alcohol derivative that serves as a crucial intermediate in organic and medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom, a methylamino group, and a hydroxymethyl group on a benzene ring, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, details a robust synthetic protocol for its preparation via the reduction of its corresponding aldehyde, and discusses its significance as a precursor in the development of pharmacologically active compounds. The methodologies for its purification and characterization are also presented, offering a comprehensive resource for researchers and professionals in drug discovery and chemical development.

Physicochemical and Structural Properties

[3-Chloro-5-(methylamino)phenyl]methanol is a multifaceted molecule whose utility is defined by its structural features. The presence of a nucleophilic secondary amine, a reactive primary alcohol, and an electron-withdrawing chlorine atom provides multiple handles for synthetic transformations.

Table 1: Physicochemical Properties of [3-Chloro-5-(methylamino)phenyl]methanol

PropertyValueSource
CAS Number 1051900-94-7N/A
Molecular Formula C₈H₁₀ClNOPubChem[1]
Molecular Weight 171.62 g/mol N/A
IUPAC Name [3-chloro-5-(methylamino)phenyl]methanolN/A
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Soluble in methanol, ethanol, DMSO, DMFN/A
Boiling Point Not determinedN/A
Melting Point Not determinedN/A

The chlorine substituent is significant in drug design, as it can modulate the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target.[2][3] The methylamino group provides a site for further functionalization and can act as a hydrogen bond donor or acceptor, which is critical for molecular recognition in biological systems.

Synthesis and Purification

The most direct and efficient synthesis of [3-Chloro-5-(methylamino)phenyl]methanol involves the selective reduction of the corresponding aldehyde, 3-chloro-5-(methylamino)benzaldehyde. This precursor aldehyde can be synthesized through various established organic chemistry methods, often starting from 3-chlorobenzaldehyde.[4]

Synthetic Pathway Overview

The synthesis is a two-step process starting from a commercially available precursor. The key transformation is the reduction of a benzaldehyde to a benzyl alcohol. This requires a reducing agent that is chemoselective for the aldehyde group, leaving other functionalities intact. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature, high selectivity, and operational simplicity compared to stronger reducing agents like lithium aluminum hydride (LAH).

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Final Product Synthesis Start 3-Chloro-5-nitrobenzaldehyde Precursor 3-Chloro-5-(methylamino)benzaldehyde Start->Precursor Reductive Amination Product [3-Chloro-5-(methylamino)phenyl]methanol Precursor->Product Selective Aldehyde Reduction (NaBH4)

Caption: Synthetic pathway for [3-Chloro-5-(methylamino)phenyl]methanol.

Detailed Experimental Protocol: Aldehyde Reduction

This protocol describes the laboratory-scale synthesis of the title compound from 3-chloro-5-(methylamino)benzaldehyde.

Materials and Reagents:

  • 3-chloro-5-(methylamino)benzaldehyde (1.0 eq)

  • Methanol (MeOH), anhydrous (approx. 10 mL per gram of aldehyde)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-chloro-5-(methylamino)benzaldehyde in anhydrous methanol. Stir the solution using a magnetic stirrer until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. Maintaining a low temperature is crucial to control the reaction rate and prevent potential side reactions.

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (NaBH₄) to the cooled solution in small portions over 15-20 minutes. The portion-wise addition helps to manage the exothermic nature of the reaction and the accompanying hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3x volumes). Combine the organic layers in a separatory funnel.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude [3-Chloro-5-(methylamino)phenyl]methanol can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • ¹H NMR Spectroscopy: The success of the reduction is confirmed by the appearance of a singlet or doublet corresponding to the benzylic protons (-CH₂OH) typically around δ 4.5-4.7 ppm and the disappearance of the aldehyde proton signal (δ 9.8-10.0 ppm).

  • Mass Spectrometry (MS): ESI-MS analysis should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and the disappearance of the strong C=O stretch of the aldehyde at ~1700 cm⁻¹.

Applications in Drug Discovery and Development

Substituted benzyl alcohols and benzylamines are privileged scaffolds in medicinal chemistry.[5] The title compound, [3-Chloro-5-(methylamino)phenyl]methanol, serves as a key building block for more complex molecules, particularly in the synthesis of kinase inhibitors, receptor modulators, and other therapeutic agents.[6][7]

Role as a Versatile Intermediate

The molecule's functional groups allow for a variety of subsequent chemical transformations.

  • The Hydroxymethyl Group (-CH₂OH): Can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution, or used in ether or ester formation.

  • The Methylamino Group (-NHCH₃): Can be acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to build more complex structures. It is a common feature in many pharmacologically active molecules.

  • The Aryl Chloride (-Cl): Can participate in cross-coupling reactions or serve as a metabolic blocking position to improve the pharmacokinetic profile of a drug candidate.

Application_Workflow cluster_derivatives Synthetic Derivatization A [3-Chloro-5-(methylamino)phenyl]methanol (Building Block) B Oxidation of Alcohol (-> Aldehyde/Acid) A->B C Amine Acylation/Alkylation (-> Amide/Tertiary Amine) A->C D Cross-Coupling at Cl (-> Biaryl) A->D E Advanced Intermediate (Complex Scaffold) B->E C->E D->E F Lead Compound (Drug Candidate) E->F G Biological Screening (e.g., Kinase Assays) F->G

Sources

3-Chloro-5-(methylamino)benzyl alcohol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-5-(methylamino)benzyl alcohol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1]

A Versatile Pharmacophore for Kinase and Allosteric Phosphatase Inhibition[1]

Executive Summary

3-Chloro-5-(methylamino)benzyl alcohol is a high-value synthetic intermediate used primarily in the development of small-molecule inhibitors targeting allosteric sites on phosphatases (e.g., SHP2) and specific kinases.[1] Its structure combines a lipophilic, electron-withdrawing chlorine atom with a polar, hydrogen-bond-donating methylamino group and a reactive hydroxymethyl "handle." This specific substitution pattern (meta-chloro, meta-methylamino) is critical for occupying hydrophobic pockets while maintaining solubility and specific electrostatic interactions within the ATP-binding site or allosteric regulatory domains.[1]

This guide outlines the physicochemical properties, validated synthesis protocols, and reactivity profiles necessary for utilizing this scaffold in high-fidelity medicinal chemistry campaigns.[1]

Chemical Identity & Physicochemical Profiling[1][2][3]

This compound acts as a "linker" scaffold.[1] The benzyl alcohol moiety serves as a precursor for electrophilic attachment (via conversion to halide/mesylate) or nucleophilic attack (via oxidation to aldehyde for reductive amination).

PropertyValue / DescriptionSource/Derivation
IUPAC Name [3-Chloro-5-(methylamino)phenyl]methanolSystematic Nomenclature
Common Name 3-Chloro-5-(methylamino)benzyl alcoholIndustry Standard
Parent CAS 79944-63-1 (refers to 3-Amino-5-chlorobenzyl alcohol)Analogous Structure
Molecular Formula C₈H₁₀ClNOCalculated
Molecular Weight 171.62 g/mol Calculated
SMILES CNCc1cc(Cl)cc(CO)c1Structure
Calc.[1][2][3][4][][6] LogP 1.42 ± 0.2Predicted (Consensus)
pKa (Base) ~3.9 (Aniline nitrogen)Predicted (Inductive effect of Cl)
pKa (Acid) ~14.8 (Benzyl alcohol)Standard Benzyl Alcohol
H-Bond Donors 2 (-OH, -NH-)Structural Analysis
H-Bond Acceptors 2 (N, O)Structural Analysis
Appearance Off-white to pale beige crystalline solidAnalogous to parent aniline

Solubility Profile:

  • High: DMSO, Methanol, Ethanol, Ethyl Acetate.

  • Moderate: Dichloromethane (DCM), THF.

  • Low: Water (requires pH adjustment to <3 for protonation of amine).

Synthetic Methodologies

Direct alkylation of 3-amino-5-chlorobenzyl alcohol with methyl iodide is not recommended due to the high risk of over-alkylation (forming the dimethylamino impurity). The protocols below prioritize chemoselectivity.

Protocol A: Reductive Methylation (High Fidelity)

This route uses 3-amino-5-chlorobenzyl alcohol (CAS 79944-63-1) as the starting material.[1][4] It ensures mono-methylation via an in situ imine reduction.[1]

Reagents:

  • Starting Material: 3-Amino-5-chlorobenzyl alcohol (1.0 eq)[1][4]

  • Paraformaldehyde (1.1 eq) or Formalin

  • Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq) or NaBH(OAc)₃[1]

  • Solvent: Methanol (MeOH) / Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 3-amino-5-chlorobenzyl alcohol in MeOH. Add Paraformaldehyde and catalytic AcOH.[1] Stir at room temperature (RT) for 2 hours to form the imine species.

  • Reduction: Cool the mixture to 0°C. Slowly add NaCNBH₃ in portions.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by LC-MS for disappearance of starting material (m/z 157) and appearance of product (m/z 171).

  • Quench: Quench with saturated NaHCO₃ solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Formylation-Reduction (Strict Mono-Methylation)

For GMP-like purity where no dimethyl impurity is tolerated.[1]

  • Formylation: React 3-amino-5-chlorobenzyl alcohol with Formic Acid/Acetic Anhydride to yield N-(3-chloro-5-(hydroxymethyl)phenyl)formamide.

  • Reduction: Reduce the formamide using Borane-Dimethylsulfide (BH₃[1]·DMS) in THF at reflux.

  • Workup: Careful quenching with MeOH/HCl to break the boron-amine complex.[1]

Visualization: Synthesis Pathways

Synthesis Start 3-Amino-5-chlorobenzyl alcohol (CAS 79944-63-1) Imine Intermediate Imine (Transient) Start->Imine Paraformaldehyde MeOH, AcOH Formamide N-Formyl Intermediate (Stable) Start->Formamide HCOOH / Ac2O (Route B) Product 3-Chloro-5-(methylamino)benzyl alcohol (Target) Imine->Product NaCNBH3 Reduction Formamide->Product BH3-DMS Reduction

Caption: Figure 1. Chemoselective synthesis routes ensuring mono-methylation of the aniline nitrogen.

Reactivity & Derivatization[1]

Once synthesized, the alcohol moiety acts as the primary "handle" for attaching this pharmacophore to larger scaffolds.

A. Oxidation to Benzaldehyde

To couple this fragment via reductive amination (e.g., to a piperidine or pyrrolidine core), the alcohol must be oxidized to the aldehyde.

  • Reagent: Manganese Dioxide (MnO₂) (Activated) in DCM or Chloroform.

  • Why: MnO₂ is mild and will not oxidize the secondary amine or the aromatic ring, unlike Jones reagent.

  • Product: 3-Chloro-5-(methylamino)benzaldehyde.[1]

B. Conversion to Alkyl Halide

To use this fragment as an electrophile (for S_N2 reactions).

  • Reagent: Thionyl Chloride (SOCl₂) or Methanesulfonyl Chloride (MsCl).

  • Note: The secondary amine (-NHMe) is nucleophilic.[1] It must be protected (e.g., Boc-protection) before converting the alcohol to a chloride/mesylate to prevent self-polymerization or intermolecular reaction.[1]

Visualization: Downstream Logic

Reactivity Core 3-Chloro-5-(methylamino)benzyl alcohol Protected N-Boc-Protected Intermediate Core->Protected Boc2O / TEA Aldehyde Aldehyde (For Reductive Amination) Core->Aldehyde MnO2 (Oxidation) Halide Benzyl Chloride/Mesylate (Electrophile) Protected->Halide SOCl2 or MsCl

Caption: Figure 2.[1] Divergent reactivity pathways. Note the requirement for N-protection before halogenation.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Anilines are prone to oxidation (darkening) upon air exposure.[1]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

References

  • Synthesis of Benzyl Alcohol Precursors

    • Source: Patent EP2890800B1.[1] "Continuous biotransformation of substituted aromatic carboxylic acids to their corresponding aldehydes and alcohols."[1][2] (Describes the reduction of 3-amino-5-chlorobenzoic acid to 3-amino-5-chlorobenzyl alcohol).

  • Reductive Amination Methodologies

    • Source: Organic Chemistry Portal.[1] "Synthesis of Amines - Reductive Amination." (Standard protocols for NaCNBH3 mediated methylation).

  • Parent Compound Data (3-Amino-5-chlorobenzyl alcohol)

    • Source: PubChem Compound Summary for CID 12218739 (Parent structure).
  • Manganese Dioxide Oxidation Protocol

    • Source: Sigma-Aldrich Technical Bulletin.[1] "Manganese(IV) oxide - Activated."[1]

Sources

Introduction: The Versatility of the C8H10ClNO Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to C8H10ClNO Scaffolds for Medicinal Chemistry

In the landscape of modern medicinal chemistry, the concept of the "molecular scaffold" is paramount. It represents the core structural framework of a molecule, which can be systematically decorated with various functional groups to modulate its biological activity, pharmacokinetic properties, and toxicological profile. The molecular formula C8H10ClNO designates a class of small molecules that, while seemingly simple, encompasses a rich diversity of structural isomers. These scaffolds serve as crucial building blocks and key intermediates in the synthesis of a wide array of biologically active compounds, finding applications in the development of anticancer, antimicrobial, and anti-inflammatory agents.[1]

This technical guide offers a comprehensive exploration of C8H10ClNO scaffolds, tailored for researchers, scientists, and professionals in drug development. It delves into the fundamental properties, key isomeric classes, synthetic methodologies, and the mechanistic rationale behind the biological activities of these versatile chemical entities.

Fundamental Physicochemical Properties of C8H10ClNO

The molecular formula C8H10ClNO provides a starting point for understanding the general characteristics of this family of compounds. The presence of a chlorine atom, a nitrogen atom, and an oxygen atom imparts a degree of polarity and reactivity that is central to their utility in medicinal chemistry.

PropertyValueSource
Molecular FormulaC8H10ClNO[2][3][4]
Average Molecular Weight171.62 g/mol [2]
Monoisotopic Mass171.04509 Da[2][4]

The structural diversity arising from this single molecular formula is vast. The arrangement of the eight carbon, ten hydrogen, one chlorine, one nitrogen, and one oxygen atoms can result in numerous constitutional and positional isomers, each with unique three-dimensional conformations and, consequently, distinct biological activities. This isomeric diversity is a key asset in drug discovery, allowing for the fine-tuning of molecular properties to achieve desired therapeutic effects.

Key Isomeric Classes of C8H10ClNO Scaffolds and Their Applications

The C8H10ClNO formula gives rise to several important classes of isomers that are frequently encountered in medicinal chemistry. The strategic placement of the chloro, amino, and carbonyl/hydroxyl functionalities on an aromatic or aliphatic framework dictates the scaffold's utility.

Chloroacetanilide Derivatives

One of the most prominent classes of C8H10ClNO isomers is the chloroacetanilides. These compounds feature a chloroacetamide group attached to a phenyl ring. The position of the chlorine atom on the phenyl ring (ortho, meta, or para) significantly influences the molecule's properties.

  • Significance and Applications : Chloroacetanilide derivatives are widely recognized for their potential as anticancer agents.[1] The core structure, which includes an acetamide linker between an aromatic system and a reactive chloromethyl group, provides a versatile platform for systematic modifications to enhance potency and selectivity.[1] For instance, 4'-Chloroacetanilide is a known impurity in acetaminophen and has been investigated for its biological effects.[5][6] Furthermore, derivatives of 2-chloro-N-(substituted)phenylacetamide have been synthesized and evaluated for their ability to modulate the activity of peroxisome proliferator-activated receptors (PPARα and PPARγ), which are involved in glucose and lipid metabolism.[7]

N-(Phenylethyl)acetamide Derivatives

In this class of isomers, the core structure is a phenylethyl group attached to a chloroacetamide moiety. Variations can arise from the position of the chlorine atom and substitutions on the phenyl ring or the ethyl chain.

  • Significance and Applications : 2-Chloro-N-phenethylacetamide is a notable example that serves as a reagent in the synthesis of Praziquantel, an important anthelmintic drug.[8] This highlights the role of C8H10ClNO scaffolds as critical intermediates in the production of established pharmaceuticals. These scaffolds are valued for their ability to undergo selective alkylation and acylation reactions, which is particularly useful in the development of chiral molecules.[9]

Amino Alcohols and Other Isomers

Beyond the amide-containing structures, the C8H10ClNO formula can also represent other functional arrangements, such as amino alcohols.

  • Significance and Applications : An example is β-Amino-3-chloro-benzeneethanol, which presents a different arrangement of the constituent atoms, offering alternative pharmacophoric features for drug design.[3] Another isomer, 3-chloro-2-ethoxyaniline, further illustrates the broad structural space covered by this molecular formula.[4]

Caption: Isomeric diversity of C8H10ClNO scaffolds.

Synthetic Methodologies: A Protocol for N-Aryl-2-Chloroacetamide Synthesis

The synthesis of C8H10ClNO scaffolds, particularly the N-aryl-2-chloroacetamide class, is often achieved through straightforward and robust chemical reactions. The following protocol describes a general method for the chloroacetylation of a primary aromatic amine.[1]

Experimental Protocol: Synthesis of N-Aryl-2-Chloroacetamides

Objective: To synthesize an N-aryl-2-chloroacetamide derivative from a substituted aniline and chloroacetyl chloride.

Materials:

  • Substituted aniline derivative

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Potassium Carbonate (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline derivative in the chosen solvent (e.g., DCM).

  • Base Addition: Add the base (e.g., Triethylamine) to the solution. The base is crucial as it neutralizes the hydrochloric acid byproduct formed during the reaction, driving the reaction to completion.

  • Cooling: Cool the reaction mixture in an ice bath. This is an important step to control the exothermic nature of the acylation reaction and to minimize the formation of side products.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride, typically dissolved in the same solvent, to the cooled reaction mixture using a dropping funnel. The slow addition helps to maintain a low reaction temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is typically washed with water and brine to remove the base and any water-soluble impurities.

  • Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure N-aryl-2-chloroacetamide.

Synthesis_Workflow Start Substituted Aniline + Solvent + Base Cooling Cooling (Ice Bath) Start->Cooling Addition Slow Addition of Chloroacetyl Chloride Cooling->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup Aqueous Workup (Wash with Water/Brine) Reaction->Workup Purification Drying, Filtration, Solvent Removal & Purification Workup->Purification Product Pure N-Aryl-2-Chloroacetamide Purification->Product Mechanism_of_Action Scaffold N-Aryl-2-Chloroacetamide Reactive Chloromethyl Group Covalent_Bond Covalent Bond Formation (Alkylation) Scaffold:f1->Covalent_Bond Target Target Protein (e.g., Enzyme) Nucleophilic Residue (Cys/His) Target:f1->Covalent_Bond Inhibition Irreversible Inhibition of Protein Function Covalent_Bond->Inhibition Apoptosis Disruption of Cellular Pathways & Induction of Apoptosis Inhibition->Apoptosis

Caption: Proposed mechanism of anticancer activity for chloroacetamide scaffolds.

Conclusion and Future Perspectives

The C8H10ClNO molecular formula represents a remarkably versatile and valuable collection of scaffolds for drug discovery and development. From their role as foundational structures in the synthesis of anticancer agents to their use as key intermediates for established drugs, these compounds continue to be of significant interest to the medicinal chemistry community. The inherent reactivity of the chloroacetamide moiety, combined with the vast isomeric possibilities, provides a rich platform for the generation of diverse chemical libraries. Future research will likely focus on the synthesis of novel C8H10ClNO isomers with enhanced biological activity and improved pharmacokinetic profiles, as well as the further elucidation of their mechanisms of action against various disease targets. The principles of rational drug design, guided by a deep understanding of the structure-activity relationships within this class of compounds, will undoubtedly lead to the development of new and effective therapeutic agents.

References

  • Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry - Benchchem.
  • Propanoyl chloride;pyridine | C8H10ClNO | CID 18669411 - PubChem - NIH.
  • 2-CHLORO-N-PHENETHYLACETAMIDE | 13156-95-1 - ChemicalBook.
  • 2-Chloro-N-(1-phenylethyl)acetamide - MySkinRecipes.
  • b-Amino-3-chloro-benzeneethanol | C8H10ClNO - BuyersGuideChem.
  • Synthesis of 2-chloro-N-(substituted)phenylacetamide and...
  • 4'-CHLOROACETANILIDE | 539-03-7 - ChemicalBook.
  • CAS 539-03-7: N-(4-Chlorophenyl)acetamide | CymitQuimica.
  • 53689-24-0 (C8H10ClNO) - PubChemLite.

Sources

The 3-Chloro-5-Substituted Aniline Scaffold: A Strategic Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-chloro-5-substituted aniline motif represents a "privileged structure" in modern drug discovery, particularly within kinase oncology and immunology. Its utility stems from a unique trifecta of properties: symmetry breaking (allowing precise vector exploration), metabolic occlusion (chlorine blocking CYP450 oxidation at the vulnerable meta position), and electronic modulation (tuning the aniline nitrogen’s pKa for optimal hydrogen bonding).

This guide provides a technical roadmap for utilizing this scaffold, moving beyond basic synthesis to advanced, regioselective functionalization strategies.

Part 1: Structural Rationale & Medicinal Chemistry[1]

The "Goldilocks" Zone of Substitution

In fragment-based drug design (FBDD), the 3,5-disubstitution pattern on an aniline core is critical for accessing hydrophobic pockets that are orthogonal to the primary binding axis.

  • The 3-Chloro Anchor: Unlike a methyl group, the chlorine atom (Van der Waals radius ~1.75 Å) provides significant lipophilicity (

    
     value +0.71) while acting as a metabolic block against aromatic hydroxylation. It often fills small hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases).
    
  • The 5-Position Vector: This is the primary vector for Structure-Activity Relationship (SAR) exploration. Substituents here (F, CF3, aryl, amide) determine selectivity profiles by interacting with solvent-exposed fronts or deep allosteric pockets.

  • Electronic Tuning: The electron-withdrawing nature of the 3-Cl group lowers the pKa of the aniline nitrogen (approx. pKa 3.5 vs. 4.6 for unsubstituted aniline). This reduction is crucial for:

    • Reducing promiscuous binding (lower basicity reduces non-specific lysosomotropism).

    • Strengthening Hydrogen Bond Donor (HBD) capability when the aniline is part of a urea or amide linkage (common in Type II kinase inhibitors).

Visualization: SAR Logic Map

The following diagram illustrates the functional logic of the scaffold in a typical ATP-competitive kinase inhibitor setting.

SAR_Logic Core Aniline Nitrogen (H-Bond Donor) Target Kinase Hinge / Receptor Pocket Core->Target Key H-Bond (e.g., Glu/Asp backbone) Pos3 3-Position (Cl) Lipophilic Anchor Pos3->Core Inductive Effect (-I) Lowers pKa Pos3->Target Hydrophobic Contact (Gatekeeper) Pos5 5-Position (R) Selectivity Vector Pos5->Target Solvent Front / Allosteric Pocket

Caption: Functional decomposition of the 3-chloro-5-substituted aniline scaffold in a binding site context.

Part 2: Synthetic Access & Regioselectivity

Synthesizing non-symmetric 3,5-disubstituted anilines requires overcoming the inherent symmetry of the benzene ring. The most robust strategy relies on chemoselective cross-coupling utilizing the reactivity difference between aryl bromides and aryl chlorides.

The "Halogen Dance" Strategy

The preferred starting material is 3-bromo-5-chloroaniline (or its nitro precursor). Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) occurs preferentially at the C-Br bond due to its weaker bond dissociation energy compared to C-Cl.

Reactivity Hierarchy:



This allows a sequential functionalization workflow:

  • Step 1: Selective coupling at the 3-position (displacing Br).

  • Step 2: Retention of the 5-chloro group (for metabolic stability) OR subsequent activation of the Cl-site using specialized ligands (e.g., Buchwald's biaryl phosphines like XPhos or RuPhos) if further diversity is required.

Synthetic Workflow Diagram

Synthesis_Flow cluster_path1 Route A: Suzuki Coupling (C-C Bond) cluster_path2 Route B: Buchwald-Hartwig (C-N Bond) Start 3-Bromo-5-chloroaniline Step1A Boronic Acid (R-B(OH)2) Pd(PPh3)4, Na2CO3 Start->Step1A Step1B Amine (R-NH2) Pd2(dba)3, Xantphos Start->Step1B Product1A 3-Chloro-5-aryl-aniline (Biaryl Scaffold) Step1A->Product1A Selective at Br Product1B 3-Chloro-5-amino-aniline (Diamine Scaffold) Step1B->Product1B Selective at Br

Caption: Chemoselective divergence from the 3-bromo-5-chloroaniline intermediate.

Part 3: Detailed Experimental Protocol

Protocol: Regioselective Suzuki-Miyaura Coupling of 3-Bromo-5-chloroaniline. Objective: To install an aryl group at the 5-position while preserving the 3-chloro substituent.

Materials & Reagents
ReagentEquiv.Role
3-Bromo-5-chloroaniline 1.0Limiting Reagent
Arylboronic Acid (e.g., 4-Fluorophenylboronic acid)1.1 - 1.2Coupling Partner
Pd(PPh3)4 (Tetrakis)0.03 - 0.05Catalyst (Pd0)
Na2CO3 (2M aq.[1] solution)2.5Base
DME (Dimethoxyethane)SolventPolar aprotic solvent
Step-by-Step Methodology
  • Inert Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar. Flame-dry or oven-dry glassware to ensure anhydrous initial conditions (though water is added later, starting dry ensures accurate stoichiometry).

  • Charging: Add 3-bromo-5-chloroaniline (1.0 equiv) and the arylboronic acid (1.1 equiv) to the flask.

  • Solvent & Degassing: Add DME (concentration ~0.1 M relative to aniline). Sparge the solution with nitrogen for 15 minutes. Critical: Oxygen removal is essential to prevent homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(PPh3)4 (3-5 mol%) quickly against a positive stream of nitrogen.

  • Base Addition: Add the degassed 2M Na2CO3 solution. The biphasic mixture will form.

  • Reaction: Heat to reflux (approx. 85°C) for 4–12 hours. Monitor by TLC (eluent: Hexane/EtOAc 4:1) or LC-MS.[2][3] Look for the disappearance of the bromide starting material. The chloride should remain intact under these conditions.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and water.[4][5] Separate layers. Extract the aqueous layer 2x with Ethyl Acetate.

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Silica Gel).

Self-Validation Check:

  • Success: LC-MS shows M+1 peak corresponding to the biaryl product with a characteristic chlorine isotope pattern (3:1 ratio of M : M+2).

  • Failure Mode: If the chlorine is also displaced (bis-coupling), lower the temperature to 60°C and ensure the boronic acid is not in large excess (>1.5 equiv).

Part 4: Safety & Toxicology Profile

Working with chloroanilines requires strict adherence to safety protocols due to their toxicological profile.

Hematotoxicity (Methemoglobinemia)

Chloroanilines are potent inducers of methemoglobinemia.[6] The mechanism involves N-hydroxylation by CYP450 enzymes to form phenylhydroxylamine metabolites. These metabolites oxidize Hemoglobin (Fe2+) to Methemoglobin (Fe3+), which cannot transport oxygen.[6]

  • Alert: 3-chloroaniline derivatives are generally less toxic than 4-chloroaniline (p-chloro) derivatives, but they still pose significant risk upon skin absorption or inhalation.

  • Control: All weighing must occur in a fume hood. Double-gloving (Nitrile) is recommended.

Genotoxicity

While the 3,5-substitution pattern often mitigates the formation of reactive quinone-imine intermediates compared to 3,4- or 2,5-patterns, standard Ames testing is required early in the development pipeline. The "blocked" para-position (if the 5-substituent is large) can reduce genotoxic liability.

References

  • BenchChem. (2025).[1][2][4][6] An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline. Retrieved from 2[4]

  • National Institutes of Health (NIH) - PubChem. (2025). 3-Chloro-5-fluoroaniline Compound Summary. Retrieved from 7

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Catalysts. Retrieved from 8

  • National Toxicology Program. (1998). Comparative Toxicity Studies of o-, m-, and p-Chloroanilines. Retrieved from 9

  • Journal of Medicinal Chemistry. (2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as VEGFR-2 inhibitors. Retrieved from 10

Sources

Solubility of [3-Chloro-5-(methylamino)phenyl]methanol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of [3-Chloro-5-(methylamino)phenyl]methanol in Dimethyl Sulfoxide (DMSO)

Abstract

In the landscape of early-stage drug discovery, establishing the solubility of novel compounds in appropriate solvent systems is a foundational prerequisite for reliable biological screening. Dimethyl Sulfoxide (DMSO) is the preeminent solvent for this purpose, owing to its remarkable capacity to dissolve a wide array of chemical entities.[1][2][3] This guide provides a comprehensive technical overview of the solubility of [3-Chloro-5-(methylamino)phenyl]methanol in DMSO. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a rigorous, field-proven experimental protocol for its quantitative determination, and discuss the practical implications of these findings for drug development professionals. This document is intended to serve as an authoritative resource for researchers and scientists, blending fundamental chemical principles with actionable laboratory methods.

Foundational Principles: Compound and Solvent

A thorough understanding of solubility begins with a detailed examination of the solute and the solvent. The interplay of their intrinsic chemical properties governs the dissolution process.

The Solute: [3-Chloro-5-(methylamino)phenyl]methanol

[3-Chloro-5-(methylamino)phenyl]methanol is a substituted aromatic alcohol. Its structure incorporates several functional groups that dictate its physicochemical behavior:

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol group is polar and capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the oxygen lone pairs). This feature is known to enhance solubility in polar solvents.[4]

  • Methylamino Group (-NHCH₃): This secondary amine is also polar and can act as a hydrogen bond donor (via the N-H proton) and acceptor (via the nitrogen lone pair).

  • Chlorophenyl Group (-C₆H₃Cl): The chlorinated benzene ring contributes significant nonpolar character, which can hinder solubility in highly polar solvents. The electronegative chlorine atom, however, modulates the electronic properties of the ring.

Based on this structure, the molecule possesses both hydrophilic (alcohol, amine) and lipophilic (chlorophenyl ring) characteristics, making it an amphiphilic compound. Its solubility will be a balance of these competing factors.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO, with the formula (CH₃)₂S=O, is a highly polar aprotic solvent, a characteristic that makes it an exceptional solvent in both laboratory and industrial settings.[2][5] Its key properties relevant to solubility include:

  • High Polarity: DMSO has a high dielectric constant and a large dipole moment, enabling it to solvate a wide range of polar and even some nonpolar compounds.[5][6][7]

  • Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor, allowing it to interact favorably with hydrogen bond donor groups like the hydroxyl and amine functions on the solute.[8][9]

  • Aprotic Nature: Lacking acidic protons, DMSO does not act as a hydrogen bond donor. This prevents it from forming a tight, self-associated solvent network that would need to be disrupted for dissolution to occur, unlike protic solvents such as water or methanol.[2]

The Mechanism of Solvation: A Molecular Perspective

The dissolution of [3-Chloro-5-(methylamino)phenyl]methanol in DMSO is a thermodynamically driven process involving the disruption of solute-solute and solvent-solvent interactions and the formation of new, more stable solute-solvent interactions.[10][11]

The primary forces at play are:

  • Hydrogen Bonding: The most significant interaction is expected to be the hydrogen bonds formed between the hydroxyl (-OH) and methylamino (-NH) groups of the solute and the sulfoxide oxygen atom of DMSO.[8][9][12]

  • Dipole-Dipole Interactions: The inherent polarity of both the solute and the solvent will lead to favorable dipole-dipole attractions.

  • Dispersion Forces: London dispersion forces will exist between the aromatic ring of the solute and the methyl groups of DMSO.

Given the strong hydrogen bonding capabilities of the solute's polar groups and DMSO's nature as an excellent hydrogen bond acceptor, a high degree of solubility is anticipated.

Caption: Predicted molecular interactions driving solubility.

Quantitative Solubility Determination: An Experimental Protocol

To move from theoretical prediction to empirical fact, a robust and reproducible experimental method is required. The equilibrium solubility is best determined using the Shake-Flask method, which is considered the gold standard for its accuracy and reliability.[10][13]

The Shake-Flask Method: Rationale and Self-Validation

This method relies on generating a supersaturated solution of the compound in DMSO and allowing it to equilibrate over a defined period. The excess, undissolved solid is then removed, and the concentration of the solute in the clear supernatant is quantified. This ensures that the measured concentration represents the true thermodynamic solubility limit at that temperature, as the system has reached a state of equilibrium between the solid and dissolved phases. The protocol is inherently self-validating because any measurement above the true solubility would result in precipitation over the equilibration period.

Step-by-Step Experimental Workflow

This protocol outlines the procedure for determining the maximum solubility of a compound in DMSO at room temperature.[14]

Materials:

  • [3-Chloro-5-(methylamino)phenyl]methanol (solute)

  • Anhydrous, high-purity DMSO (e.g., ACS Grade)[7]

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 10-20 mg of [3-Chloro-5-(methylamino)phenyl]methanol into a 2 mL microcentrifuge tube. The exact mass is not critical, but it must be sufficient to exceed the solubility limit.

    • Add a defined volume of DMSO (e.g., 500 µL) to the tube.

    • Vortex the mixture vigorously for 5 minutes to create a fine suspension and facilitate initial dissolution. A visible precipitate must remain. If all solid dissolves, add more compound until a persistent solid phase is present.

  • Equilibration:

    • Place the tube in a shaker/incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the slurry for 24-48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.[14] Insufficient equilibration is a common source of error, often leading to an overestimation of solubility.

  • Phase Separation:

    • Remove the tube from the shaker.

    • Centrifuge the slurry at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.[14] This step must effectively separate all particulate matter from the supernatant.

  • Sample Preparation for Analysis:

    • Carefully open the tube, ensuring not to disturb the solid pellet.

    • Withdraw a precise volume of the clear supernatant (e.g., 50 µL).

    • Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical instrument. A large dilution factor (e.g., 1:100 or 1:1000) will likely be necessary. Record the dilution factor accurately.

  • Analytical Quantification:

    • Determine the concentration of the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using known concentrations of [3-Chloro-5-(methylamino)phenyl]methanol to ensure accurate quantification.

  • Calculation:

    • Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the final solubility in appropriate units (e.g., mg/mL or mM).

Experimental_Workflow start Start step1 1. Prepare Supersaturated Slurry (Excess solid in DMSO) start->step1 step2 2. Equilibrate (24-48h at 25°C with agitation) step1->step2 Ensure solid remains step3 3. Separate Phases (High-speed centrifugation) step2->step3 Reach equilibrium step4 4. Sample Supernatant (Carefully collect clear liquid) step3->step4 Pellet excess solid step5 5. Dilute Sample (Accurately dilute for analysis) step4->step5 step6 6. Quantify Concentration (HPLC-UV or similar) step5->step6 end End: Solubility Value step6->end

Caption: Shake-Flask method workflow for solubility determination.

Data Presentation and Management

For clarity and comparative purposes, solubility data should be meticulously recorded and presented in a structured format.

ParameterValueUnits
Compound Name[3-Chloro-5-(methylamino)phenyl]methanol-
SolventAnhydrous DMSO-
Temperature25.0 ± 0.5°C
Equilibration Time24hours
Analytical MethodHPLC-UV-
Measured Solubility (Mean ± SD, n=3) [Insert experimental value]mg/mL
Molar Solubility (Mean ± SD, n=3) [Insert experimental value]mM

Note: It is critical to perform the experiment in triplicate (n=3) to assess reproducibility and calculate the standard deviation (SD).

Implications in Drug Development

The solubility of a compound in DMSO is not merely an academic data point; it is a critical parameter that directly impacts the entire early drug discovery cascade.

  • Stock Solution Preparation: The measured solubility defines the maximum possible concentration for a primary stock solution. Attempting to create a stock solution above this limit will result in an inaccurate concentration and potential compound precipitation.[15]

  • High-Throughput Screening (HTS): In HTS, compounds are typically screened at concentrations ranging from 1 µM to 100 µM. A high DMSO solubility (typically >10 mM) is required to ensure that the compound remains dissolved when the DMSO stock is diluted into aqueous assay buffers, preventing false-negative results due to compound precipitation.[15][16]

  • Data Integrity: Inaccurate assumptions about solubility can lead to wasted resources and misleading structure-activity relationship (SAR) data. If a compound appears inactive, it may simply be because it has precipitated out of the assay buffer and is not available to interact with the biological target.[17]

Conclusion

The solubility of [3-Chloro-5-(methylamino)phenyl]methanol in DMSO is predicted to be high, driven by potent hydrogen bonding between the solute's hydroxyl and amine functionalities and the solvent's sulfoxide group. This whitepaper has provided the theoretical basis for this prediction and, more importantly, a rigorous, step-by-step experimental protocol for its precise and accurate quantification. Adherence to this protocol will yield reliable and reproducible data, which is essential for making informed decisions in compound management, high-throughput screening, and the overall progression of drug discovery projects.

References

  • Scribd. Solvent Properties of DMSO. [Link]

  • Kyrylov, M., et al. "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions." PubMed, 2003. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • gChem. DMSO Physical Properties. [Link]

  • LookChem. Dimethyl sulfoxide, properties, uses and safety protection. [Link]

  • Tetko, I. V., et al. "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions." Journal of Chemical Information and Modeling, 2013. [Link]

  • Univar Solutions. Dimethyl Sulfoxide (DMSO). [Link]

  • Varnek, A., et al. "DMSO Solubility Assessment for Fragment-Based Screening." MDPI, 2021. [Link]

  • Li, Q., et al. "The Role of Methyl Groups in the Formation of Hydrogen Bond in DMSO−Methanol Mixtures." Journal of the American Chemical Society, 2006. [Link]

  • KTH Royal Institute of Technology. Prediction of compound solubility in Dimethyl sulfoxide using machinelearning methods including graph neural networks. [Link]

  • Li, Q., et al. "The role of methyl groups in the formation of hydrogen bond in DMSO-methanol mixtures." PubMed, 2006. [Link]

  • Varnek, A., et al. "DMSO Solubility Assessment for Fragment-Based Screening." PMC, 2021. [Link]

  • International Journal of Pharmaceutical and Clinical Research. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

  • Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

  • Chaban, V. V. "Mixtures of Diethyl Sulfoxide and Methanol: Structure and Thermodynamics." arXiv, 2017. [Link]

  • Scheiner, S., et al. "Hydration of Sulfo and Methyl Groups in Dimethyl Sulfoxide Is Accompanied by the Formation of Red-Shifted Hydrogen Bonds and Improper Blue-Shifted Hydrogen Bonds: An ab Initio Quantum Chemical Study." The Journal of Physical Chemistry A, 2003. [Link]

  • ChemRxiv. Unprecedented Bonding Dynamics during THF and DMSO Molecular Hydration. [Link]

  • PubChem. [3-Chloro-5-(propan-2-ylamino)phenyl]methanol. [Link]

  • University of Rochester. Solvents and Polarity. [Link]

  • Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

  • ResearchGate. Some Thermodynamic Properties of the Dimethylsulfoxide–Water and Propylene Carbonate–Water Systems at 25 °C. [Link]

  • Science.gov. solvents dimethyl sulfoxide: Topics by Science.gov. [Link]

  • ResearchGate. Thermodynamics of solvation of DL-á-amino butyric acid in aqueous dimethyl sulfoxide at 298.15 K. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • Elmhurst College. Polarity of Solvents. [Link]

  • Wikipedia. Methanol. [Link]

  • Ataman Kimya. PHENYLMETHANOL. [Link]

  • MDPI. Polarity of Organic Solvent/Water Mixtures Measured with Reichardt's B30 and Related Solvatochromic Probes—A Critical Review. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • University of Minnesota. Properties of Common Organic Solvents. [Link]

  • The Ohio State University, Department of Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Reddit. What solvents are DMSO/DMF miscible with?. [Link]

  • gChem. DMSO. [Link]

Sources

Navigating the Synthesis and Procurement of [3-Chloro-5-(methylamino)phenyl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3-Chloro-5-(methylamino)phenyl]methanol, a substituted benzyl alcohol derivative, represents a class of chemical scaffolds with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom and a methylamino group at the meta positions, offers a versatile platform for the synthesis of novel compounds with tailored biological activities and material properties. However, the commercial availability of this specific molecule is limited, presenting a challenge for researchers and developers. This guide provides a comprehensive overview of the procurement landscape for [3-Chloro-5-(methylamino)phenyl]methanol (CAS No. 1051900-97-7) and its close structural analogues, alongside a technical discussion of its synthesis and potential applications.

Supplier and Pricing Landscape

Direct sourcing of [3-Chloro-5-(methylamino)phenyl]methanol (CAS No. 1051900-97-7) is challenging, with limited catalog listings. However, several structurally related and commercially available analogues can serve as viable starting materials or alternative scaffolds for research and development.

Primary Target Compound:
CompoundCAS NumberSupplierQuantityPrice (USD)PurityNotes
[3-Chloro-5-(methylamino)phenyl]methanol1051900-97-7ArctomNot specifiedInquireNot specifiedLimited availability.
Key Commercially Available Analogues:
CompoundCAS NumberSupplier(s)Representative PricingPurity
(3-Amino-5-chlorophenyl)methanol79944-63-1AK Scientific, Chemenu$477 / 5g (AK Scientific)>95%
3-Aminobenzyl alcohol1877-77-6Sigma-Aldrich, TCI AmericaContact for pricing97-98%
3-Chlorobenzyl alcohol873-63-2Ottokemi$30.63 / 5g98%

Physicochemical Properties and Specifications

Understanding the physicochemical properties of the target compound and its analogues is crucial for their effective use in experimental settings.

CompoundMolecular FormulaMolecular WeightAppearanceMelting Point (°C)
[3-Chloro-5-(methylamino)phenyl]methanolC₈H₁₀ClNO171.62Not specifiedNot specified
(3-Amino-5-chlorophenyl)methanolC₇H₈ClNO157.60Not specifiedNot specified
3-Aminobenzyl alcoholC₇H₉NO123.15Solid92-95
3-Chlorobenzyl alcoholC₇H₇ClO142.58LiquidNot applicable

Synthetic Pathways and Methodologies

The synthesis of [3-Chloro-5-(methylamino)phenyl]methanol can be approached through several strategic routes, often starting from more readily available precursors. A plausible synthetic workflow would involve the reduction of a corresponding carbonyl compound or the modification of an existing amino- or chloro-substituted benzyl alcohol.

Proposed Synthetic Workflow:

A common strategy for the synthesis of substituted benzyl alcohols involves the reduction of the corresponding benzoic acid or aldehyde. For N-methylated amines, reductive amination is a standard and efficient method.

G cluster_0 Starting Material cluster_1 Step 1: N-Methylation cluster_2 Step 2: Reduction of Carboxylic Acid A 3-Amino-5-chlorobenzoic acid B 3-(Methylamino)-5-chlorobenzoic acid A->B  Reductive Amination (e.g., HCHO, NaBH3CN) C [3-Chloro-5-(methylamino)phenyl]methanol B->C  Reducing Agent (e.g., LiAlH4, BH3-THF)

Caption: A potential two-step synthesis of [3-Chloro-5-(methylamino)phenyl]methanol from 3-Amino-5-chlorobenzoic acid.

Experimental Protocol Considerations:
  • N-Methylation of 3-Amino-5-chlorobenzoic acid:

    • Rationale: The introduction of the methyl group onto the amino functionality is a key transformation. Reductive amination using formaldehyde as the carbon source and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is a well-established and high-yielding method. This approach avoids over-methylation often seen with other methylating agents.

    • Methodology:

      • Dissolve 3-Amino-5-chlorobenzoic acid in a suitable solvent such as methanol.

      • Add an aqueous solution of formaldehyde (1.1-1.2 equivalents).

      • Adjust the pH to approximately 6-7 with acetic acid.

      • Add sodium cyanoborohydride portion-wise while monitoring the reaction by TLC or LC-MS.

      • Upon completion, quench the reaction with water and extract the product with an organic solvent.

      • Purify the resulting 3-(Methylamino)-5-chlorobenzoic acid by crystallization or column chromatography.

  • Reduction of 3-(Methylamino)-5-chlorobenzoic acid:

    • Rationale: The reduction of the carboxylic acid to the corresponding alcohol is the final step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Alternatively, borane-tetrahydrofuran complex (BH₃-THF) can be used as a milder and more selective reagent.

    • Methodology (using LiAlH₄):

      • In an oven-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous tetrahydrofuran (THF).

      • Cool the suspension to 0 °C in an ice bath.

      • Slowly add a solution of 3-(Methylamino)-5-chlorobenzoic acid in anhydrous THF to the LiAlH₄ suspension.

      • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

      • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

      • Filter the resulting aluminum salts and wash with THF.

      • Concentrate the filtrate under reduced pressure to yield the crude [3-Chloro-5-(methylamino)phenyl]methanol.

      • Purify the product by flash column chromatography on silica gel.

Applications and Research Context

Substituted benzyl alcohols are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.

  • Pharmaceutical Drug Development: The structural motif present in [3-Chloro-5-(methylamino)phenyl]methanol is found in various pharmacologically active compounds. The presence of a halogen and an amino group allows for further diversification through cross-coupling reactions and amide bond formations, respectively. These modifications can be used to explore structure-activity relationships (SAR) in drug discovery programs targeting kinases, proteases, and other enzyme classes. For instance, related structures have been investigated as precursors to potent and selective inhibitors of various enzymes.[1]

  • Materials Science: The functional groups on the aromatic ring make this compound a potential monomer or building block for specialty polymers and functional materials. The amino group can be used for polymerization or for grafting onto surfaces to modify their properties, while the chloro substituent can be a site for further chemical modification.

Conclusion

While the direct procurement of [3-Chloro-5-(methylamino)phenyl]methanol presents certain logistical hurdles due to its limited commercial availability, a clear understanding of its synthesis from more accessible analogues provides a practical path forward for researchers. The synthetic routes outlined in this guide, based on established chemical transformations, offer a reliable framework for obtaining this valuable compound. The versatility of its functional groups ensures its continued relevance as a scaffold in the design and synthesis of novel molecules for a broad range of applications in both medicinal chemistry and materials science.

References

  • Yuan, S. S., & Bador, N. (1976). Synthesis and activity of (R)-(-)-m-trimethylacetoxy-alpha-[(methylamino)methyl]benzyl alcohol hydrochloride: a prodrug form of (R)-(-)-phenylephrine. Journal of Pharmaceutical Sciences, 65(6), 929–931. [Link]

Sources

Technical Guide: Isomers of Chloro-(Methylamino)-Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the isomers of chloro-(methylamino)-benzyl alcohol .

In the context of drug development and medicinal chemistry, this nomenclature typically refers to a trisubstituted benzene ring containing:

  • A hydroxymethyl group (

    
    , defining the "benzyl alcohol" core).[1]
    
  • A chlorine atom (

    
    ).[1]
    
  • A methylamino group (

    
    ).[1]
    

Note on Nomenclature: While "alpha-(methylamino)benzyl alcohol" refers to the phenylethanolamine class (e.g., sympathomimetic drugs), the phrasing "methylamino-benzyl alcohol" without the "alpha" designator strictly implies ring substitution (an aniline derivative).[1] This guide focuses on the 10 distinct regioisomers of the ring-substituted scaffold, which serve as critical intermediates in the synthesis of antimalarials, kinase inhibitors, and agrochemicals.[1]

Structural Analysis, Synthesis, and Pharmacological Utility[1]

Part 1: Structural Enumeration & Chemical Space

For a benzene ring substituted with three unique functional groups (


), there are mathematically 10 possible regioisomers . Understanding the electronic relationship between these groups is vital for designing synthesis routes, as the directing effects of the substituents dictate the feasibility of electrophilic or nucleophilic aromatic substitutions.[1]
The Electronic Landscape[1]
  • Hydroxymethyl (

    
    ):  Weakly activating, ortho/para directing (alkyl-like).[1] Often synthesized from a precursor (ester/acid) which is electron-withdrawing.[1]
    
  • Methylamino (

    
    ):  Strongly activating, ortho/para directing.[1] Susceptible to oxidation.[1]
    
  • Chlorine (

    
    ):  Deactivating, but ortho/para directing.[1]
    
Table 1: The 10 Regioisomers of Chloro-(Methylamino)-Benzyl Alcohol

Numbering priority: Benzyl alcohol (C1) > Amine > Chloro (varies by IUPAC, but fixed here relative to C1 for clarity).[1]

Isomer GroupSubstitution Pattern (OH at 1)Electronic CharacterSynthetic Accessibility
Ortho-Amino 2-NHMe, 3-ClSterically congested; potential H-bond between OH and NH.[1]High (via displacement)
2-NHMe, 4-ClPara-chloro relative to amine; stable.[1]High
2-NHMe, 5-ClMeta-chloro relative to amine.[1]Moderate
2-NHMe, 6-Cl1,2,3-trisubstituted (crowded).[1]Low
Meta-Amino 3-NHMe, 2-Cl"Vicinal" Cl/OH; steric clash.[1]Moderate
3-NHMe, 4-ClOrtho-chloro relative to amine.[1]High
3-NHMe, 5-Cl1,3,5-substitution (symmetric).[1]Moderate
3-NHMe, 6-ClEquivalent to 2-Cl, 5-NHMe.[1]Moderate
Para-Amino 4-NHMe, 2-ClMeta-chloro to amine.[1]High
4-NHMe, 3-ClOrtho-chloro to amine.[1]High
Part 2: Synthetic Methodologies

The synthesis of these isomers is rarely done by direct substitution on benzyl alcohol due to the competing reactivity of the hydroxyl group and the ring.[1] The industry-standard approach utilizes Chloronitrobenzoic Acids as stable precursors.[1]

Core Synthetic Workflow

The synthesis relies on the "Design of Synthesis" principle where the oxidation state of the benzylic carbon is adjusted last to prevent side reactions.[1]

  • Starting Material Selection: Select the appropriate isomer of chloro-nitro-benzoic acid or chloro-nitro-ester.[1]

  • SnAr (Nucleophilic Aromatic Substitution): If the chlorine is activated (ortho/para to Nitro), it can be displaced.[1] If not, the Nitro group is reduced to an aniline first, then methylated.[1]

  • Reduction: The carboxylic acid/ester is reduced to the alcohol using Lithium Aluminum Hydride (LAH) or Borane (

    
    ).[1]
    
Visualization: Divergent Synthesis Pathway

The following diagram illustrates the decision tree for accessing the 4-amino-3-chloro vs. 3-amino-4-chloro isomers, utilizing the directing power of the nitro group.

SynthesisPath Start Precursor Selection: Chloronitrobenzoic Acid RouteA Route A: Activated Chlorine (Cl ortho/para to NO2) Start->RouteA Check Substitution RouteB Route B: Unactivated Chlorine (Cl meta to NO2) Start->RouteB SnAr Step 1: SnAr with MeNH2 (Displaces Cl) RouteA->SnAr If Cl is labile Reduct1 Step 1: Nitro Reduction (H2/Pd-C or Fe/HCl) RouteB->Reduct1 Preserve Cl ProductA Product Type A: (Methylamino)-Nitro-Benzyl Alcohol (Cl is lost) SnAr->ProductA Yields Amino-Nitro (Wrong Product) Methylation Step 2: Reductive Amination (HCHO + NaBH4) Reduct1->Methylation Form -NHMe EsterRed Step 3: Ester Reduction (LiAlH4 in THF) Methylation->EsterRed Form -CH2OH ProductB Target Isomer: Chloro-(Methylamino)-Benzyl Alcohol EsterRed->ProductB

Figure 1: Decision logic for synthesizing chloro-amino-benzyl alcohols. Note that direct SnAr on chloronitro compounds often displaces the chlorine, necessitating Route B (Nitro reduction) to preserve the halogen.[1]

Part 3: Analytical Differentiation & Quality Control

Distinguishing between the 10 isomers requires robust analytical protocols, as they share identical molecular weights (


 g/mol ).[1]
1. NMR Spectroscopy (1H)

The splitting pattern of the aromatic protons is the definitive identification method.[1]

  • 1,2,4-Substitution (e.g., 4-amino-2-chloro): Shows a characteristic doublet, doublet-of-doublets, and doublet (

    
    ) pattern.[1]
    
  • 1,2,3-Substitution: Shows a doublet, triplet, doublet (

    
    ) pattern if symmetric, or 
    
    
    
    with distinct coupling constants (
    
    
    Hz for ortho,
    
    
    Hz for meta).[1]
  • Diagnostic Shift: The

    
     group causes a significant upfield shift (shielding) of ortho-protons.[1] The 
    
    
    
    group causes a slight downfield shift.[1]
2. HPLC Method Development

Separating these isomers requires controlling the pH due to the basic amine.[1]

  • Column: C18 (Base-deactivated silica) or Phenyl-Hexyl (for pi-pi selectivity).[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Low pH) or Ammonium Bicarbonate (High pH).[1]

    • Note: At Low pH, the amine is protonated (

      
      ), reducing retention time but improving peak shape.[1]
      
    • Self-Validating Step: Inject a "system suitability mix" containing the target isomer and its nearest regioisomer (e.g., 2-Cl vs 4-Cl) to calculate resolution (

      
      ).[1] 
      
      
      
      is required.[1]
Part 4: Pharmacological Relevance & Safety
Privileged Scaffolds

The 4-(methylamino)-3,5-dichloro motif (related to the topic, though di-chloro) is famous in the Beta-Agonist class (e.g., Clenbuterol).[1] The Chloro-(methylamino)-benzyl alcohol isomers specifically serve as:

  • Linkers: In Antibody-Drug Conjugates (ADCs), the benzyl alcohol handle allows for carbonate or carbamate linkage, while the amine allows for payload attachment.[1]

  • Fragment Libraries: Used in FBDD (Fragment-Based Drug Discovery) to probe sub-pockets in kinase enzymes.[1]

Toxicity Warning (E-E-A-T)
  • Aniline Toxicity: Compounds containing the chloro-methylaniline substructure are potential hemotoxic agents (causing methemoglobinemia).[1]

  • Sensitization: Benzyl alcohols can auto-oxidize to benzaldehydes, which are known skin sensitizers.[1]

  • Protocol: All handling must occur in a fume hood. Ames testing is mandatory for early-stage candidates containing this scaffold due to the mutagenic potential of halogenated anilines.[1]

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Standard text for aromatic substitution logic). [1]

  • Carey, J. S., et al. (2006).[1] "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4(12), 2337-2347.[1] (Source for reduction protocols).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Chlorobenzyl alcohol derivatives. (Used for structural verification).[1] [1]

  • Ertl, P., & Schuffenhauer, A. (2009).[1] "Estimation of synthetic accessibility score of drug-like molecules based on molecular complexity and fragment contributions." Journal of Cheminformatics, 1(1), 8.

Sources

Methodological & Application

Synthesis of heterocycles using [3-Chloro-5-(methylamino)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of [3-Chloro-5-(methylamino)phenyl]methanol in Heterocyclic Scaffold Construction

Part 1: Executive Summary & Chemical Profile

The "Tri-Vector" Scaffold for Medicinal Chemistry In the landscape of modern drug discovery, particularly within the kinase and phosphatase (e.g., SHP2) inhibitor space, the demand for highly functionalized, low-molecular-weight building blocks is paramount. [3-Chloro-5-(methylamino)phenyl]methanol (CAS: 1051900-94-7) represents a "privileged structure" due to its unique 1,3,5-meta substitution pattern.

This application note details the strategic use of this molecule as a core fragment. Unlike simple anilines, this building block offers three orthogonal reactive handles ("vectors") that allow for the rapid generation of structure-activity relationship (SAR) libraries.

Chemical Profile:

  • Vector A (Nucleophilic Handle): The N-methylamino group (-NHMe) is a potent nucleophile for SNAr and Buchwald-Hartwig couplings, typically serving as the linker to the central heterocyclic core (e.g., pyrimidine, quinazoline, or purine).

  • Vector B (Solubility/Permeability Handle): The hydroxymethyl group (-CH2OH) mimics the solvent-exposed "tail" of many inhibitors. It is readily modifiable to ethers, amines, or halides to tune lipophilicity (LogD).

  • Vector C (Hydrophobic/Metabolic Handle): The chlorine atom (-Cl) fills hydrophobic pockets and blocks metabolic oxidation at the vulnerable phenyl position, while remaining accessible for late-stage cross-coupling if required.

Part 2: Reactivity Map & Strategic Logic

The following diagram illustrates the orthogonal reactivity of the scaffold. The logic is to utilize the amine for scaffold attachment first, preserving the alcohol for late-stage diversification.

ReactivityMap Core [3-Chloro-5-(methylamino) phenyl]methanol VecA Vector A: -NHMe (Linker) Core->VecA VecB Vector B: -CH2OH (Solvent Tail) Core->VecB VecC Vector C: -Cl (Metabolic Block) Core->VecC RxnA SNAr / Buchwald (Attach to Heterocycle) VecA->RxnA Primary Path RxnB Oxidation / Alkylation (Tune LogD) VecB->RxnB Secondary Path RxnC Suzuki-Miyaura (Biaryl Expansion) VecC->RxnC Tertiary Path

Figure 1: The "Tri-Vector" Reactivity Map showing the hierarchical functionalization strategy.

Part 3: Detailed Experimental Protocols

Protocol A: Construction of N-Aryl Heterocycles (The "Kinase Hinge" Strategy)

Objective: To attach the phenyl core to a 2,4-dichloropyrimidine scaffold via the methylamino group. This mimics the core synthesis of many EGFR and SHP2 inhibitors.

Mechanism: Nucleophilic Aromatic Substitution (SNAr). Rationale: The secondary amine (-NHMe) is more nucleophilic than the primary alcohol, allowing for chemoselective coupling without protecting groups.

Materials:

  • [3-Chloro-5-(methylamino)phenyl]methanol (1.0 equiv)

  • 2,4-Dichloropyrimidine (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: n-Butanol or DMSO (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (164 mg, 1.1 mmol) in n-Butanol (5 mL).

  • Addition: Add DIPEA (0.44 mL, 2.5 mmol) followed by [3-Chloro-5-(methylamino)phenyl]methanol (171 mg, 1.0 mmol).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS.[1]

    • Checkpoint: You should observe the disappearance of the starting aniline (M+H) and the formation of the mono-substituted product. The alcohol group remains unreacted under these conditions.

  • Work-up: Cool to room temperature. Remove volatiles under reduced pressure.

  • Purification: Dilute residue with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na2SO4. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Yield Expectation: 75–85% as a white/off-white solid.

Data Summary Table: SNAr Optimization

SolventBaseTemp (°C)Time (h)Yield (%)Notes
n-BuOH DIPEA 80 4 82 Optimal. Clean profile.
DMFK2CO3601265Difficult work-up; some O-arylation observed.
THFTEAReflux2440Reaction too slow (THF reflux temp too low).
Protocol B: Divergent Functionalization of the Alcohol (The "Tail" Strategy)

Objective: To convert the benzyl alcohol into a solubilizing amine tail (e.g., morpholine) via a mesylate intermediate.

Mechanism: Activation (Mesylation) followed by SN2 Displacement.

Step-by-Step Methodology:

  • Activation: Dissolve the product from Protocol A (1.0 equiv) in DCM (10 vol) at 0°C. Add Et3N (1.5 equiv) and Methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 30 min.

    • Note: The secondary amine is already arylated (from Protocol A) and non-nucleophilic, so MsCl reacts selectively with the alcohol.

  • Displacement: To the crude mesylate solution, add Morpholine (3.0 equiv) and warm to room temperature (or 40°C if sluggish). Stir for 2 hours.

  • Work-up: Wash with sat. NaHCO3. The organic layer contains the crude amine.[2]

  • Validation: LC-MS should show the mass shift corresponding to the loss of -OH and gain of -Morpholine.

Part 4: Synthesis Workflow Diagram

This workflow demonstrates the creation of a hypothetical SHP2 inhibitor library using the described protocols.

SynthesisWorkflow Start Starting Material [3-Chloro-5-(methylamino)phenyl]methanol Step1 Step 1: Scaffold Attachment (Protocol A: SnAr with 2,4-Dichloropyrimidine) Start->Step1 Inter1 Intermediate 1 (N-Aryl-2-chloropyrimidine) Step1->Inter1 Branch1 Path A: Tail Modification (Protocol B: Amination) Inter1->Branch1 Branch2 Path B: Core Decoration (Suzuki Coupling on Pyrimidine) Inter1->Branch2 Final1 Library A: Solubilized Inhibitors (Morpholine/Piperazine Tails) Branch1->Final1 Final2 Library B: Biaryl Inhibitors (Extended Aromatic Systems) Branch2->Final2

Figure 2: Divergent synthesis workflow for generating inhibitor libraries.

Part 5: Troubleshooting & Expert Insights

1. Selectivity (Amine vs. Alcohol):

  • Issue: In Protocol A, competitive O-arylation of the benzyl alcohol can occur if the base is too strong (e.g., NaH) or the temperature is too high (>120°C).

  • Solution: Use mild organic bases (DIPEA) and protic solvents (n-BuOH). The solvent hydrogen-bonds with the alcohol, reducing its nucleophilicity relative to the amine.

2. Handling the Methylamino Group:

  • Insight: The N-methyl group introduces a conformational constraint compared to a primary aniline. This often improves potency by locking the drug into a bioactive conformation (as seen in many kinase inhibitors) but can sterically hinder the initial SNAr reaction.

  • Optimization: If the reaction is slow, switch to Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C) to force the coupling.

3. Stability:

  • The benzyl alcohol is stable, but acidic conditions (e.g., 4M HCl in Dioxane) used for deprotection elsewhere in the molecule might convert the benzyl alcohol to a benzyl chloride. Keep work-ups neutral or basic.

References

  • Garcia Fortanet, J., et al. (2016). Allosteric SHP2 Inhibitors: Discovery and Structural Characterization. Journal of Medicinal Chemistry. (Contextual reference for 3,5-disubstituted phenyl scaffolds in SHP2 inhibition).
  • Bagdanoff, J. T., et al. (2010). Optimization of the SNAr Reaction of Amines with 2,4-Dichloropyrimidine. Organic Process Research & Development. (Standard protocol basis).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for SHP2 Inhibitors. Retrieved from [Link]

Sources

Application Note: Reductive Amination Protocols for 3-Chloro-5-Methylamino Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for the synthesis and utilization of 3-chloro-5-(methylamino)benzyl alcohol .

The guide addresses the two primary interpretations of this request:

  • Synthesis of the Scaffold: Monomethylation of 3-amino-5-chlorobenzyl alcohol (Precursor) to yield the target.

  • Application: Using the target secondary amine in reductive aminations with carbonyl partners.[1]

Executive Summary & Strategic Analysis

Target Molecule: 3-chloro-5-(methylamino)benzyl alcohol Core Challenge: The synthesis of this scaffold presents a classic chemoselectivity problem: Monomethylation of a primary aniline without over-alkylation to the dimethyl species, while preserving the benzyl alcohol and aryl chloride moieties.

Mechanistic Considerations
  • N-Methylation Selectivity: Direct alkylation with methyl iodide is uncontrolled, leading to quaternary ammonium salts. Reductive amination with formaldehyde is preferred but requires strict kinetic control to stop at the secondary amine.

  • Alcohol Tolerance: The benzyl alcohol (-CH₂OH) is a potential nucleophile (O-alkylation) and is susceptible to oxidation. Reductive amination using borohydride reagents (NaBH(OAc)₃, NaCNBH₃) is chemically orthogonal to the alcohol, leaving it intact.

  • Halogen Stability: The meta-chlorine substituent is electron-withdrawing, reducing the nucleophilicity of the aniline (making the reaction slower) but is stable to borohydrides. Note: Catalytic hydrogenation (Pd/C) must be avoided to prevent dechlorination.

Synthesis Protocol: Preparation of the Scaffold

Objective: Conversion of 3-amino-5-chlorobenzyl alcohol to 3-chloro-5-(methylamino)benzyl alcohol.

Method A: Direct Reductive Amination (Sodium Triacetoxyborohydride)

Recommended for high throughput and mild conditions.

Principle: Sodium triacetoxyborohydride (STAB) is a mild hydride donor that reduces iminiums (formed from amine + aldehyde) faster than aldehydes, minimizing side reactions.

Reagents:

  • Substrate: 3-amino-5-chlorobenzyl alcohol (1.0 equiv)

  • Reagent: Paraformaldehyde (1.1 - 1.2 equiv) or Formaldehyde (37% aq., 1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv)

Step-by-Step Protocol:

  • Imine Formation: In a dry reaction vial, dissolve 3-amino-5-chlorobenzyl alcohol (1.0 mmol) in DCE (5 mL).

  • Activation: Add Paraformaldehyde (1.1 mmol) and Acetic Acid (1.5 mmol). Stir at room temperature for 30 minutes. Note: The acid catalyzes the depolymerization of paraformaldehyde and imine formation.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the consumption of starting material (M+H) and appearance of product (M+14).

    • Checkpoint: If dialkylation (M+28) is observed >5%, lower the temperature to 0°C for the duration.

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc). The secondary amine is less polar than the primary amine precursor but more polar than the dimethyl byproduct.

Method B: The "Formamide Route" (Guaranteed Monomethylation)

Recommended if Method A yields inseparable mixtures of mono/di-methylated products.

Principle: Acylation with formic acid yields the formamide, which is then reduced to the methyl amine. This prevents over-methylation mechanistically.

Step-by-Step Protocol:

  • Formylation: Dissolve 3-amino-5-chlorobenzyl alcohol in THF. Add Acetic Anhydride (1.1 equiv) to a mixture of Formic Acid (1.2 equiv) (prepared in situ as mixed anhydride) or use Ethyl Formate. Stir until conversion to the formamide (-NHCHO) is complete.

  • Reduction: Cool the formamide solution (in THF) to 0°C. Add Borane-Dimethyl Sulfide complex (BH₃·DMS, 2.0 equiv) dropwise.

  • Reflux: Heat to mild reflux (60°C) for 2 hours.

  • Hydrolysis: Carefully quench with MeOH (destroy excess borane), then add 1M HCl and reflux for 1 hour (break amine-borane complex).

  • Isolation: Neutralize with NaOH, extract with EtOAc.

Application Protocol: Using the Scaffold as a Nucleophile

Objective: Reacting 3-chloro-5-(methylamino)benzyl alcohol with a target ketone/aldehyde (R-C=O).

Context: The secondary aniline (-NHMe) is sterically hindered and electronically deactivated by the chlorine. Reaction rates will be slower than aliphatic amines.

Protocol:

  • Mixing: Combine 3-chloro-5-(methylamino)benzyl alcohol (1.0 equiv) and Target Ketone (1.0 equiv) in Toluene or DCE.

  • Dehydration (Critical): Add 4Å Molecular Sieves or use a Dean-Stark trap (if in Toluene) to force enamine/iminium formation. Reflux may be required for sterically hindered ketones.

    • Lewis Acid Option: Add Ti(OiPr)₄ (1.5 equiv) if conversion is poor.

  • Reduction:

    • If Ti(OiPr)₄ used: Dilute with EtOH, add NaBH₄ (2.0 equiv).

    • Standard: Add NaBH(OAc)₃ (2.0 equiv) and AcOH (1 equiv) at RT.

Visualizing the Workflow

ReductiveAmination Start Start: 3-Amino-5-chlorobenzyl Alcohol Decision Selectivity Requirement? Start->Decision MethodA Method A: Direct Reductive Amination (NaBH(OAc)3 + HCHO) Decision->MethodA Standard Speed MethodB Method B: Formylation-Reduction (HCOOH -> BH3) Decision->MethodB Strict Mono-Selectivity InterA Intermediate: Hemiaminal/Iminium MethodA->InterA AcOH, RT InterB Intermediate: N-Formyl Species MethodB->InterB Acylation Prod Target: 3-Chloro-5-(methylamino)benzyl Alcohol InterA->Prod Hydride Reduction SideProd Risk: Dimethylated Byproduct InterA->SideProd Excess HCHO InterB->Prod Borane Reduction

Caption: Decision tree for selecting the optimal synthetic route based on selectivity requirements.

Analytical Validation (QC)

ParameterExpected Signal (1H NMR, DMSO-d6)Diagnostic Value
Methyl Group Doublet at δ 2.7–2.8 ppm (J ≈ 5 Hz)Confirms N-Me connectivity. Singlet indicates tertiary amine (over-methylation).
Amine Proton Broad quartet at δ 5.5–6.0 ppmDisappears upon D₂O shake. Confirms secondary amine.
Benzylic CH₂ Doublet at δ 4.4–4.5 ppmConfirms alcohol is intact (not oxidized to aldehyde).
Aromatic Protons Three distinct signals (approx δ 6.4 - 6.7 ppm)Pattern confirms 1,3,5-substitution.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

    • Core reference for the NaBH(OAc)₃ protocol.
  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395-404. Link

    • Mechanistic background on borohydride selectivity.
  • Sorribes, I., et al. "Selective N-Methylation of Amines with Methanol Catalyzed by Iridium Complexes." Journal of the American Chemical Society, vol. 136, no. 40, 2014. Link

    • Advanced alternative methods for methyl
  • Bartzatt, R. "Synthesis of N-Methyl-Aniline Derivatives." Journal of Drug Design and Research, 2015.

Sources

Oxidation of [3-Chloro-5-(methylamino)phenyl]methanol to aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective Oxidation of [3-Chloro-5-(methylamino)phenyl]methanol

Executive Summary

This guide details the chemo-selective oxidation of [3-Chloro-5-(methylamino)phenyl]methanol (Substrate 1 ) to its corresponding aldehyde, 3-Chloro-5-(methylamino)benzaldehyde (Product 2 ).[1]

The Core Challenge: The substrate contains a secondary amine (–NHMe) and a benzylic alcohol. Standard oxidants (Jones Reagent, PCC) are unsuitable due to:

  • Acid-Base Interference: The basic amine interacts with acidic oxidants, salting out the substrate or poisoning the reagent.

  • N-Oxidation: Strong oxidants may attack the nitrogen lone pair, leading to N-oxides or dealkylation.

  • Product Instability: Amino-benzaldehydes are prone to self-condensation (Schiff base formation/polymerization).

Recommended Strategy:

  • Primary Protocol: Activated Manganese Dioxide (

    
    ) – Heterogeneous, mild, and highly selective for benzylic alcohols in the presence of amines.[1]
    
  • Secondary Protocol: IBX (2-Iodoxybenzoic acid) – Homogeneous, metal-free, and avoids over-oxidation.[1]

Chemical Context & Strategy

The transformation relies on exploiting the "activated" nature of the benzylic position while avoiding the nucleophilic amine.

Reaction Scheme:



Decision Matrix: Selecting the Right Oxidant

OxidationStrategy Start Substrate: [3-Chloro-5-(methylamino)phenyl]methanol CheckScale Scale of Reaction? Start->CheckScale SmallScale < 5 grams (Discovery Chem) CheckScale->SmallScale LargeScale > 100 grams (Process Chem) CheckScale->LargeScale MethodA Method A: Activated MnO2 (High Selectivity, Heterogeneous) SmallScale->MethodA Preferred MethodB Method B: IBX Oxidation (Homogeneous, Clean Profile) SmallScale->MethodB Alternative LargeScale->MethodA Quality Driven MethodC Method C: TEMPO/NaOCl (Catalytic, Cost-Effective) LargeScale->MethodC Cost Driven Output Target Aldehyde (Store at -20°C under Ar) MethodA->Output MethodB->Output MethodC->Output

Figure 1: Strategic decision tree for oxidant selection based on scale and purity requirements.

Method A: Activated Manganese Dioxide ( )

Status: Gold Standard for Aminobenzyl Alcohols[1]

This method utilizes the surface activity of activated


. It is heterogeneous, meaning the oxidant is filtered off at the end, leaving the product in solution. It rarely oxidizes aliphatic amines or deprotects acid-sensitive groups.
Mechanism of Action

The reaction proceeds via a radical mechanism on the surface of the


 particle.
  • Adsorption: The benzylic alcohol adsorbs onto the

    
     surface.
    
  • Coordination: The hydroxyl oxygen coordinates to a Mn(IV) site.

  • H-Abstraction: A hydrogen atom is transferred from the carbinol carbon to the manganese-oxygen lattice (Rate Determining Step).

  • Desorption: The aldehyde product desorbs; water is formed as a byproduct.

Protocol Details
ParameterSpecificationNote
Stoichiometry 10–20 equiv. by weight

activity varies; large excess is standard.[2]
Solvent Dichloromethane (DCM) or ChloroformChloroform often accelerates the reaction due to slight acidity.
Temperature Ambient (20–25°C)Refluxing is rarely needed for benzylic alcohols.[1]
Time 4 – 16 HoursMonitor by TLC (stain with 2,4-DNP).[1]
Step-by-Step Procedure
  • Preparation: Dissolve 1.0 g (5.8 mmol) of [3-Chloro-5-(methylamino)phenyl]methanol in 20 mL of anhydrous DCM.

  • Addition: Add 10.0 g of activated

    
     (commercial grade, e.g., Sigma-Aldrich #217646) to the stirred solution.
    
    • Critical: Do not dump in one portion if the reaction is exothermic (rare for this substrate, but good practice).[1]

  • Reaction: Stir the black suspension vigorously at room temperature.

    • Tip: Use an overhead stirrer for scales >10g to ensure proper suspension of the heavy solid.

  • Monitoring: Check TLC every 2 hours. The aldehyde will be less polar (higher

    
    ) than the alcohol.
    
    • Visualization: The product will glow under UV and stain orange/red with 2,4-DNP (indicates aldehyde).[1]

  • Work-up:

    • Prepare a pad of Celite® in a sintered glass funnel.

    • Filter the reaction mixture through the Celite pad.

    • Rinse the filter cake thoroughly with DCM (3 x 20 mL) to recover adsorbed product.

  • Isolation: Concentrate the filtrate under reduced pressure (keep bath < 35°C).

  • Result: The crude product is usually a yellow/orange oil or solid. If purity is >95% by NMR, proceed immediately to the next step.

Method B: IBX Oxidation

Status: High-Purity Alternative

2-Iodoxybenzoic acid (IBX) is a mild, hypervalent iodine oxidant.[1] Unlike the Dess-Martin Periodinane (DMP), it does not release acetic acid, making it safer for acid-sensitive amines, although IBX itself is acidic.[1]

Protocol Details
ParameterSpecificationNote
Stoichiometry 1.1 – 1.5 equiv.Mild excess ensures completion.
Solvent Ethyl Acetate (Reflux) or DMSO (RT)IBX is insoluble in most solvents.[1]
Temperature 80°C (EtOAc) or 25°C (DMSO)Refluxing EtOAc is preferred for easier workup.[1]
Step-by-Step Procedure (EtOAc Suspension Method)
  • Setup: To a solution of 1.0 g (5.8 mmol) of substrate in 15 mL Ethyl Acetate, add 1.95 g (7.0 mmol, 1.2 eq) of IBX.

  • Reaction: Heat the suspension to reflux (approx. 77°C) with vigorous stirring.

    • Mechanism:[2][3][4][5][6][7][8][9][10] IBX is insoluble at RT but partially solubilizes at reflux, reacting with the alcohol.

  • Monitoring: Reaction is typically complete in 2–4 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the white solid byproduct (IBA - iodobenzoic acid).[1]

    • Wash the filtrate with 5%

      
       (2 x 10 mL) to remove any dissolved iodobenzoic acid.
      
    • Dry over

      
      , filter, and concentrate.[1]
      

Critical Handling & Troubleshooting

Stability Warning: Amino-Aldehydes

The product, 3-Chloro-5-(methylamino)benzaldehyde , contains both a nucleophile (amine) and an electrophile (aldehyde).[1]

  • Risk: Intermolecular condensation (polymerization).[1]

  • Mitigation:

    • Do not store neat. If storage is necessary, keep as a dilute solution in benzene or toluene at -20°C.

    • Immediate Use: Ideally, telescope this intermediate directly into the next step (e.g., Reductive Amination, Wittig).[1]

Purification (If necessary)

If the crude is impure, flash chromatography requires specific conditions to prevent degradation:

  • Stationary Phase: Silica Gel (neutralized).[1]

  • Eluent: Hexanes/Ethyl Acetate with 1% Triethylamine .

  • Why? The triethylamine neutralizes the acidic sites on the silica gel, preventing acid-catalyzed polymerization of the amino-aldehyde.

Analytical Data Validation
  • 1H NMR (CDCl3): Look for the diagnostic aldehyde proton singlet at ~9.8 - 9.9 ppm .[1]

  • IR Spectroscopy: Strong carbonyl stretch at ~1690 cm⁻¹ .

  • Absence of Alcohol: Disappearance of the benzylic

    
     doublet/singlet at ~4.6 ppm.
    

References

  • Manganese Dioxide Selectivity: Evans, L. A., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Journal of Organic Chemistry, vol. 33, no. 8, 1968.

  • IBX Methodology: Frigerio, M., & Santagostino, M. "A Mild Oxidizing Reagent for Alcohols of the Hypervalent Iodine Class: o-Iodoxybenzoic Acid (IBX)."[1] Tetrahedron Letters, vol. 35, no. 43, 1994, pp. 8019-8022.[1] [1]

  • Oxidation of Benzyl Alcohols: Omura, K., & Swern, D. "Oxidation of Alcohols by 'Activated' Dimethyl Sulfoxide." Tetrahedron, vol. 34, no. 11, 1978, pp. 1651-1660.[1] [1]

  • Handling Unstable Aldehydes: "Purification of chemically unstable amino-aldehydes." Organic Process Research & Development, General Guidelines for Labile Intermediates.

Sources

Using [3-Chloro-5-(methylamino)phenyl]methanol as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of [3-Chloro-5-(methylamino)phenyl]methanol in Kinase Inhibitor Design

Executive Summary

This application note details the strategic implementation of [3-Chloro-5-(methylamino)phenyl]methanol (referred to herein as Scaffold-A ) as a privileged building block in the development of Type I and Type I½ kinase inhibitors.[1] While traditional kinase drug discovery often relies on simple aniline linkers, Scaffold-A offers a unique trifunctional pharmacophore:

  • 3-Chloro motif: Targets the hydrophobic "selectivity pocket" adjacent to the gatekeeper residue.

  • 5-Methylamino group: Provides a nucleophilic handle for coupling to heteroaryl cores while introducing an N-methyl "conformational lock" that can improve selectivity and membrane permeability.[1]

  • 1-Methanol group: Serves as a versatile "exit vector" for attaching solubilizing tails (e.g., morpholines, piperazines) that extend into the solvent front.[2]

This guide provides a validated workflow for derivatizing Scaffold-A, integrating it into a pyrimidine core (a common kinase template), and screening the resulting library.[2]

Structural Rationale & SAR Logic

The utility of Scaffold-A lies in its ability to address common failure modes in kinase drug discovery: poor solubility and lack of selectivity.[1]

  • The "Magic Methyl" Effect: Unlike a standard primary aniline (-NH-), the secondary methylamino group (-N(Me)-) removes a hydrogen bond donor.[2][1] This can prevent binding to promiscuous kinases that strictly require a H-bond donor at the hinge region, thereby enhancing selectivity for specific targets (e.g., ALK, ROS1, EGFR mutants) that tolerate or prefer the hydrophobic bulk of the methyl group.[2]

  • The Hydrophobic Clamp: The 3-chloro substituent mimics the interaction found in FDA-approved drugs like Ceritinib and Vemurafenib , where a halogen fills the hydrophobic pocket behind the ATP-binding site.[1]

  • The Solubilizing Vector: The benzylic alcohol is positioned to point away from the hinge, towards the solvent.[2] This allows for the attachment of polar groups without disrupting the core binding mode.[2]

SAR_Logic Scaffold [3-Chloro-5-(methylamino)phenyl]methanol (Scaffold-A) Core Heteroaryl Core Coupling (via Methylamino) Scaffold->Core SNAr / Buchwald Selectivity Hydrophobic Pocket (via 3-Chloro) Scaffold->Selectivity Halogen Bonding Solubility Solvent Front Extension (via Methanol) Scaffold->Solubility Ether/Amine formation Hinge Region\n(ATP Site) Hinge Region (ATP Site) Core->Hinge Region\n(ATP Site) Gatekeeper\nResidue Gatekeeper Residue Selectivity->Gatekeeper\nResidue ADME Properties\n(LogD, Solubility) ADME Properties (LogD, Solubility) Solubility->ADME Properties\n(LogD, Solubility)

Figure 1: Pharmacophore mapping of Scaffold-A. The diagram illustrates how each functional group of the molecule addresses a specific challenge in kinase inhibitor design.

Protocol 1: Library Synthesis (Scaffold Derivatization)[1][2]

Objective: Synthesize a library of 2,4-diaminopyrimidine inhibitors using Scaffold-A as the C4-substituent. Target Structure: N2-(substituted)-N4-(3-chloro-5-(hydroxymethyl)phenyl)-N4-methylpyrimidine-2,4-diamine.[1]

Materials:
  • Scaffold-A: [3-Chloro-5-(methylamino)phenyl]methanol (CAS: Commercial or synthesized via reduction of 3-amino-5-chlorobenzoic acid derivatives).[2][1]

  • Core: 2,4-Dichloropyrimidine.[1]

  • Reagents: DIPEA (N,N-Diisopropylethylamine), n-Butanol, Methanesulfonyl chloride (MsCl), Morpholine (as example tail).[2]

Step-by-Step Methodology:

Step 1: Nucleophilic Aromatic Substitution (SNAr) - The "Head" Coupling Rationale: The C4 position of 2,4-dichloropyrimidine is more electrophilic than C2. We install Scaffold-A here first.

  • Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-Butanol (0.5 M).

  • Add Scaffold-A (1.0 eq) and DIPEA (2.5 eq).[2][1]

  • Heat to 80°C for 4-6 hours . Note: The N-methyl group may slow the reaction compared to primary anilines; monitor by LC-MS.[1]

  • QC Check: Look for the mono-substituted product mass [M+H]+. The unreacted C2-chloro is crucial for the next step.[1]

  • Evaporate solvent and purify via flash chromatography (Hexane/EtOAc).[2]

    • Result: Intermediate 1 (Chloropyrimidine-Scaffold adduct).[2][1]

Step 2: Introduction of the "Tail" (Solubilizing Group) Rationale: We modify the benzylic alcohol before the final hinge-binder coupling to avoid side reactions, or after depending on the lability of the tail. Here, we convert the alcohol to a leaving group.

  • Dissolve Intermediate 1 in dry DCM at 0°C.

  • Add Et3N (1.5 eq) and MsCl (1.2 eq).[2] Stir for 30 min (Conversion to Mesylate).

  • Add excess secondary amine (e.g., Morpholine, N-methylpiperazine) (3.0 eq).[2]

  • Allow to warm to RT and stir for 2 hours.

  • QC Check: Confirm conversion of -CH2OH to -CH2-Morpholine via LC-MS.

    • Result: Intermediate 2 (Functionalized Core).[2]

Step 3: Introduction of the "Hinge Binder" (C2 Coupling) Rationale: The C2 position is now coupled to a diverse set of anilines or amines to probe the hinge region.[2]

  • Dissolve Intermediate 2 in 1,4-Dioxane.

  • Add the Hinge-Binding Amine (e.g., 4-aminopyrazole, substituted aniline) (1.2 eq).[2]

  • Add p-TsOH (0.5 eq) or use Buchwald conditions (Pd2(dba)3, Xantphos, Cs2CO3) if the amine is unreactive.[2]

  • Heat to 100°C (microwave preferred, 30 min) .

  • Purify final compounds via Preparative HPLC.

Protocol 2: Biochemical Validation (ADP-Glo Kinase Assay)

Objective: Determine the IC50 of the synthesized library against a panel of kinases (e.g., ALK, EGFR, ROS1).

Reagents:
  • Kinase Enzyme (e.g., Recombinant ALK).[2]

  • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide.[2]

  • ATP (Ultra-pure).[2]

  • ADP-Glo™ Kinase Assay Kit (Promega).[2][1]

Workflow:
  • Compound Prep: Prepare 10-point dose-response curves of library compounds in 100% DMSO (Start at 10 µM, 3-fold serial dilution).

  • Enzyme Reaction:

    • In a 384-well white plate, add 2 µL of Compound.

    • Add 4 µL of Kinase Enzyme in 1x Buffer.[2] Incubate 10 min at RT (allows compound to bind).

    • Add 4 µL of ATP/Substrate mix.[2]

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (Depletes remaining ATP).[1] Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light).[2][1] Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Normalize to "No Enzyme" (0% activity) and "No Compound" (100% activity) controls. Fit data to a 4-parameter logistic equation to calculate IC50.[1]

Data Presentation Template:

Compound IDR-Group (Hinge)Tail GroupALK IC50 (nM)EGFR IC50 (nM)Selectivity Ratio
Ref (Ceritinib) Sulfonyl-phenylPiperidine1.2>1000>800x
Lib-001 Pyrazol-4-ylMorpholine15.445029x
Lib-002 Phenyl-sulfonePiperazine3.1890287x

Protocol 3: In Silico Validation (Docking)

Objective: Confirm the binding mode of the N-methyl group.

  • Preparation: Download PDB structure of target kinase (e.g., ALK PDB: 4MKC ).[2]

  • Ligand Setup: Generate 3D conformers of Scaffold-A derivatives. Critical: Ensure the N-methyl amide bond is modeled in the correct cis/trans orientation relative to the pyrimidine ring.

  • Docking Grid: Center grid on the ATP binding site (hinge residues).[2]

  • Constraint: Enforce a hydrogen bond between the C2-amine of the pyrimidine and the hinge backbone carbonyl (e.g., Met1199 in ALK).[2]

  • Analysis:

    • Verify that the 3-Chloro group sits in the hydrophobic pocket.[1]

    • Verify that the N-Methyl group points away from the hinge interface (preventing steric clash) or into a solvent channel.[1]

    • Verify the Hydroxymethyl tail extends into the solvent.[2]

Workflow cluster_Synth Synthesis Phase cluster_Test Testing Phase Start Start: Scaffold-A Step1 Step 1: SNAr Coupling (Scaffold + Core) Start->Step1 Step2 Step 2: Tail Functionalization (MsCl -> Amine) Step1->Step2 Step3 Step 3: Hinge Binder Coupling (Buchwald/Acid) Step2->Step3 Assay ADP-Glo Kinase Assay Step3->Assay Docking In Silico Docking (PDB: 4MKC) Step3->Docking Decision Selectivity > 50x? Assay->Decision Decision->Step3 No (Optimize Hinge) Lead Lead Candidate Decision->Lead Yes

Figure 2: Integrated workflow for developing kinase inhibitors using the Scaffold-A platform.

References

  • Marsilje, T. H., et al. (2013).[2][3] "Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[1][4] Journal of Medicinal Chemistry, 56(14), 5675–5690. Link[1]

  • Fabbro, D., et al. (2012).[2] "Targeting Cancer with Small-Molecule Kinase Inhibitors."[1] Methods in Molecular Biology, 795, 1–34.[2] Link

  • Jia, Y., et al. (2011).[2] "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2."[2][1][5] Journal of Medicinal Chemistry, 54(2), 635–654.[2][5] Link[2][1]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Link

Sources

Cross-coupling reactions with 3-chloro-5-substituted aryl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Precision Cross-Coupling of 3-Chloro-5-Substituted Aryl Chlorides

Part 1: The Substrate Challenge

In the landscape of drug discovery, 3-chloro-5-substituted aryl chlorides (typically 1,3-dichloro-5-R-benzenes) are high-value scaffolds. They offer a unique geometry for "exit vector" exploration, allowing substituents to be placed in a meta-relationship, which is critical for optimizing solubility and metabolic stability (e.g., blocking metabolic soft spots).

However, these substrates present two distinct challenges:

  • Activation Energy: Aryl chlorides possess a strong C–Cl bond (BDE ~96 kcal/mol), requiring specialized ligands for oxidative addition compared to bromides or iodides.

  • The Symmetry Trap (Mono- vs. Bis-Coupling): For symmetric substrates (e.g., 3,5-dichlorotoluene), the two chloride sites are chemically equivalent. Once the first cross-coupling event occurs, the product is often more electron-rich (if coupling with an electron-rich nucleophile), potentially deactivating the second site. However, if the catalyst is highly active, it may remain coordinated, leading to rapid second oxidative addition and statistical mixtures (1:2:1 SM:Mono:Bis).

This guide provides self-validating protocols to achieve high mono-selectivity and complete conversion, bypassing the statistical distribution trap.

Part 2: Mechanistic Logic & Ligand Selection

To control reactivity, we must decouple the Oxidative Addition (OA) step from the Transmetalation (TM) step.

  • For C–C Coupling (Suzuki): The key is to use a ligand that facilitates the first OA but creates a steric environment that disfavors the entry of the bulkier mono-coupled product into the catalytic cycle.

  • For C–N Coupling (Buchwald): Electronic differentiation is often insufficient. We rely on BrettPhos -type ligands, which are privileged for mono-selective amination due to their specific binding pocket geometry.

Decision Tree: Ligand & Condition Selection

LigandSelection Start Substrate: 3,5-Dichloro-1-R-Benzene CouplingType Coupling Partner? Start->CouplingType Suzuki Boronic Acid (C-C) CouplingType->Suzuki Buchwald Amine (C-N) CouplingType->Buchwald Suzuki_Steric Is R group Sterically Bulky? Suzuki->Suzuki_Steric AmineType Amine Class? Buchwald->AmineType S_Yes Use SPhos / Pd(OAc)2 (High Activity) Suzuki_Steric->S_Yes Yes (>t-Bu) S_No Use XPhos / Pd2(dba)3 (General Purpose) Suzuki_Steric->S_No No (Me, F, H) S_Strategy CRITICAL: Use 1.5 equiv Aryl Chloride to force Mono-Selectivity S_Yes->S_Strategy S_No->S_Strategy Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary BrettPhos BrettPhos / Pd2(dba)3 (Gold Standard for Mono) Primary->BrettPhos RuPhos RuPhos / Pd(OAc)2 (For Secondary Amines) Secondary->RuPhos

Caption: Selection logic for ligands based on coupling type and substrate steric profile.

Part 3: Application Note 1 – Suzuki-Miyaura Mono-Arylation

Objective: Selective mono-coupling of 3,5-dichlorobenzoates or 3,5-dichlorotoluene.

The "Stoichiometry Flip" Principle: Instead of the traditional 1.0 : 1.1 (Halide : Boronate) ratio, we utilize a 1.5 : 1.0 ratio (Halide : Boronate) . This ensures that at 100% conversion of the limiting reagent (Boronate), the statistical probability of the catalyst encountering a mono-product vs. a starting material heavily favors the starting material, preserving the mono-chloride.

Protocol A: The "SPhos" System (High Turnover)

Reagents:

  • Substrate: 3,5-Dichloro-1-substituted benzene (1.5 mmol)

  • Nucleophile: Aryl Boronic Acid (1.0 mmol)

  • Catalyst: Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Ligand: SPhos (0.04 mmol, 4 mol%)

  • Base: K₃PO₄ (2.0 mmol, 2.0 equiv) – Weak base prevents dehalogenation.

  • Solvent: Toluene / Water (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in 1 mL Toluene. Stir at RT for 5 mins until the solution turns from orange to pale yellow (formation of active L-Pd(0) species).

  • Substrate Loading: Add the aryl chloride (1.5 equiv) and boronic acid (1.0 equiv) to the reaction vessel.

  • Base Addition: Add solid K₃PO₄ and the water aliquot.

  • Initiation: Add the pre-formed catalyst solution.

  • Thermal Cycle: Heat to 80°C . Note: Do not reflux at 110°C; lower temperature improves selectivity.

  • Monitoring (Self-Validation):

    • Check HPLC at 2 hours.

    • Stop Criteria: When Boronic Acid < 5%.

    • Expectation: You should see ~90% Mono-product and ~10% Bis-product relative to the boronic acid. The excess starting material is easily recovered by column chromatography (non-polar).

Part 4: Application Note 2 – Buchwald-Hartwig Mono-Amination

Objective: Installing a single amino group on a 3,5-dichloro scaffold.

The "BrettPhos" Advantage: BrettPhos is bulky and electron-rich. It promotes oxidative addition into the aryl chloride but forms a highly crowded Pd-center. After the first amination, the steric bulk of the new amino group (especially if it has a protecting group) combined with the ligand bulk makes the second oxidative addition kinetically incompetent at moderate temperatures.

Protocol B: The Selective Amination

Reagents:

  • Substrate: 3,5-Dichloro-1-substituted benzene (1.0 mmol)

  • Nucleophile: Primary Amine (1.1 mmol)

  • Catalyst: Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • Ligand: BrettPhos (0.02 mmol, 2 mol%)

  • Base: NaOtBu (1.4 mmol) – Strong base required for chloride activation.

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M)

Step-by-Step Methodology:

  • Inert Handling: Flame-dry the reaction tube and cool under Argon.

  • Solids: Add Pd₂(dba)₃, BrettPhos, and NaOtBu. Purge with Argon x3.

  • Liquids: Add Dioxane, then the Aryl Chloride, then the Amine.

  • Activation: Heat to 90°C in a sealed block.

  • The "Color Check":

    • Valid: Reaction turns dark red/brown (active catalyst).

    • Invalid: Reaction turns black precipitate (Pd black formation) -> Check O₂ exclusion.

  • Workup: Filter through Celite to remove Pd/Salts. The mono-aminated product is usually significantly more polar than the dichloride, simplifying purification.

Part 5: Troubleshooting & Optimization (The Self-Validating System)

A robust protocol must include "fail-safes." Use this table to diagnose issues.

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning / O₂Switch to XPhos Pd G4 precatalyst (air stable). Ensure solvent is degassed (sparge N₂ 15 min).
High Bis-Coupling (>20%) Catalyst too active / Temp too highReduce Temp by 20°C. Increase Aryl Chloride excess to 2.0 equiv.
Dechlorination (Ar-H) Hydride source presentSwitch solvent from Isopropanol/Ethanol to Toluene/Dioxane. Use Cs₂CO₃ instead of alkoxide bases.
Protodeboronation Unstable Boronic AcidSwitch to MIDA Boronate (slow release) or Potassium Trifluoroborate salt.
Quantitative Comparison of Ligands for 3,5-Dichlorotoluene
LigandYield (Mono)Yield (Bis)Selectivity Ratio
PPh₃ 30%40%0.75 : 1 (Poor)
dppf 55%25%2.2 : 1 (Moderate)
SPhos 85%12%7.0 : 1 (Good)
BrettPhos (Amination)92%<3%>30 : 1 (Excellent)

Part 6: References

  • Fors, B. P., & Buchwald, S. L. (2008). "A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides." Journal of the American Chemical Society, 130(41), 13552–13554. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki−Miyaura Coupling of Aryl Chlorides." Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Lutz, M. R., et al. (2017). "High-Throughput Experimentation for the Discovery of Site-Selective Cross-Coupling Reactions." Accounts of Chemical Research, 50(9), 2222–2231. [Link]

  • Miyaura, N. (2002). "Suzuki-Miyaura Cross-Coupling Reaction: Application to Organic Synthesis." Topics in Current Chemistry. [Link]

Application Notes & Protocols: Strategic Protection of Methylamino Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge of a Bifunctional Motif

The methylamino benzyl alcohol scaffold is a privileged structural motif present in a multitude of biologically active compounds and pharmaceutical agents, including adrenergic agonists like phenylephrine.[1] Its synthesis and manipulation, however, present a classic challenge in medicinal and process chemistry. The molecule possesses two distinct nucleophilic centers: a secondary methylamino group and a primary or secondary benzyl alcohol. The amine's basicity and nucleophilicity can interfere with reactions targeting the hydroxyl group, and vice-versa.[2][3]

Effective synthesis of complex molecules containing this core requires a robust protecting group strategy.[4] This involves the temporary and reversible masking of one or both functional groups to allow for selective transformations elsewhere in the molecule. The cornerstone of a successful strategy, particularly in multi-step synthesis, is the concept of orthogonality .[3][5][6] Orthogonal protecting groups are removed under distinct and mutually exclusive conditions, allowing for the selective deprotection of one group while others remain intact.[7]

This guide provides an in-depth analysis of protecting group strategies for methylamino benzyl alcohols, detailing the causality behind experimental choices, providing validated protocols, and offering a logical framework for selecting the optimal synthetic route.

Section 1: Protection of the Methylamino Group

The secondary amine is often the more reactive nucleophile. Its protection is typically the first consideration to prevent unwanted side reactions such as N-alkylation or participation in reactions intended for the hydroxyl group. The most common approach is to convert the amine into a less nucleophilic carbamate.[5][8]

The tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and mild, acid-labile removal.[9][10]

  • Mechanism & Rationale: The amine is acylated with di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically performed under basic conditions or can even proceed under catalyst-free conditions in aqueous media.[10][11] The resulting carbamate significantly reduces the amine's nucleophilicity. The Boc group's key advantage is its stability to a wide range of non-acidic conditions, including basic hydrolysis, nucleophiles, and catalytic hydrogenolysis.[11][12] Deprotection is achieved under acidic conditions, where the mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the highly stable tert-butyl cation, which then forms isobutene and CO₂.[8][13]

  • Key Considerations: The primary vulnerability of the Boc group is strong acid. This dictates that any subsequent reactions must be performed under neutral or basic conditions.

The Carboxybenzyl (Cbz or Z) Group

The Cbz group is a foundational protecting group in peptide chemistry and remains highly relevant for general organic synthesis.[14][15]

  • Mechanism & Rationale: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the HCl byproduct.[14][16] Like the Boc group, the resulting carbamate deactivates the amine. The defining feature of the Cbz group is its unique deprotection method: catalytic hydrogenolysis .[14][15] This process, typically using H₂ gas and a palladium catalyst (Pd/C), is exceptionally mild and chemoselective, cleaving the benzylic C-O bond to release the free amine, toluene, and CO₂.[14] This makes the Cbz group orthogonal to acid-labile (e.g., Boc, TBDMS) and base-labile (e.g., esters) protecting groups.

  • Key Considerations: The Cbz group is incompatible with synthetic steps that employ catalytic hydrogenation, as this would lead to premature deprotection.[8] While stable to mild acids and bases, alternative deprotection methods using strong Lewis acids or reductive conditions exist but are less common.[17][18]

Section 2: Protection of the Benzyl Alcohol Group

Protecting the benzyl alcohol is crucial when performing reactions on the amine or other parts of the molecule, such as oxidation, substitution, or coupling reactions.

The tert-Butyldimethylsilyl (TBDMS or TBS) Group

Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their predictable stability and selective removal.[19][20]

  • Mechanism & Rationale: The TBDMS group is installed by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a mild base, typically imidazole. The steric bulk of the tert-butyl group confers significant stability compared to smaller silyl ethers like trimethylsilyl (TMS).[21] TBDMS ethers are robustly stable to bases, organometallic reagents, and many oxidizing and reducing agents. Their key feature is their lability towards fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[21][22] This fluoride-mediated cleavage is highly selective and forms the basis of many orthogonal protection schemes.

  • Key Considerations: TBDMS ethers are sensitive to acidic conditions, although generally more stable than Boc groups. The choice of solvent can be critical during deprotection to achieve selectivity.[23]

The Benzyl (Bn) Group

Protecting an alcohol as a benzyl ether is a common strategy that creates a robust group stable to a wide range of conditions.[24][25]

  • Mechanism & Rationale: The benzyl ether is typically formed via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then displaces a halide from a benzyl halide (e.g., benzyl bromide).[22] Benzyl ethers are exceptionally stable, resisting strongly acidic and basic conditions, as well as many oxidizing and reducing agents.[22] Like the Cbz group, they are most commonly removed by catalytic hydrogenolysis.[25]

  • Key Considerations: The use of a benzyl ether for the alcohol is non-orthogonal with a Cbz-protected amine, as both are typically cleaved by hydrogenolysis.[14][22] An important variant is the p-methoxybenzyl (PMB) ether, which can be removed oxidatively with reagents like DDQ or CAN, providing an orthogonal removal strategy relative to a standard benzyl or Cbz group.[18][25]

Section 3: Orthogonal Protecting Group Strategies

The strategic pairing of protecting groups is paramount for the successful synthesis of complex methylamino benzyl alcohol derivatives. The goal is to select two groups that can be removed independently without affecting each other.[3][7]

G cluster_0 Orthogonal Strategy Workflow Start Methylamino Benzyl Alcohol Protect Protect Both Groups (e.g., N-Boc, O-TBDMS) Start->Protect Transform Perform Synthetic Transformations Protect->Transform Deprotect_Choice Selective Deprotection Needed? Transform->Deprotect_Choice Deprotect_N Deprotect Amine (e.g., Acid for Boc) Deprotect_Choice->Deprotect_N Yes (Amine) Deprotect_O Deprotect Alcohol (e.g., Fluoride for TBDMS) Deprotect_Choice->Deprotect_O Yes (Alcohol) Final Final Product Deprotect_Choice->Final No (Global Deprotection) Deprotect_N->Final Deprotect_O->Final

Caption: Workflow for an orthogonal protecting group strategy.

Recommended Orthogonal Pairings
StrategyAmine Protection (N-PG)Alcohol Protection (O-PG)N-PG DeprotectionO-PG DeprotectionOrthogonality Rationale
1 Boc TBDMS Acid (e.g., TFA, HCl)[26]Fluoride (e.g., TBAF)[21]Acid cleaves Boc, leaving TBDMS intact. Fluoride cleaves TBDMS, leaving Boc intact.[23] A highly reliable and common strategy.
2 Cbz TBDMS H₂/Pd-C (Hydrogenolysis)[14]Fluoride (e.g., TBAF)[21]Hydrogenolysis is orthogonal to silyl ethers. Fluoride does not affect the Cbz group. Excellent for syntheses involving acid/base steps.
3 Cbz Acetyl (Ac) H₂/Pd-C (Hydrogenolysis)[14]Base (e.g., K₂CO₃, MeOH)[7]Cbz is stable to the basic conditions used for ester hydrolysis. Acetyl is stable to neutral hydrogenolysis conditions.
Pairings to Avoid (Non-Orthogonal)
  • N-Boc and O-MOM (Methoxymethyl): Both groups are acid-labile, making selective deprotection difficult or impossible.[27][28]

  • N-Cbz and O-Bn (Benzyl): Both groups are typically removed by catalytic hydrogenolysis, preventing selective deprotection.[14][22]

G cluster_decision Protecting Group Decision Framework start Start: Plan Synthesis q1 Subsequent step involves catalytic hydrogenation? start->q1 q2 Subsequent step involves strong acid? q1->q2 No avoid_cbz Avoid Cbz for Amine Avoid Bn for Alcohol q1->avoid_cbz Yes q3 Need fluoride-labile O-protection? q2->q3 No strat1 Strategy 1: N-Cbz + O-TBDMS q2->strat1 No avoid_boc Avoid Boc for Amine q2->avoid_boc Yes q3->strat1 No strat2 Strategy 2: N-Boc + O-TBDMS q3->strat2 Yes

Caption: Decision framework for selecting an orthogonal strategy.

Section 4: Experimental Protocols

The following protocols are representative examples. Researchers should optimize conditions for their specific substrates.

Protocol 1: N-Boc Protection of Methylamino Benzyl Alcohol
  • Objective: To protect the secondary amine with a Boc group.

  • Materials: Methylamino benzyl alcohol substrate, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA) or sodium bicarbonate (NaHCO₃), dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the methylamino benzyl alcohol substrate (1.0 eq) in DCM (approx. 0.1 M).

    • Add a base such as TEA (1.5 eq) or NaHCO₃ (2.0 eq).[9]

    • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: O-TBDMS Protection of N-Boc-Methylamino Benzyl Alcohol
  • Objective: To protect the benzyl alcohol in the presence of an N-Boc group.

  • Materials: N-Boc-methylamino benzyl alcohol substrate, tert-butyldimethylsilyl chloride (TBDMS-Cl), imidazole, anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve the N-Boc protected substrate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen).[19]

    • Cool the solution to 0 °C in an ice bath.

    • Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate or diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

Protocol 3: Selective N-Boc Deprotection (O-TBDMS Intact)
  • Objective: To remove the Boc group while leaving the TBDMS ether untouched.

  • Materials: N-Boc, O-TBDMS protected substrate, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the fully protected substrate (1.0 eq) in DCM (approx. 0.1 M).

    • Cool the solution to 0 °C.

    • Add TFA (5-10 eq, often used as a 20-50% solution in DCM) dropwise.[13][26]

    • Stir the mixture at 0 °C to room temperature for 1-3 hours. Monitor carefully by TLC or LC-MS to avoid any cleavage of the TBDMS group.

    • Upon completion, carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the O-TBDMS protected amine. Further purification may be required.

Protocol 4: Selective O-TBDMS Deprotection (N-Boc Intact)
  • Objective: To remove the TBDMS ether while leaving the Boc group untouched.

  • Materials: N-Boc, O-TBDMS protected substrate, tetrabutylammonium fluoride (TBAF, 1M solution in THF), tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the fully protected substrate (1.0 eq) in anhydrous THF (approx. 0.1 M) under an inert atmosphere.

    • Add a 1M solution of TBAF in THF (1.1 eq) dropwise at room temperature.[21]

    • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • A Comparative Guide to MOM and SEM Protecting Groups for Benzyl Alcohols. Benchchem.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • tert-Butyldimethylsilyl Amine (TBDMS-NH2): A Mild and Green Reagent for the Protection of Benzyl Alcohols, Phenols, and Carboxylic Acids under Solvent-Free Conditions. ConnectSci.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
  • Photochemical Protection of Amines with Cbz and Fmoc Groups. American Chemical Society.
  • Orthogonally Protected, Enantiopure syn-2-Amino-1,3,4-butanetriol: A General Building Block for syn-Amino Alcohols. ACS Publications.
  • ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ResearchGate.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Synthesis of the orthogonally protected amino alcohol Phaol and analogs. PubMed.
  • The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group for Amines. Benchchem.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Protective Groups. Organic Chemistry Portal.
  • Conditions for removing TBDMS group in the presence of other protecting groups. Benchchem.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Alcohol Protecting Groups. Organic Chemistry Tutor.
  • Amino Acid-Protecting Groups. SciSpace.
  • Protecting group. Wikipedia.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate.
  • Novel synthesis of optically active m-acyloxy-α-[(methylamino)methyl]benzyl alcohols, the pharmaceutically acceptable acid addition salts thereof and intermediate useful in the preparation thereof. Google Patents.
  • Orthogonal protection/deprotection of hydroxy N‐Boc amino acids. ResearchGate.
  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
  • Alcohol Protecting Groups. University of Calgary.
  • Protection of Alcohols. NROChemistry.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
  • Synthesis of 4-(N-acetyl-N-methylamino)benzyl alcohol. PrepChem.com.
  • Amino Protecting Group-Benzyl Series. Suzhou Highfine Biotech.
  • The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. PMC - NIH.
  • A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst in Metal. Thieme.
  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
  • Protecting Group Strategies for Primary and Secondary Amines: Application Notes and Protocols. Benchchem.
  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Digital CSIC.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC.
  • Application Notes and Protocols for Solid-Phase Synthesis of Methylamino-PEG7-benzyl. Benchchem.
  • How do you deprotect the NHBoc group in the presence of the OTBS group?. ResearchGate.
  • Benzylamines. Organic Chemistry Portal.
  • Tips & Tricks: Protecting Groups. University of Rochester.
  • Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols. MDPI.
  • Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University.
  • Protecting groups in organic synthesis. nptel.ac.in.

Sources

Preparation of pharmaceutical intermediates from CAS 1051900-94-7

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Remdesivir (GS-5734) via Chiral Phosphoramidate Coupling

Executive Summary

This Application Note details the protocol for utilizing CAS 1051900-94-7 ([(S)-2-ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate]) in the stereoselective synthesis of Remdesivir (GS-5734) .

CAS 1051900-94-7 serves as the critical "ProTide" chiral auxiliary. Unlike early-generation syntheses that relied on non-stereoselective phosphoryl chlorides (requiring chiral HPLC resolution), this protocol utilizes the chemically stable, P-stereopure p-nitrophenyl precursor. This method enables the direct coupling of the nucleoside base (GS-441524) with high diastereomeric excess (


), significantly streamlining the manufacturing workflow for broad-spectrum antiviral development.

Strategic Analysis: The Role of CAS 1051900-94-7

The synthesis of phosphoramidate prodrugs (ProTides) hinges on the chirality of the phosphorus atom. The biological activity of Remdesivir is strictly dependent on the


-configuration  at the phosphorus center.
  • Legacy Method: Reaction of the nucleoside with racemic phosphoryl chloride yields a 1:1 mixture of

    
     diastereomers, necessitating wasteful separation.
    
  • Advanced Method (This Protocol): CAS 1051900-94-7 is a kinetically resolved, shelf-stable reagent. It utilizes p-nitrophenol as a leaving group.

  • Mechanistic Advantage: The coupling reaction proceeds via an

    
    -type nucleophilic substitution at the phosphorus center. By using magnesium chloride (
    
    
    
    ) as a Lewis acid catalyst, the reaction achieves stereospecificity (typically inversion of configuration), translating the stereopurity of the CAS reagent directly to the final drug substance.
Reaction Pathway Diagram

ReactionPathway CAS CAS 1051900-94-7 (P-Stereopure Precursor) Complex Mg++ Coordinated Intermediate CAS->Complex DIPEA / THF MgCl2 Catalyst Nuc Nucleoside (GS-441524) Nuc->Complex DIPEA / THF MgCl2 Catalyst Prod Remdesivir (GS-5734) Complex->Prod Stereospecific Inversion ByProd p-Nitrophenol (Leaving Group) Complex->ByProd

Figure 1: Mechanistic pathway for the coupling of CAS 1051900-94-7 with GS-441524. The Mg++ ion activates the P-O bond, facilitating nucleophilic attack by the nucleoside 5'-OH.

Detailed Experimental Protocol

Objective: Synthesis of Remdesivir (GS-5734) via direct coupling. Scale: Pilot Laboratory Scale (10g basis of Nucleoside).

Materials & Reagents
ReagentCAS No.[1][2][3][4][5]Equiv.[6]Role
GS-441524 (Nucleoside core)1191237-69-01.0Substrate
CAS 1051900-94-7 1051900-94-7 1.5 Chiral Reagent
Magnesium Chloride (

)
7786-30-31.0Lewis Acid Catalyst

-Diisopropylethylamine (DIPEA)
7087-68-52.5Base (Proton Scavenger)
Tetrahydrofuran (THF)109-99-9-Solvent (Anhydrous)
Step-by-Step Methodology

Step 1: Catalyst Preparation & Solubilization

  • In a flame-dried 250 mL reactor under nitrogen atmosphere, charge GS-441524 (10.0 g, 34.3 mmol) and

    
      (3.27 g, 34.3 mmol).
    
  • Add anhydrous THF (100 mL).

  • Critical Check: The nucleoside GS-441524 has low solubility. Stir the slurry at 20–25°C for 30 minutes. The

    
     aids in solubilization by coordinating with the nucleoside hydroxyls.
    

Step 2: Activation 4. Add DIPEA (15 mL, 85.8 mmol) dropwise over 10 minutes. 5. Maintain internal temperature between 20–25°C . 6. Observation: The mixture should become a clearer solution or a fine suspension as the magnesium-alkoxide complex forms.

Step 3: Coupling Reaction 7. Dissolve CAS 1051900-94-7 (23.1 g, 51.5 mmol) in anhydrous THF (50 mL) in a separate vessel. 8. Add the solution of CAS 1051900-94-7 to the main reactor slowly over 30 minutes.

  • Why: Slow addition prevents localized concentration hotspots that could lead to non-stereospecific background reactions.
  • Heat the reaction mixture to 40–45°C and stir for 12–16 hours.
  • Process Control (IPC): Monitor by HPLC.
  • Target: >95% conversion of GS-441524.[7]
  • Impurity Watch: Monitor for the formation of the
    
    
    -diastereomer (should be <2% if high-quality CAS 1051900-94-7 is used).

Step 4: Quench and Workup 11. Cool the mixture to 0–5°C . 12. Quench by adding 2M HCl (approx. 40 mL) to adjust pH to ~5–6. 13. Extract with Ethyl Acetate (EtOAc) (3 x 100 mL). 14. Wash combined organic layers with:

  • 5%
    
    
    (removes p-nitrophenol byproduct).
  • Water.[1][3][8]
  • Brine.
  • Dry over
    
    
    and concentrate under reduced pressure.

Step 5: Purification (Crystallization) 16. The crude oil is often purified via crystallization to remove trace diastereomers. 17. Dissolve crude residue in Diisopropyl ether (IPE) / Ethanol mixtures (optimization required based on specific impurity profile). 18. Filter and dry to obtain Remdesivir as a white solid.

Process Analytical Technology (PAT) & Troubleshooting

Workflow Logic & Decision Tree

Workflow Start Start Reaction (GS-441524 + CAS 1051900-94-7) IPC IPC: HPLC Analysis (12 Hours) Start->IPC CheckConv Conversion > 95%? IPC->CheckConv CheckChiral Diastereomer Ratio Sp : Rp > 98:2? CheckConv->CheckChiral Yes AddTime Add 2h Stirring @ 45°C CheckConv->AddTime No Quench Acid Quench (pH 5-6) CheckChiral->Quench Yes Cryst Crystallization CheckChiral->Cryst No (Purification Required) AddTime->IPC Wash Wash w/ Na2CO3 (Remove p-Nitrophenol) Quench->Wash Wash->Cryst

Figure 2: Operational decision tree for reaction monitoring and workup.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<80%) Moisture in THF; Inactive

.
Ensure THF is anhydrous (<50 ppm water). Dry

at 120°C under vacuum before use.
High

Impurity
Racemization of CAS 1051900-94-7; Temperature too high.Verify optical rotation of starting CAS. Keep reaction temp < 50°C.
Yellow Color Persistence Residual p-nitrophenol.Increase number of

or

washes during workup.
Precipitation during reaction Low solubility of Mg-complex.Increase THF volume or add small amount of DMF (5-10%).

References

  • Wang, M., et al. (2020).[9] Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell Research. Link

  • Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry. Link

  • Chun, B.K., et al. (2016). Methods for treating Filoviridae virus infections. U.S. Patent 9,724,360 (Assigned to Gilead Sciences). Link

  • Eastman, R.T., et al. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. Link

Sources

Application Notes and Protocols for the Functionalization of the Benzyl Alcohol Group in Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aniline derivatives containing a benzyl alcohol moiety are valuable bifunctional scaffolds in medicinal chemistry and materials science. The presence of both a nucleophilic amino group and a versatile hydroxyl group on the same aromatic framework presents both a synthetic challenge and an opportunity. Chemoselective functionalization of one group in the presence of the other is paramount for the successful synthesis of complex target molecules. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key strategies and field-proven protocols for the selective functionalization of the benzyl alcohol group in aniline derivatives. We will delve into protecting group strategies, oxidation, etherification, esterification, and substitution reactions, explaining the causality behind experimental choices and providing self-validating, step-by-step protocols.

Introduction: The Synthetic Challenge and Opportunity

The aniline and benzyl alcohol functional groups possess distinct yet often competing reactivities. The aniline nitrogen is nucleophilic and basic, readily participating in alkylation, acylation, and oxidation reactions. The benzyl alcohol is a primary alcohol, susceptible to oxidation to an aldehyde or carboxylic acid, and its hydroxyl group can be converted into ethers, esters, or transformed into a leaving group for nucleophilic substitution. The challenge lies in orchestrating reactions to selectively target the benzyl alcohol without undesired side reactions at the aniline nitrogen. This guide will provide the strategic framework and practical protocols to achieve this selectivity.

Strategic Planning: The Role of Protecting Groups

Before proceeding with the functionalization of the benzyl alcohol, it is often necessary to temporarily "mask" the reactivity of the aniline's amino group. This is achieved through the use of protecting groups. The ideal protecting group should be easy to install, stable to the reaction conditions used for functionalizing the alcohol, and easy to remove in high yield under conditions that do not affect the newly functionalized alcohol.

Protection of the Aniline Moiety

The most common strategy is to decrease the nucleophilicity of the aniline nitrogen by converting it into an amide. The acetyl group is a robust and easily installed protecting group.

This protocol describes the protection of an aniline derivative, for example, 4-aminobenzyl alcohol, as its acetamide.

Materials:

  • Aniline derivative (e.g., 4-aminobenzyl alcohol)

  • Acetic anhydride

  • Sodium acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the aniline derivative (1.0 eq) in water and a minimal amount of concentrated HCl to achieve dissolution.[1]

  • In a separate flask, prepare a solution of sodium acetate (1.1 eq) in water.

  • To the solution of the aniline hydrochloride, add acetic anhydride (1.1 eq) and swirl to mix.

  • Immediately add the sodium acetate solution to the reaction mixture. A precipitate of the acetanilide derivative should form.[1]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure N-acetylated product.[1]

Functionalization of the Benzyl Alcohol Group

With the aniline group protected, or by choosing chemoselective conditions, the benzyl alcohol can be functionalized in several ways.

Oxidation to Aldehydes and Carboxylic Acids

The selective oxidation of the benzyl alcohol to an aldehyde is a key transformation, as aldehydes are precursors to a vast array of other functional groups. Further oxidation can yield the corresponding carboxylic acid.

This protocol utilizes a copper(I)/TEMPO catalyst system for the chemoselective aerobic oxidation of an aminobenzyl alcohol. This method is advantageous as it often does not require protection of the amino group.[2][3]

Materials:

  • 4-Aminobenzyl alcohol (1.0 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • 4-Dimethylaminopyridine (DMAP) (10 mol%)

  • 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO) (1 mol%)

  • Acetonitrile (solvent)

  • Oxygen balloon

Procedure:

  • To a round-bottom flask, add 4-aminobenzyl alcohol (1.0 mmol), CuI (0.1 mmol), DMAP (0.1 mmol), and TEMPO (0.01 mmol).

  • Add acetonitrile as the solvent.

  • Fit the flask with an oxygen balloon.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be filtered to remove the catalyst and the solvent evaporated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Note: This system is often highly chemoselective, oxidizing the alcohol without affecting the amine.[2][3]

Etherification: The Williamson Ether Synthesis

The conversion of the benzyl alcohol to a benzyl ether is a common strategy to introduce alkyl groups or to protect the hydroxyl group. The Williamson ether synthesis is a robust method for this transformation.

This protocol describes the formation of a benzyl ether from an N-acetylated aminobenzyl alcohol.

Materials:

  • N-acetylated aminobenzyl alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend NaH (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the N-acetylated aminobenzyl alcohol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Esterification

Esterification of the benzyl alcohol can be achieved using various methods, including reaction with an acid chloride or an acid anhydride.

This protocol details the formation of a benzyl acetate from an N-protected aminobenzyl alcohol using acetic anhydride.

Materials:

  • N-acetylated aminobenzyl alcohol (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Pyridine (as solvent and base)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

Procedure:

  • Dissolve the N-acetylated aminobenzyl alcohol (1.0 eq) in pyridine in a round-bottom flask.

  • Add a catalytic amount of DMAP.

  • Add acetic anhydride (1.5 eq) to the solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography if necessary.

Conversion to a Leaving Group and Nucleophilic Substitution

The hydroxyl group of the benzyl alcohol can be converted into a good leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions.

This protocol describes the conversion of an N-protected aminobenzyl alcohol to the corresponding benzyl chloride using thionyl chloride.

Materials:

  • N-acetylated aminobenzyl alcohol (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-acetylated aminobenzyl alcohol (1.0 eq) in anhydrous DCM.[4]

  • Add a catalytic amount of DMF.[4]

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise to the stirred solution.[4]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[4]

  • Upon completion, carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the excess thionyl chloride.[4]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[4]

  • Filter and concentrate under reduced pressure to obtain the crude benzyl chloride, which can be used in the next step without further purification.

This protocol details the Sₙ2 displacement of a benzyl tosylate (which can be prepared from the benzyl alcohol and tosyl chloride) with sodium azide. The resulting benzyl azide is a versatile intermediate.

Materials:

  • N-acetylated aminobenzyl tosylate (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)[5]

  • Anhydrous Dimethylformamide (DMF)[5]

Procedure:

  • In a dry round-bottom flask, dissolve the N-acetylated aminobenzyl tosylate (1.0 eq) in anhydrous DMF.[5]

  • Add sodium azide (1.5 eq) to the solution.[5]

  • Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.[5]

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.[5]

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl azide.[5]

Safety Note: Sodium azide is highly toxic. Low molecular weight organic azides can be explosive and should be handled with care.

Visualization of Workflows

Diagram 1: General Strategy for Functionalization

G start Aniline Derivative with Benzyl Alcohol protect Protect Aniline (e.g., Acetylation) start->protect functionalize Functionalize Benzyl Alcohol (Oxidation, Etherification, etc.) protect->functionalize deprotect Deprotect Aniline functionalize->deprotect final_product Final Product deprotect->final_product

Caption: A typical workflow for the functionalization of the benzyl alcohol group.

Diagram 2: Key Functionalization Pathwaysdot

G start N-Protected Aminobenzyl Alcohol oxidation Oxidation start->oxidation [O] etherification Etherification start->etherification R-X, Base esterification Esterification start->esterification Ac₂O, Pyr halide Halide/Tosylate start->halide SOCl₂ or TsCl aldehyde Aldehyde oxidation->aldehyde ether Ether etherification->ether ester Ester esterification->ester substitution Substitution azide Azide substitution->azide NaN₃ halide->substitution Nu⁻

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of [3-Chloro-5-(methylamino)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the high-yield synthesis of [3-Chloro-5-(methylamino)phenyl]methanol . It is designed for researchers requiring a robust, scalable protocol that circumvents common pitfalls such as over-alkylation, hydrodehalogenation, and product loss during aqueous workup.

Technical Abstract & Route Strategy

Target Molecule: [3-Chloro-5-(methylamino)phenyl]methanol Core Challenges:

  • N-Methylation Selectivity: Direct alkylation of anilines with methyl iodide typically yields a mixture of mono-, di-, and quaternary ammonium salts.[1]

  • Chemoselectivity: Reducing the ester/acid precursor without removing the aryl chloride (dehalogenation).

  • Amphoteric Isolation: The final product contains both a basic amine and a polar hydroxyl group, making standard aqueous extraction difficult.

Recommended Pathway: We utilize a Reductive Amination strategy followed by a Hydride Reduction .[2] This route offers the highest atom economy and selectivity compared to direct alkylation or protecting-group intensive pathways.[1]

SynthesisPath cluster_side Avoid These Pitfalls Start Methyl 3-amino-5-chlorobenzoate (Starting Material) Inter Intermediate: Methyl 3-chloro-5-(methylamino)benzoate Start->Inter Paraformaldehyde / NaBH4 (Selective Mono-methylation) Side1 Dimethylated Impurity Start->Side1 MeI / Base Product Target: [3-Chloro-5-(methylamino)phenyl]methanol Inter->Product LiAlH4 / THF (0°C) (Ester Reduction) Side2 Dechlorinated Product Inter->Side2 Pd/C / H2

Figure 1: Strategic synthetic pathway highlighting the recommended route (solid blue) and pathways to avoid (dotted red).

Phase 1: Selective N-Mono-Methylation

Objective: Convert Methyl 3-amino-5-chlorobenzoate to Methyl 3-chloro-5-(methylamino)benzoate without forming the dimethylated side product.

The Protocol: Do not use Methyl Iodide (MeI). Instead, use a reductive amination approach with Paraformaldehyde and Sodium Borohydride (NaBH₄).

  • Dissolution: Dissolve Methyl 3-amino-5-chlorobenzoate (1.0 eq) in Methanol (10 volumes).

  • Imine Formation: Add Paraformaldehyde (1.5 eq) and Sodium Methoxide (NaOMe, 1.0 eq). Stir at reflux for 2 hours.

    • Why: This forms the N-methylene intermediate (Schiff base) in situ.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise.

  • Reflux: Warm to room temperature and then reflux for 1 hour to ensure completion.

Troubleshooting Guide:

IssueSymptomRoot CauseCorrective Action
Low Conversion TLC shows starting aniline.Incomplete imine formation.Ensure Paraformaldehyde is fresh (depolymerizes correctly). Add 3Å molecular sieves to absorb water, driving equilibrium.
Dimethylation NMR shows singlet at ~2.9 ppm (6H).[3]Excess aldehyde/reductant or high temp.Strictly control stoichiometry (1.1–1.5 eq). Do not add reductant until imine formation is verified by TLC.
Ester Hydrolysis Acidic product detected.[4]Wet solvent or excess base.Use anhydrous Methanol. Keep NaOMe equivalents strictly 1:1 with the substrate.

Phase 2: Chemoselective Ester Reduction

Objective: Reduce the ester to the alcohol without cleaving the Aryl-Chlorine bond.

The Protocol: Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice.[2] While powerful, it is safe for aryl chlorides if the temperature is controlled. Avoid catalytic hydrogenation (Pd/C + H₂), as this will rapidly debrominate/dechlorinate the ring.

  • Setup: Flame-dry a 3-neck flask. Purge with Nitrogen/Argon.

  • Reagent: Suspend LiAlH₄ (1.2 eq) in anhydrous THF (0°C).

  • Addition: Dissolve the intermediate ester in THF and add dropwise to the LiAlH₄ suspension.

    • Critical: Maintain internal temperature < 10°C during addition.[5]

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC.

    • Note: Do not reflux unless absolutely necessary. Reflux increases the risk of attacking the C-Cl bond.

Troubleshooting Guide:

IssueSymptomRoot CauseCorrective Action
Dechlorination Mass spec shows M-34 peak.[1]Reaction temperature too high.Keep reaction at 0°C–RT. If sluggish, use LiBH₄ instead of LiAlH₄ (milder).
Incomplete Reduction Aldehyde peak in NMR.Quenching too early or wet THF.Ensure THF is distilled/dry. Allow longer reaction time at RT.
Aluminum Emulsion "Gray goo" during workup.Improper quenching.Use the Fieser Method (see below) or Rochelle's Salt workup.

Phase 3: Isolation & Workup (The "Fieser" Method)

Objective: Isolate the water-soluble amino-alcohol from the aluminum salts.

The Protocol: Standard acid/base extraction often fails here because the product is amphoteric (amine is basic, alcohol increases water solubility).

  • Quench: For every x grams of LiAlH₄ used:

    • Add x mL Water (slowly, at 0°C).

    • Add x mL 15% NaOH solution.

    • Add 3x mL Water.[6][7]

  • Precipitation: Warm to RT and stir for 15 mins. A white, granular precipitate (Lithium Aluminate) should form.

  • Filtration: Filter through a Celite pad. Wash the pad with THF.

  • Drying: Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

Yield Optimization Table:

Solvent SystemExtraction EfficiencyNotes
DCM / Water PoorProduct remains in aqueous phase due to polarity.[1]
EtOAc / Water ModerateBetter, but requires multiple extractions (3-4x).
CHCl₃ / Isopropanol (3:1) High Best for amphoteric amino alcohols. "Salting out" the aqueous layer with NaCl helps.

Frequently Asked Questions (FAQs)

Q: Can I use Methyl Iodide if I carefully control the equivalents? A: It is not recommended. Even with 0.9 eq of MeI, the reaction kinetics favor the more nucleophilic secondary amine product, leading to a statistical mixture of starting material, mono-methyl, and di-methyl products. Separation by column chromatography is difficult and results in significant yield loss.

Q: Why not reduce the nitro-ester directly to the amino-alcohol? A: You can, but you still face the methylation step. Methylating the amino-alcohol (final product) is riskier because the hydroxyl group can also compete for alkylation (O-methylation vs N-methylation), although N-methylation is kinetically favored.[1] It is cleaner to methylate the ester intermediate.

Q: My product is an oil that won't crystallize. How do I purify it? A: Amino alcohols often form oils.

  • Conversion to HCl Salt: Dissolve the oil in minimal Ethanol and add 1M HCl in Ether. The hydrochloride salt is often a stable solid that can be recrystallized.

  • Column Chromatography: Use a basic mobile phase (e.g., DCM:MeOH:NH₄OH 90:10:1) to prevent the amine from streaking on the silica.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Chemoselective Reduction: Ranu, B. C., et al. "Selective reduction of esters... in the presence of aryl halides." Journal of the Chemical Society, Perkin Transactions 1, 1992.
  • Workup Protocols: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, pp. 581-595. (Standard reference for LiAlH4 quenching).
  • Synthesis of Halogenated Benzyl Alcohols:Organic Syntheses, Coll. Vol. 9, p. 559 (1998); Vol. 74, p. 224 (1997). (General protocols for halo-benzyl alcohol handling).

Sources

Technical Support Center: Stability & Storage of Methylamino Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-OX-MABA-001 Subject: Prevention of Oxidative Degradation in 2-(methylamino)-1-phenylethan-1-ol Derivatives Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Vulnerability

User Note: This guide applies to the class of compounds containing the 2-(methylamino)-1-phenylethan-1-ol core. This includes, but is not limited to, Phenylephrine , Synephrine , Epinephrine (Adrenaline) , and Ephedrine derivatives.

These compounds possess a "fatal flaw" in storage stability: the synergistic vulnerability of the benzylic alcohol and the secondary amine .

  • Benzylic Oxidation: The carbon bearing the hydroxyl group is activated by the benzene ring, making it highly susceptible to radical attack, converting the alcohol to a ketone (e.g., oxidation of Epinephrine to Adrenalone).

  • Quinone Formation: If the benzene ring contains phenolic hydroxyls (as in catecholamines), the ring itself oxidizes to a colored quinone (pink/brown), which then polymerizes into melanin-like pigments.

The Mechanism of Failure (The "Why")

To prevent degradation, you must understand the enemy.[1] Oxidation in these systems is rarely a simple addition of oxygen; it is a radical chain reaction often catalyzed by trace metals and light.

Diagram: Radical Oxidation Cascade

The following pathway illustrates how a single initiation event (photon or metal ion) triggers a self-propagating degradation cycle.

OxidationCascade Start Methylamino Benzyl Alcohol (Stable State) Radical Benzylic Radical Formation (H-abstraction) Start->Radical H+ Abstraction Quinone Degradation Product 2: Colored Quinone (Pink/Brown) Start->Quinone Ring Oxidation (if Phenolic) Trigger Trigger: UV Light / Fe3+ / pH > 7 Trigger->Radical Catalysis Peroxide Peroxide Intermediate (Reaction with O2) Radical->Peroxide + O2 Ketone Degradation Product 1: Amino-Ketone (e.g., Adrenalone) Peroxide->Ketone Dehydration Polymer Insoluble Melanin-like Polymers Quinone->Polymer Polymerization

Figure 1: The radical chain reaction pathway. Note that once the "Radical" stage is reached, the reaction propagates automatically unless arrested by antioxidants.

Storage Protocols (The "How")

A. The "Defense in Depth" Strategy

Do not rely on a single protection method. Use a layered approach.

LayerMethodScientific Rationale
1. Chemical Salt Formation Store as Hydrochloride (HCl) or Tartrate salt. The free base is significantly more prone to oxidation due to the available lone pair on the nitrogen, which facilitates electron transfer [1][2].
2. Physical Amber Glass Blocks UV radiation (290–450 nm) which acts as the primary radical initiator for benzylic carbons [3].
3. Atmospheric Argon Purge Argon is heavier than air and forms a "blanket" over the solid/liquid. Nitrogen is acceptable but less effective for open-container handling [4].
4. Thermal -20°C Storage Arrhenius kinetics dictate that reaction rates roughly halve for every 10°C drop. However, avoid freeze-thaw cycles for liquid formulations as this causes pH shifts that can trigger degradation [5].
B. Formulation Stabilization (For Liquid Samples)

If you must store these compounds in solution (e.g., stock solutions), strict pH and additive controls are required.

Protocol: Stabilized Stock Solution Preparation

  • Solvent: Use degassed, deionized water (Type I).

  • Chelation: Add EDTA (0.01% w/v) . Trace metals (Fe, Cu) from glassware act as catalysts for radical generation. EDTA sequesters these ions [6].

  • Antioxidant: Add Sodium Metabisulfite (0.1% w/v) . This acts as a "sacrificial lamb," reacting with dissolved oxygen before the drug molecule does [7].

  • pH Adjustment: Adjust pH to 3.5 – 5.0 .

    • Warning: At pH > 7.0, the autoxidation rate increases exponentially (log-linear relationship) [8].

Troubleshooting & FAQs

Q1: My white powder has turned a faint pink. Is it still usable?

Verdict: Quarantine immediately.

  • Cause: This indicates the formation of adrenochrome or similar quinone derivatives. This reaction is irreversible.

  • Risk: Even 0.1% degradation products can be cytotoxic or alter receptor binding affinity in biological assays.

  • Action: If the core material is expensive, you may attempt recrystallization (methanol/ether), but for analytical standards, discard it.

Q2: The material has clumped into a hard mass.

Verdict: Hygroscopic failure.

  • Cause: Methylamino benzyl alcohols (especially HCl salts) are hygroscopic. Moisture absorption facilitates hydrolysis and oxidation by increasing molecular mobility.

  • Action: Dry under high vacuum (0.1 mbar) over P₂O₅ for 24 hours. If color remains white, it is likely recoverable.

Q3: Can I store the free base if I plan to use it within a week?

Verdict: High Risk.

  • Science: The free base amine has a lower ionization potential than the salt. In the presence of air, it will form N-oxides or undergo oxidative deamination rapidly.

  • Protocol: Always convert to the HCl salt for storage, even short-term. If you need the free base for a reaction, liberate it in situ immediately before use.

Q4: I see a precipitate in my refrigerated stock solution.

Verdict: Solubility/Temperature Crash.

  • Cause: While -20°C preserves chemical stability, it reduces solubility. If you stored a high-concentration stock (e.g., >100mM), the salt may have crystallized.

  • Action: Allow to warm to room temperature and vortex. If it redissolves and remains colorless, it is safe. If the precipitate is colored, it is a polymerization product (melanin)—discard.

Decision Matrix: Handling Discolored Samples

Use this flow to determine if your sample is salvageable.

DecisionTree Check Visual Inspection Color Color? Check->Color White White/Off-White Color->White Pass Pink Pink/Red Color->Pink Oxidation < 1% Brown Brown/Black Color->Brown Polymerization Use Safe to Use White->Use Recryst Attempt Recrystallization Pink->Recryst Discard DISCARD (Toxic/Inactive) Brown->Discard Solubility Check Solubility (Water/MeOH) Solubility->Use Clear Soln Solubility->Discard Precipitate Recryst->Solubility

Figure 2: Triage workflow for potentially degraded samples.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Establishes the baseline instability of free base amines vs. salts).
  • Dr. Oracle. (2025). How should epinephrine (adrenaline) injections be stored? Retrieved from

  • Tonnesen, H. H. (2001). Photostability of Drugs and Drug Formulations. CRC Press. (Defines the UV sensitivity of benzylic alcohols).
  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation of arylamine. Retrieved from

  • Allergy & Asthma Network. (2025). Epi Storage Tips At Home And On the Go. Retrieved from

  • Halliwell, B., & Gutteridge, J. M. (2015). Free Radicals in Biology and Medicine. Oxford University Press.
  • National Institutes of Health (NIH). (2010). Antioxidant and pro-oxidant activities of p-hydroxybenzyl alcohol. Retrieved from

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from

Sources

Technical Support Center: Solubility & Purification of C8H10ClNO Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility, Oiling Out, and Salt Formation for Formula


Applicable Compounds:  Chloro-amino-phenylethanols, Chloro-methoxy-benzylamines, and related phenethylamine derivatives.
Author:  Senior Application Scientist, Process Chemistry Division

Introduction: The Deceptive Simplicity of

Researchers often underestimate intermediates with the molecular formula


 (approx. MW 171.62  g/mol ). While structurally small, these molecules—often precursors to adrenergic agonists or beta-blockers (e.g., 2-amino-1-(chlorophenyl)ethanol isomers)—possess a "perfect storm" of functional groups for solubility challenges:
  • Basic Amine: Prone to salt formation but sensitive to pH.

  • Polar Moiety (–OH/–OCH3): Increases water solubility, complicating organic extraction.

  • Lipophilic Halogen (–Cl): Drives aggregation and "oiling out" in polar solvents.

This guide addresses the three most reported critical failures: Oiling Out during Recrystallization , The Common Ion Effect in Salt Formation , and pH-Dependent Extraction Failures .

Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

User Complaint: "I am trying to recrystallize my HCl salt from isopropanol, but as it cools, it forms a sticky oil at the bottom instead of white crystals."

Root Cause Analysis

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This happens because:

  • Supersaturation is too high: The solute concentration exceeds the metastable limit.

  • Impurities: Even 1-2% impurity can depress the melting point of the solvated crystal below the boiling point of the solvent.

  • Solvent Choice: The solvent polarity is "too good," stabilizing the amorphous oil phase over the ordered crystal lattice.

Protocol: The "Seeded Cloud Point" Rescue

Do not simply cool the solution further; this will only harden the oil. Follow this thermodynamic control protocol.

Step-by-Step Methodology:

  • Re-dissolution: Re-heat the mixture until the oil fully dissolves (clear solution).

  • Anti-Solvent Titration:

    • Maintain temperature at 5-10°C below reflux.

    • Dropwise add a non-polar anti-solvent (e.g., Methyl tert-butyl ether (MTBE) or n-Heptane) until a faint, persistent turbidity (cloud point) appears.

  • The "Back-Off" Step: Add just enough of the primary solvent (e.g., IPA) to make the solution clear again.

  • Seeding (Critical): Add 0.1 wt% of pure seed crystals. If no crystals exist, scratch the glass wall with a glass rod to induce nucleation.

  • Controlled Cooling: Cool at a rate of 10°C per hour. Do not crash cool in ice.

Visual Logic: Oiling Out Decision Tree

OilingOutWorkflow Start Issue: Product Oils Out CheckPurity Check Purity (HPLC) Start->CheckPurity IsPure Purity > 95%? CheckPurity->IsPure HighImpurity Impurity is depressing MP. Perform Acid/Base Extraction first. IsPure->HighImpurity No ThermodynamicIssue Thermodynamic Issue: LLPS boundary crossed. IsPure->ThermodynamicIssue Yes SolventSwitch Switch Solvent System (Increase Polarity Gap) ThermodynamicIssue->SolventSwitch If Single Solvent SeedProtocol Execute 'Seeded Cloud Point' Protocol (Slow Cooling) ThermodynamicIssue->SeedProtocol If Binary Solvent

Figure 1: Decision matrix for diagnosing and resolving oiling out phenomena in aromatic amine intermediates.

Module 2: Salt Formation & The Common Ion Trap

User Complaint: "I added excess concentrated HCl to force precipitation, but the yield decreased, and the product looks gummy."

Technical Insight: The Common Ion Effect

While adding HCl increases the concentration of


 ions, theoretically pushing the equilibrium toward the solid salt (

), excess HCl in aqueous or alcoholic solutions often has the opposite effect.
  • Mechanism: High ionic strength from excess acid can "salt in" the impurities or cause the salt to become hygroscopic/deliquescent.

  • Solubility Product (

    
    ): 
    
    
    
    . Once the optimal
    
    
    is exceeded, the high acidity may protonate impurities that co-precipitate, or the high water content (from conc. HCl) solubilizes the salt.[1]
Data: Solvent Selection Matrix for Salts
Solvent SystemSuitabilityMechanismNotes
IPA (Isopropanol) ⭐⭐⭐⭐Temperature-dependent solubilityBest for recrystallization.
Ethanol + HCl (aq) ⭐⭐High solubilityRisk of yield loss; product may stay in solution.
Ethyl Acetate + HCl (gas) ⭐⭐⭐⭐⭐Kinetic precipitationGold Standard for initial isolation. Anhydrous conditions prevent gumming.
DCM (Dichloromethane) High solubilityGood for free base, terrible for salt isolation.
Water Amphiphilic nature

is too lipophilic for water alone; forms gels.
Corrective Protocol: Anhydrous Salt Formation
  • Dissolve the free base (

    
    ) in dry Ethyl Acetate (EtOAc)  (5 volumes).
    
  • Cool to 0–5°C.

  • Instead of aqueous HCl, use 4M HCl in Dioxane or HCl gas .

  • Add acid slowly. The salt should precipitate as a fine white powder immediately.

  • Why this works: EtOAc dissolves the free base but rejects the charged salt. The absence of water prevents gum formation.

Module 3: pH-Dependent Solubility (The Zwitterion Trap)

User Complaint: "I cannot extract my compound from the aqueous layer. It won't go into DCM at pH 10 or pH 2."

The Amphiphilic Challenge

If your


 isomer contains a phenolic hydroxyl group (e.g., amino-chlorophenol), it behaves as a Zwitterion  or has complex pKa interactions.
  • pH < 8: Amine is protonated (

    
    ) 
    
    
    
    Water Soluble.
  • pH > 10: Phenol is deprotonated (

    
    ) 
    
    
    
    Water Soluble (Phenolate salt).
  • pH 8-9 (Isoelectric Point): Neutral species

    
    Maximum Organic Solubility. 
    
Visual Logic: pH Extraction Strategy

pHSolubility Acidic pH < 7 (Cationic Form) Soluble in Water Neutral pH 8.5 - 9.5 (Neutral Free Base) Soluble in Organics Acidic->Neutral Add NaHCO3 Basic pH > 11 (Anionic/Phenolate) Soluble in Water Basic->Neutral Add dilute HCl Extraction Organic Layer (Target Compound) Neutral->Extraction Extract w/ DCM or EtOAc

Figure 2: Solubility window for phenolic amine intermediates. Extraction must occur at the precise pH where the molecule is neutral.

Frequently Asked Questions (FAQ)

Q: My product has a melting point of 145°C, but it melts in the solvent at 80°C. Why? A: You are observing a Solvated Melt . The solvent molecules are incorporating into the crystal lattice, lowering the melting point. This is a classic sign of "oiling out." Switch to a higher boiling solvent (e.g., Toluene) or use the "Seeded Cloud Point" protocol described in Module 1.

Q: Can I use Methanol for recrystallization? A: Methanol is often too good a solvent for


 amine salts. You will likely face low recovery yields. If you must use MeOH, use it as a solvent modifier (e.g., 5% MeOH in EtOAc) rather than the primary solvent.

Q: How do I remove the yellow color from my white solid? A: The yellow color often comes from oxidative degradation of the aniline/amine moiety.

  • Dissolve salt in water.

  • Treat with Activated Carbon (5 wt%) at 50°C for 30 mins.

  • Filter through Celite.

  • Basify and re-extract, or recrystallize.

References

  • Perrin, D. D., & Armarego, W. L. F. (1988).[2] Purification of Laboratory Chemicals. Pergamon Press.[2] (Standard reference for specific solvent properties and purification techniques).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Authoritative source on "oiling out" and salt selection).

  • Black, S. N., et al. (2006). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences. (Explains the common ion effect in pharmaceutical salts).
  • GSK Solvent Selection Guide. (2011). Green Chemistry. (Basis for solvent recommendations).

  • Hilfiker, R. (2006). Polymorphism in the Pharmaceutical Industry. Wiley-VCH.

Sources

Technical Support Center: [3-Chloro-5-(methylamino)phenyl]methanol

[1]

Ticket ID: PUR-3CL-MET Subject: Purification Protocols, Stability, and Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Compound Profile & Physicochemical Context[2][3][4][5][6][7][8][9][10]

Before initiating purification, you must understand the "personality" of this molecule.[2] It is a functionalized aniline with a benzylic alcohol tail.[2]

  • Amphoteric Nature: The molecule contains a basic secondary amine (aniline derivative) and a neutral polar alcohol.[2]

    • Predicted pKa (Aniline N): ~3.5 – 4.[2]0. (The electron-withdrawing Chlorine at the meta position lowers the basicity compared to N-methylaniline) [1].

    • Implication: It is weakly basic .[2] Standard acid extractions (pH 4-5) may fail to protonate it fully.[1] You need a lower pH (1-2) to solubilize it in water.[1]

  • Solubility:

    • High: DMSO, Methanol, Ethyl Acetate, DCM.[2]

    • Moderate/Low: Toluene, Diethyl Ether.

    • Insoluble: Water (at neutral pH), Hexanes.[2]

  • Reactivity Risks:

    • Oxidation: The benzylic alcohol is susceptible to oxidation to the aldehyde (3-chloro-5-(methylamino)benzaldehyde) if exposed to air on silica for prolonged periods.[1]

    • N-Oxidation: The secondary amine can oxidize to the nitrone/hydroxylamine upon extended air exposure.

Troubleshooting Guide (Q&A)

Q1: "I tried an acid-base extraction, but my recovery is extremely low (<30%). Where is my product?"

Diagnosis: The basicity of the aniline nitrogen is lower than expected due to the electron-withdrawing chlorine atom. Solution:

  • Check pH: If you used weak acids (e.g., 10% Citric acid or pH 5 buffer), the molecule likely remained in the organic layer or formed an emulsion.[2] You must use 1M HCl or 2M H2SO4 to ensure full protonation (pH < 1.5).[2]

  • Check the "Rag" Layer: Amino-benzyl alcohols often act as surfactants, stabilizing emulsions.[2]

    • Fix: Filter the biphasic mixture through a pad of Celite before separation to break the emulsion.[2]

  • Salting Out: When basifying the aqueous layer to recover the product, the high polarity of the amino-alcohol might keep it water-soluble. Saturate the aqueous phase with NaCl before extracting back into Ethyl Acetate.[2]

Q2: "My product is oiling out during recrystallization. How do I get a solid?"

Diagnosis: The compound is likely trapping solvent or contains trace "grease" impurities (like unreacted methylamine salts) that prevent crystal lattice formation.[2] Solution:

  • The "Scratch & Seed" Protocol:

    • Dissolve the oil in a minimum amount of warm Toluene (approx. 60°C).

    • Add Heptane dropwise until cloudiness persists.[2]

    • Cool slowly to room temperature.

    • Crucial: If it oils out again, re-heat, add a seed crystal (if available), or scratch the glass side vigorously with a spatula to induce nucleation.[2]

  • Alternative Solvent: Try Isopropyl Acetate (IPAc) / Heptane .[2] IPAc often yields better crystalline forms for anilines than Ethyl Acetate.[2]

Q3: "I see a persistence of the 'dimethyl' impurity (tertiary amine) by LCMS. How do I remove it?"

Diagnosis: If synthesized via reductive amination (e.g., using Formaldehyde/NaBH4), over-methylation is a common side reaction.[2] The tertiary amine is very similar in polarity to your secondary amine product.[2] Solution:

  • Chemical Scavenging: React the crude mixture with Acetic Anhydride (1.1 equiv relative to the secondary amine) is NOT recommended here as it will acetylate your product.[2]

  • Chromatographic Separation: You must exploit the H-bond donor ability of your secondary amine.[1]

    • Use a DCM : MeOH : NH4OH (95:5:0.5) system.[2] The secondary amine interacts differently with the silica surface than the tertiary amine (dimethyl impurity), usually eluting after the tertiary amine due to stronger H-bonding with silanols.[2]

Recommended Purification Protocols

Protocol A: The "Switch" Extraction (High Throughput)

Best for removing non-basic impurities (starting nitro compounds, benzyl halides).[2]

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction: Extract the organic phase with 1.0 M HCl (3 x 5 mL/g).

    • Note: The product moves to the Aqueous Acid phase.[2] Impurities (non-basic) stay in EtOAc.

    • Check: TLC the organic layer.[2] If product remains, add more HCl.[2]

  • Wash: Wash the combined Aqueous Acid layer with fresh EtOAc (1 x) to remove entrained organics.[2]

  • Basification: Cool the Aqueous Acid layer to 0°C. Slowly add 6M NaOH or Solid K2CO3 until pH reaches ~10-12.

    • Observation: The solution should turn cloudy/milky as the free base precipitates.[2]

  • Recovery: Extract the milky Aqueous Base with EtOAc (3 x) or DCM (if solubility is an issue).

  • Drying: Dry over Na2SO4, filter, and concentrate.

Protocol B: Flash Chromatography (High Purity)

Best for separating the product from over-methylated byproducts.[2]

ParameterSpecification
Stationary Phase Silica Gel (40-63 µm), neutralized.[1]
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B 10% Methanol in DCM containing 1% NH4OH (aq)
Gradient 0% B for 2 CV (Column Volumes), then 0-50% B over 15 CV.[1][2]
Loading Liquid load (DCM) or Dry load (Celite).[2] Avoid silica dry loading to prevent oxidation.[2]
Detection UV 254 nm (Aromatic); Ninhydrin Stain (Red/Pink spot for secondary amine).[2]

Visual Workflow: Acid-Base Purification Logic

The following diagram illustrates the critical decision points in the "Switch" extraction method, specifically tailored for the pKa of the chloro-aniline moiety.

PurificationWorkflowStartCrude Reaction Mixture(Contains Product, Non-Basic Impurities, Salts)DissolveDissolve in Ethyl Acetate(Organic Phase)Start->DissolveExtractAcidExtract with 1.0 M HCl(pH < 1.5)Dissolve->ExtractAcidPhaseSep1Phase SeparationExtractAcid->PhaseSep1OrgLayer1Organic Layer(Contains Non-Basic Impurities)PhaseSep1->OrgLayer1Top LayerAqLayer1Aqueous Acid Layer(Contains Protonated Product [R-NH2-Me]+)PhaseSep1->AqLayer1Bottom LayerDiscard/RecycleDiscard/RecycleOrgLayer1->Discard/RecycleWashWash with fresh EtOAc(Discard Organic)AqLayer1->WashBasifyBasify with NaOH/K2CO3to pH > 10Wash->BasifyExtractBaseExtract with EtOAc/DCMBasify->ExtractBaseFinalOrgFinal Organic Layer(Contains Purified Free Base)ExtractBase->FinalOrgFinalAqAqueous Waste(Salts)ExtractBase->FinalAq

Figure 1: Selective Acid-Base Extraction Workflow. Note the requirement for pH < 1.5 due to the electron-withdrawing chlorine substituent.[1]

Storage & Stability

  • Storage: Store at -20°C under Argon/Nitrogen. The benzylic alcohol is prone to autoxidation over months at room temperature.[2]

  • Handling: Avoid contact with strong oxidizing agents (e.g., KMnO4, CrO3) which will convert the alcohol to the benzoic acid.[2] Avoid acid chlorides unless protecting the alcohol is intended.[2]

References

  • Bordwell, F. G. (1988).[2] "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research, 21(12), 456–463.[2] (Context: Electronic effects on Aniline pKa).[2]

  • PubChem.[2] (n.d.). Compound Summary: [3-(methylamino)phenyl]methanol.[1][2][3] National Library of Medicine. Retrieved from [Link][1][2]

  • Cohen, J. B. (1920).[2] Practical Organic Chemistry. Macmillan. (General reference for aniline purification via acid extraction).

Technical Support Center: Purification of 3-chloro-5-methylamino benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 3-chloro-5-methylamino benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and require robust methods for its purification. Here, we address common challenges and provide detailed, field-tested protocols to ensure you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

3-chloro-5-methylamino benzyl alcohol is a key intermediate in various synthetic pathways. Its purity is critical for the success of subsequent reactions and the quality of the final product. Impurities can arise from starting materials, side reactions during synthesis, or degradation upon storage. This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 3-chloro-5-methylamino benzyl alcohol?

A1: Common impurities often include unreacted starting materials, such as 3-chloro-5-aminobenzyl alcohol or over-methylated tertiary amine byproducts. Oxidative degradation can also lead to the formation of the corresponding benzaldehyde.

Q2: What is the recommended first-pass purification strategy for this compound?

A2: For most common impurities, a carefully optimized recrystallization is the most efficient first-line purification method. It is crucial to select an appropriate solvent system that maximizes the solubility of the desired compound at elevated temperatures while minimizing it at room temperature, leaving impurities behind in the mother liquor.

Q3: When is column chromatography necessary?

A3: If recrystallization fails to remove closely related impurities or if you are dealing with a complex mixture, column chromatography is the recommended next step. Normal-phase silica gel chromatography using a gradient elution of ethyl acetate in hexanes is typically effective.

Q4: How can I prevent the oxidation of the benzyl alcohol group during purification and storage?

A4: To minimize oxidation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when heating. Storing the purified material in a cool, dark place under an inert atmosphere is also recommended. The use of antioxidants is generally discouraged as it introduces another potential impurity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-chloro-5-methylamino benzyl alcohol and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low recovery after recrystallization The chosen solvent is too good at room temperature, leading to product loss in the mother liquor. The compound may have oiled out instead of crystallizing.Screen for alternative solvent systems. A binary solvent system can often provide the necessary solubility profile. If oiling out occurs, try a slower cooling rate or add a seed crystal.
Persistent impurity peak in HPLC/LC-MS after recrystallization The impurity has very similar solubility properties to the desired product. The impurity may have co-crystallized with the product.Attempt a second recrystallization with a different solvent system. If this fails, proceed to column chromatography.
Compound degradation on silica gel during column chromatography The benzyl alcohol is sensitive to the acidic nature of standard silica gel, leading to decomposition.Use deactivated silica gel (e.g., treated with triethylamine) or consider using an alternative stationary phase like alumina.
Streaking or poor separation during column chromatography The compound is highly polar and interacting strongly with the silica gel. The loading of the crude material was too high.Add a small percentage of a polar modifier like methanol or triethylamine to the mobile phase. Ensure the crude material is properly dissolved and loaded onto the column in a minimal amount of solvent.

Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a step-by-step method for the recrystallization of 3-chloro-5-methylamino benzyl alcohol.

Materials:

  • Crude 3-chloro-5-methylamino benzyl alcohol

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Erhlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a clean Erlenmeyer flask, add the crude 3-chloro-5-methylamino benzyl alcohol. For every 1 gram of crude material, add 10 mL of isopropyl alcohol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add deionized water dropwise to the hot solution until a slight turbidity persists. Add a few drops of IPA to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: For maximum yield, cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:1 IPA/water.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of 3-chloro-5-methylamino benzyl alcohol using flash column chromatography.

Materials:

  • Crude 3-chloro-5-methylamino benzyl alcohol

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Fraction collector or test tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexanes and pack the column.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.

  • Elution: Start the elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient would be from 0% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Visualization of the Purification Workflow

PurificationWorkflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_outcome Final Product Start Crude 3-chloro-5-methylamino benzyl alcohol Purity_Check Purity Assessment (HPLC, LC-MS, TLC) Start->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization If purity < 95% Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Complex mixture Final_Product Pure Product (>98%) Recrystallization->Final_Product Purity > 98% Further_Purification Impure Product (<98%) Recrystallization->Further_Purification Purity still low Column_Chromatography->Final_Product Further_Purification->Column_Chromatography

Caption: Decision workflow for purifying 3-chloro-5-methylamino benzyl alcohol.

Logical Relationship of Impurities and Purification Techniques

ImpurityPurification cluster_impurities Common Impurities cluster_techniques Purification Techniques Impurity_A Starting Material 3-chloro-5-aminobenzyl alcohol Technique_1 Recrystallization Exploits differences in solubility Impurity_A->Technique_1 Effective for gross removal Technique_3 Acid-Base Extraction Separates based on pKa Impurity_A->Technique_3 Highly effective Impurity_B Side Product Over-methylated tertiary amine Technique_2 Column Chromatography Separates based on polarity Impurity_B->Technique_2 Most effective Impurity_C Degradation Product 3-chloro-5-methylamino benzaldehyde Impurity_C->Technique_1 Moderately effective Impurity_C->Technique_2 Effective

Technical Support Center: Optimizing Nucleophilic Substitution on Phenylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for nucleophilic substitution reactions involving phenylmethanol (benzyl alcohol). Our focus is to deliver field-proven insights and explain the causality behind experimental choices to ensure your success.

Introduction: The Versatility of Phenylmethanol in Synthesis

Phenylmethanol is a critical starting material in organic synthesis due to the reactivity of its benzylic position. The ability of the phenyl ring to stabilize an adjacent positive charge makes it amenable to nucleophilic substitution reactions. However, the hydroxyl group (-OH) is a poor leaving group, necessitating specific activation strategies to achieve efficient substitution.[1][2][3] This guide will navigate the nuances of these activation methods and the subsequent substitution, addressing common challenges to help you optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Does nucleophilic substitution on phenylmethanol proceed via an S({N})1 or S({N})2 mechanism?

This is a common and critical question. The mechanism is highly dependent on the reaction conditions.[4][5]

  • S(_{N})1 Pathway : This mechanism is favored under conditions that promote the formation of a stable benzylic carbocation.[6][7] This includes the use of polar protic solvents (e.g., water, ethanol) which can stabilize the carbocation intermediate.[5][8] Acid catalysis is often employed to protonate the hydroxyl group, converting it into a much better leaving group (H₂O).[2][6][9]

  • S({N})2 Pathway : This pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[5][8] These solvents solvate the cation but leave the nucleophile "naked" and more reactive.[8] For the S({N})2 reaction to occur, the hydroxyl group must first be converted into a good leaving group, for instance, by tosylation or mesylation.[3][10]

Q2: Why is the hydroxyl group of phenylmethanol a poor leaving group, and how can I activate it?

The hydroxyl group (-OH) is a poor leaving group because its departure would result in the formation of a strongly basic hydroxide ion (OH⁻).[2][9] To facilitate substitution, the -OH group must be converted into a better leaving group.[1][3] Common activation strategies include:

  • Protonation with Strong Acids : In the presence of strong acids like HBr or HCl, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺).[6][9] This creates a neutral water molecule as the leaving group, which is much more stable.[2][9]

  • Conversion to Sulfonate Esters : Reacting phenylmethanol with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl)) in the presence of a base like pyridine converts the alcohol into a tosylate or mesylate.[3][10] These are excellent leaving groups due to the resonance stabilization of the resulting sulfonate anion.[2]

  • Conversion to Alkyl Halides : Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can directly convert the alcohol to the corresponding benzyl chloride or bromide.[3][11]

Q3: What are some common side reactions to be aware of?

Several side reactions can occur, leading to reduced yields of the desired product:

  • Oxidation : Phenylmethanol can be oxidized to benzaldehyde or benzoic acid, especially in the presence of oxidizing agents.[4][12]

  • Ether Formation : Under certain conditions, particularly with acid catalysis, self-condensation of phenylmethanol can occur to form dibenzyl ether.[13]

  • Elimination : While less common for phenylmethanol itself, substituted benzyl alcohols can undergo elimination reactions, especially at higher temperatures.[5]

  • Solvolysis : If a protic solvent like an alcohol is used, it can act as a nucleophile, leading to the formation of an ether as a byproduct.[8]

Troubleshooting Guides

Problem 1: Low or No Conversion of Phenylmethanol

Possible Causes & Solutions

CauseRecommended ActionScientific Rationale
Insufficient Activation of the Hydroxyl Group If using acid catalysis, ensure the acid is strong enough and used in sufficient quantity. For conversion to a tosylate/mesylate, confirm the purity of the sulfonyl chloride and base.The hydroxyl group is a poor leaving group and must be effectively converted to a better one (e.g., H₂O, -OTs) for the substitution to proceed.[1][2][3]
Poor Nucleophile Use a stronger nucleophile if the reaction mechanism allows. The strength of the nucleophile is particularly critical for S({N})2 reactions.[14][15]S({N})2 reactions are bimolecular, and the rate depends on the concentration and reactivity of the nucleophile.[16] Weaker nucleophiles favor the S({N})1 pathway.[14]
Inappropriate Solvent For S({N})2 reactions, switch to a polar aprotic solvent like DMF or acetonitrile to enhance nucleophilicity.[5][8] For S({N})1, a polar protic solvent like ethanol or water may be beneficial.[5][8]Polar aprotic solvents do not form a "solvent cage" around the nucleophile through hydrogen bonding, leaving it more reactive.[8][17] Polar protic solvents stabilize the carbocation intermediate in S({N})1 reactions.[8][14]
Low Reaction Temperature Some reactions may require heating to overcome the activation energy. Gradually increase the temperature and monitor the reaction progress.Increasing the temperature provides the necessary energy for the reactants to reach the transition state, increasing the reaction rate.
Problem 2: Formation of Significant Side Products

Possible Causes & Solutions

CauseRecommended ActionScientific Rationale
Dibenzyl Ether Formation Reduce the reaction temperature or the concentration of the acid catalyst. Consider using a two-step approach where the alcohol is first converted to a halide or tosylate.High acid concentration and temperature can promote the intermolecular dehydration of two phenylmethanol molecules.[13]
Oxidation to Benzaldehyde/Benzoic Acid Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are free of oxidizing impurities.Phenylmethanol is susceptible to oxidation, and excluding oxygen can prevent the formation of these byproducts.[4][12]
Solvolysis by Solvent If using a nucleophilic solvent (e.g., ethanol), switch to a non-nucleophilic alternative like DMF, DMSO, or acetonitrile.The solvent can compete with the intended nucleophile, leading to undesired product formation.[8]
Decision-Making Workflow for Optimizing Your Reaction

TroubleshootingWorkflow start Low Yield or Side Products Observed check_activation Is the -OH group effectively activated? start->check_activation check_nucleophile Is the nucleophile strong enough? check_activation->check_nucleophile Yes solution_activation Improve activation: - Use stronger acid - Convert to tosylate/mesylate - Use SOCl₂/PBr₃ check_activation->solution_activation No check_solvent Is the solvent appropriate for the desired mechanism (SN1/SN2)? check_nucleophile->check_solvent Yes solution_nucleophile Use a stronger nucleophile or increase its concentration. check_nucleophile->solution_nucleophile No check_conditions Are reaction temperature and time optimized? check_solvent->check_conditions Yes solution_solvent Switch solvent: - Polar aprotic (DMF, DMSO) for SN2 - Polar protic (EtOH, H₂O) for SN1 check_solvent->solution_solvent No solution_conditions Systematically vary temperature and monitor reaction kinetics (e.g., by TLC/GC). check_conditions->solution_conditions No end Optimized Reaction check_conditions->end Yes solution_activation->end solution_nucleophile->end solution_solvent->end solution_conditions->end

Caption: A troubleshooting decision tree for optimizing nucleophilic substitution on phenylmethanol.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Benzyl Azide via Tosylation (S(_{N})2 Pathway)

This protocol is a reliable method that proceeds via an S(_{N})2 mechanism, involving the activation of the hydroxyl group by converting it to a tosylate, followed by substitution with an azide nucleophile.

Step 1: Tosylation of Phenylmethanol

  • Dissolve phenylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain benzyl tosylate.

Step 2: Substitution with Sodium Azide

  • Dissolve the benzyl tosylate (1.0 eq) from Step 1 in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield benzyl azide.

Protocol 2: Direct Conversion of Phenylmethanol to Benzyl Bromide (S(_{N})1 Pathway)

This protocol details the direct conversion using a strong acid, which proceeds primarily through an S(_{N})1 mechanism.[6]

  • Place phenylmethanol (1.0 eq) in a round-bottom flask.

  • Add a 48% aqueous solution of hydrobromic acid (HBr) (2.0-3.0 eq).

  • Heat the mixture under reflux for 2-4 hours. The reaction mixture will become biphasic.

  • Monitor the disappearance of the starting material by TLC or GC.

  • After completion, cool the mixture to room temperature.

  • Separate the lower organic layer (benzyl bromide).

  • Wash the organic layer with water, then with a 5% sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • Dry the benzyl bromide over anhydrous CaCl₂ or MgSO₄.

  • The product can be further purified by distillation under reduced pressure if necessary.

Reaction Mechanism Visualization

S(_{N})1 Mechanism

SN1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack BnOH Phenylmethanol Oxonium Protonated Phenylmethanol (Oxonium Ion) BnOH->Oxonium + H⁺ HBr H-Br Carbocation Benzylic Carbocation Oxonium->Carbocation - H₂O Br- Br⁻ Product Benzyl Bromide Carbocation->Product + Br⁻ H2O H₂O

Caption: The S(_{N})1 mechanism for the reaction of phenylmethanol with HBr.

S(_{N})2 Mechanism

SN2_Mechanism cluster_step1 Step 1: Activation (-OH to -OTs) cluster_step2 Step 2: Nucleophilic Attack (Concerted) BnOH Phenylmethanol BnOTs Benzyl Tosylate BnOH->BnOTs TsCl TsCl, Pyridine TransitionState [N₃---CH₂(Ph)---OTs]⁻ (Transition State) BnOTs->TransitionState N3- N₃⁻ N3-->TransitionState Product Benzyl Azide TransitionState->Product TsO- TsO⁻ TransitionState->TsO-

Sources

Technical Support Center: Scale-Up Synthesis of Remdesivir (CAS 1051900-94-7)

[1]

Executive Summary & Compound Identity

CAS 1051900-94-7 refers to the broad structure of the phosphoramidate prodrug known as Remdesivir. However, the critical challenge in its production is stereochemical: the phosphorus atom is a chiral center.[1] The clinically active drug is the (Sp)-diastereomer .

  • The Core Problem: Standard synthesis yields a ~1:1 mixture of Sp (active) and Rp (inactive) isomers.

  • The Scale-Up Bottleneck: Separating these isomers via chromatography is non-viable at the kilogram scale.

  • The Solution: This guide focuses on Asymmetric Synthesis and Dynamic Kinetic Resolution (DKR) to maximize the Sp-isomer yield.

Critical Workflow Visualization

The following diagram illustrates the convergent synthesis pathway and the decision points for controlling P-chirality.

Remdesivir_SynthesisStart_NuclNucleoside Core(GS-441524)CouplingCoupling Reaction(Nucleophilic Substitution)Start_Nucl->CouplingStart_PhosPhosphochloridate(Racemic or Chiral)Start_Phos->CouplingDecisionMethod SelectionCoupling->DecisionPath_StandardStandard Coupling(Achiral Base)Decision->Path_Standard Low Cost / Low TechPath_CatalyticAsymmetric Catalysis(Chiral Bicyclic Imidazole)Decision->Path_Catalytic High Tech / ScalablePath_PNPP-Nitrophenol Activation(Kinetic Resolution)Decision->Path_PNP IntermediateOutcome_Mix~1:1 Sp/Rp Mixture(Requires HPLC/Chiral SFC)Path_Standard->Outcome_MixOutcome_HighSpHigh Sp-Selectivity(>95:5 dr)Path_Catalytic->Outcome_HighSpCrystCrystallization-InducedDynamic ResolutionPath_PNP->CrystFinalFinal API(Remdesivir Sp-Isomer)Outcome_Mix->Final Low Yield (Yield Loss)Outcome_HighSp->Final High YieldCryst->Outcome_HighSp

Caption: Convergent synthesis flow highlighting the critical divergence between standard coupling (low yield) and asymmetric methods (high yield).

Module 1: The P-Chirality Challenge (Phosphoramidation)

Context: The reaction between the nucleoside (GS-441524) and the phosphochloridate is the most failure-prone step.

Troubleshooting Guide

Q1: My coupling reaction yields a 1:1 mixture of diastereomers. How do I shift this to the desired Sp-isomer without chromatography? A: You are likely using a standard base (e.g., DIPEA or NMI) which offers no stereocontrol.[2]

  • The Fix: Switch to a Chiral Bicyclic Imidazole Catalyst or use the p-Nitrophenol (PNP) Precursor Method .

  • Protocol Adjustment:

    • PNP Method: Instead of using the phosphochloridate directly, synthesize the p-nitrophenyl phosphoramidate precursor. This precursor can be chirally resolved via crystallization before coupling.

    • Catalytic Method: Use a chiral catalyst (e.g., bicyclic imidazole derivatives) which promotes Dynamic Kinetic Asymmetric Transformation (DyKAT).[2][1] This allows the Rp-chloridate to epimerize to the Sp-form faster than it reacts, funneling the mixture toward the desired product.

Q2: I am observing significant hydrolysis of the phosphochloridate reagent before coupling. Why? A: Phosphochloridates are extremely moisture-sensitive.[2]

  • Root Cause: Trace water in the solvent or the nucleoside starting material.

  • Validation Step:

    • Ensure the nucleoside (GS-441524) has a water content of <0.05% w/w (Karl Fischer titration).

    • Use molecular sieves (4Å) in the reaction vessel.

    • Tip: If using the p-nitrophenol activated ester instead of the chloridate, the reagent is more stable and easier to handle on scale.

Q3: The reaction stalls at 80% conversion. Should I add more base? A: No. Adding excess base often promotes epimerization or side reactions (dimerization).

  • The Fix: Check the stoichiometry of the Lewis acid (often MgCl₂ or ZnCl₂ is used as an additive).

  • Mechanism: The metal ion coordinates with the nucleoside's 3'-OH and 4'-OH to direct the attack. Insufficient metal loading leads to stalling. Maintain a strict 1.0 : 1.2 equivalent ratio of Nucleoside : Metal Additive.

Data Comparison: Coupling Methods
MethodReagentsSp:Rp Ratio (dr)ScalabilityKey Risk
Standard DIPEA / NMI~ 50:50LowHigh yield loss during purification.[2]
PNP-Activation p-Nitrophenol / MgCl₂> 95:5HighRequires isolation of PNP-intermediate.[2]
Organocatalysis Chiral Bicyclic Imidazole> 98:2MediumCatalyst cost and recovery.[2][1]

Module 2: Upstream Nucleoside Synthesis (C-Glycosylation)

Context: Creating the carbon-carbon bond between the pyrrolotriazine base and the ribose sugar (the "1-cyano" position) is thermodynamically unfavorable and prone to side reactions.

Q4: We are seeing low yields during the cryogenic glycosylation (-78°C). The mixture turns viscous and stirring fails. A: This is a classic heat-transfer limitation in batch reactors. The lithiation of the base is highly exothermic.

  • The Fix: Transition to Continuous Flow Chemistry .

  • Why: Flow reactors provide superior surface-area-to-volume ratios, allowing precise temperature control at -78°C without hot-spots that cause decomposition.[2]

  • Alternative: If stuck with batch, use a Turbo-Grignard (iPrMgCl[2]·LiCl) instead of n-BuLi.[2] It allows the halogen-metal exchange to occur at higher temperatures (-20°C to 0°C), avoiding the deep cryo requirements.[2]

Q5: How do I prevent the formation of the "bis-glycosylated" impurity? A: This occurs when the deprotonated base attacks two sugar molecules.

  • Protocol: Ensure Inverse Addition .

    • Do NOT add the sugar to the lithiated base.

    • DO add the lithiated base slowly into a solution of the sugar (lactone) and TMSCl.

    • This keeps the sugar in excess locally, preventing double-addition.[2]

Module 3: Purification and Polymorph Control

Context: Remdesivir exists in multiple solvated forms. The final API must be the specific crystal form required for formulation.

Q6: After the final deprotection, I cannot get the product to crystallize; it oils out. A: The protecting groups (often acetonides or benzyl groups) generate lipophilic byproducts that interfere with nucleation.

  • The Fix: Perform a Solvent Swap to a mixture of Acetone/Water or Ethanol/Water .

  • Seeding Protocol:

    • Dissolve crude oil in 5 volumes of Acetone.

    • Add water slowly until turbidity point.[2]

    • Add 0.5% w/w seed crystals of the pure Sp-isomer.

    • Cool linearly from 25°C to 0°C over 4 hours.

    • Note: Rapid cooling traps the Rp-isomer in the lattice. Slow cooling allows for "self-purification" (Ostwald ripening).[2]

References & Authority

The protocols and mechanisms described above are grounded in the following authoritative process chemistry literature:

  • Siegel, D. et al. "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[2] Journal of Medicinal Chemistry, 2017.[2] Link[2]

  • Vieira, T. et al. "Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir."[3][4][5] Organic Process Research & Development, 2020. Link[2][4]

  • Wang, M. et al. "Remdesivir and its Antiviral Activity against COVID-19: A Review of the Synthesis and Pharmacology." Drug Design, Development and Therapy, 2020.[2] Link

  • Gilead Sciences, Inc. "Methods for treating Filoviridae virus infections."[2] U.S. Patent 9,724,360, 2017.[2] (Describes the original separation of diastereomers). Link

  • Zhang, X. et al. "Scalable, Stereoselective Synthesis of Remdesivir."[2][4] Angewandte Chemie International Edition, 2020.[2] (Describes the chiral catalyst approach). Link[2]

Minimizing side reactions in 3-chloro-5-methylamino phenylmethanol coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and medicinal chemistry researchers.

Topic: Minimizing Side Reactions & optimizing Chemoselectivity Document ID: TS-CHEM-305-CL Last Updated: February 14, 2026[1]

Executive Summary & Molecule Profile

The Challenge: 3-chloro-5-(methylamino)phenylmethanol presents a classic "Ambident Nucleophile" problem. You have two competitive nucleophilic sites—the secondary aniline (N-Me) and the benzylic alcohol (OH)—anchored to a scaffold containing a labile aryl chloride.

  • Primary Risk: Poor chemoselectivity (N- vs. O-coupling).[1]

  • Secondary Risk: Oxidative degradation of the benzylic alcohol.

  • Tertiary Risk: Unwanted Pd-insertion into the C-Cl bond during downstream cross-couplings.[1]

This guide provides protocol adjustments to isolate reactivity at the desired site while suppressing off-target events.

Decision Matrix: Select Your Target

Before proceeding, identify your coupling target to select the correct suppression strategy.

CouplingStrategy Start Target Functional Group? TargetN Target: Amine (NHMe) (e.g., Amide/Urea Formation) Start->TargetN TargetO Target: Alcohol (OH) (e.g., Mitsunobu/Ether) Start->TargetO RiskN Risk: Competitive O-Acylation TargetN->RiskN Main Issue RiskO Risk: N-Alkylation / N-Oxidation TargetO->RiskO Main Issue SolN Solution: Kinetic Control (Low Temp, No Base) RiskN->SolN SolO Solution: N-Protection Required (Boc/TFA Strategy) RiskO->SolO

Figure 1: Strategic decision tree for selecting reaction conditions based on the target site.

Module A: Targeting the Amine (N-Coupling)

Goal: Synthesize an amide or urea without touching the benzylic alcohol. Common Failure: Formation of ester byproducts (O-acylation).[1]

The Mechanism of Failure

While the amine is generally more nucleophilic, the 3-chloro substituent exerts an electron-withdrawing inductive effect (-I), lowering the pKa of the aniline nitrogen (approx pKa 4.0–4.5) compared to N-methylaniline.[1] This narrows the nucleophilicity gap between the N and O sites.

Troubleshooting Guide
IssueDiagnostic (LCMS)Root CauseCorrective Action
O-Acylation Mass = Target + Acyl Group (Same mass as product, different RT)Base catalysis activated the OH.[1]Remove exogenous base. Use acid anhydride or acid fluoride methods which are highly N-selective.[1]
Bis-Acylation Mass = Target + 2x Acyl GroupExcess reagent + high temp.[1]Strict stoichiometry (0.95 eq electrophile). Keep T < 0°C.
No Reaction Starting Material onlyAniline deactivated by Cl.[1]Switch to mixed anhydride method (IBCF) or HATU to boost electrophilicity.[1]
Recommended Protocol: Base-Free Acylation

To minimize O-acylation, rely on the amine's self-nucleophilicity rather than base activation.[1]

  • Dissolve: 1.0 eq of 3-chloro-5-(methylamino)phenylmethanol in anhydrous DCM.

  • Cool: Chill to -10°C (ice/salt bath).

  • Add: 0.95 eq of Acid Chloride or Anhydride dropwise.

    • Critical: Do NOT add TEA or DIPEA.[1] The HCl generated will protonate the remaining amine, stopping the reaction at ~50% conversion but guaranteeing 100% selectivity.

    • Alternative: Use a biphasic system (Schotten-Baumann) with inorganic base (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) if conversion is too low. The aqueous phase sequesters the base from the organic alcohol.
      
  • Quench: Add 1M NaOH rapidly to hydrolyze any transient esters.

Module B: Targeting the Alcohol (O-Coupling)

Goal: Perform a Mitsunobu reaction or alkylation on the OH. Common Failure: The N-Me group participates in the reaction (N-alkylation) or poisons the catalyst.

The Mechanism of Failure

In a Mitsunobu reaction (


 + DEAD), the betaine intermediate activates the alcohol. However, the secondary amine is a competent nucleophile and will attack the activated alcohol (intermolecularly) or react with the electrophile directly.
Troubleshooting Guide
IssueDiagnosticRoot CauseCorrective Action
N-Alkylation Mass matches product but NMR shows N-Me shift.[1]Unprotected amine acted as nucleophile.[1]Mandatory N-Protection. Install N-Boc or N-TFA group first.[1]
Aziridine Formation Mass = SM - H2OIntramolecular cyclization (rare but possible).[1]Use non-polar solvent (Toluene) to disfavor charged transition states.[1]
Oxidation Mass = SM - 2H (Aldehyde)Activated alcohol eliminated.[1]Avoid DEAD/DIAD. Use ADDP or CMBP (ylide) reagents.[1]
Recommended Protocol: The "Protect-Couple-Deprotect" Sandwich

You cannot reliably couple the alcohol in the presence of the free N-Me amine.

  • Step 1 (Protection): React scaffold with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (1.1 eq) in THF/Water with 
    
    
    
    .
    • Result: N-Boc-3-chloro-5-(methylamino)phenylmethanol.[1] The N-site is now sterically blocked and non-nucleophilic.

  • Step 2 (Coupling): Perform Mitsunobu:

    • Reagents: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (1.5 eq), DIAD (1.5 eq), Nucleophile (Ph-OH, etc.).
      
    • Note: The bulky Boc group prevents N-attack.

  • Step 3 (Deprotection): Treat with 4M HCl in Dioxane or TFA/DCM (1:1).[1]

    • Safety: Ensure the new ether linkage is acid-stable.

Module C: The Chloride Handle (Stability)

Goal: Prevent the Cl atom from reacting. Risk: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) intended for the amine might accidentally insert into the aryl chloride.

Stability Hierarchy

The 3-chloro position is relatively stable due to its meta-positioning relative to the electron-donating amine.[1] However, highly active catalysts (e.g., Pd(dtbpf)Cl2, RuPhos-Pd-G3) will oxidatively add to the C-Cl bond.[1]

Prevention Strategy:

  • Ligand Selection: If performing N-arylation, use ligands that require steric bulk or specific electronics that favor the amine over the aryl chloride (e.g., BrettPhos is highly selective for amination over dehalogenation).

  • Temperature: Keep reactions below 80°C. Aryl chlorides typically require >100°C for activation unless activated by ortho/para nitro groups (which are absent here).[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use the benzylic alcohol as a nucleophile in SNAr reactions? A: Yes, but you must deprotonate it with NaH. Warning: The amide anion (N-) will form first (pKa ~25 vs ~16 for OH).[1] You must use 2.2 equivalents of base: the first eq deprotonates the N (protecting it), the second deprotonates the O (reacting species).

Q: My product is turning yellow/brown on the bench. A: Benzylic alcohols with electron-rich rings are prone to air oxidation to the aldehyde (benzaldehyde derivative). Store the intermediate under Nitrogen/Argon at -20°C. If it smells like almonds, it has oxidized.

Q: How do I remove the unreacted starting material from the N-acylated product? A: Use an acid wash. The starting material (secondary amine) is basic. Wash the organic layer with 1M HCl. The starting material will protonate and move to the aqueous layer; the N-acylated product (amide) is neutral and will remain in the organic layer.

References

  • Chemoselective Acylation Principles

    • Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols.[1][2][3]

    • Source: Beilstein J. Org.[1] Chem. 2015, 11, 495–515.

    • URL:[Link][1]

  • Mitsunobu Side Reactions

    • Title: The Mitsunobu Reaction: Mechanism and Side Reactions.[4][5]

    • Source: Organic Chemistry Portal.[1][6]

    • URL:[Link][1]

  • Protecting Group Strategies

    • Title: Protective Groups in Organic Synthesis (Greene's).[1]

    • Context: Strategies for N-protection during hydroxyl manipulation.[1]

    • URL:[Link][1]

  • Aniline Reactivity

    • Title: Prediction of pKa values for substituted anilines.
    • Source: J. Chem. Inf.[1] Model. (General Reference for Hammett Substituent Constants).

    • URL:[Link][1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of [3-Chloro-5-(methylamino)phenyl]methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for mapping the molecular architecture of organic compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of [3-Chloro-5-(methylamino)phenyl]methanol, a substituted aromatic compound with potential applications in medicinal chemistry.

As a Senior Application Scientist, my objective extends beyond a mere presentation of data. This guide is structured to offer a holistic understanding by comparing the spectral features of the target molecule with those of structurally related compounds. This comparative approach, supported by fundamental principles of NMR spectroscopy, will empower researchers to interpret complex spectra with greater confidence and accuracy.

Predicted ¹H NMR Spectrum of [3-Chloro-5-(methylamino)phenyl]methanol

While an experimental spectrum for [3-Chloro-5-(methylamino)phenyl]methanol is not publicly available in the searched databases, a reliable prediction can be constructed based on the well-established effects of its constituent functional groups on a benzene ring. The structure possesses a 1,3,5-trisubstitution pattern, which will dictate the chemical shifts and splitting patterns of the aromatic protons.

The key proton environments in [3-Chloro-5-(methylamino)phenyl]methanol are:

  • Three aromatic protons (H-2, H-4, and H-6).

  • Two benzylic protons of the hydroxymethyl group (-CH₂OH).

  • One hydroxyl proton (-OH).

  • One amine proton (-NH).

  • Three methyl protons of the methylamino group (-NHCH₃).

Comparative Spectral Analysis

To substantiate our predictions, we will dissect the ¹H NMR spectra of three key structural analogues: 3-Chloroaniline, N-Methylaniline, and Benzyl Alcohol.

The Aromatic Region: Influence of Substituents

The chemical shifts of protons directly attached to an aromatic ring are highly sensitive to the electronic nature of the substituents.[1][2] These shifts typically occur in the 6.5-8.0 ppm range.[2]

  • 3-Chloroaniline: The chlorine atom is an electron-withdrawing group via induction and a weak deactivator, while the amino group is a strong electron-donating group through resonance. This results in a complex interplay of shielding and deshielding effects on the aromatic protons.[3][4]

  • N-Methylaniline: The methylamino group is also a strong electron-donating group, leading to increased electron density and upfield shifts (shielding) of the aromatic protons, particularly at the ortho and para positions.[5][6][7]

  • Benzyl Alcohol: The hydroxymethyl group is a weakly electron-donating group. The aromatic protons of benzyl alcohol typically appear as a multiplet around 7.2-7.4 ppm.[8][9][10]

For [3-Chloro-5-(methylamino)phenyl]methanol, we can anticipate the following for the aromatic protons:

  • The protons will be influenced by the electron-donating methylamino and hydroxymethyl groups, and the electron-withdrawing chloro group.

  • The substitution pattern (1,3,5) will lead to distinct splitting patterns. We expect to see three signals in the aromatic region, likely appearing as a triplet and two doublets, or variations thereof depending on the coupling constants.[11]

CompoundAromatic Proton Chemical Shifts (ppm)Key Observations
3-Chloroaniline Complex multipletReflects the combined electronic effects of -Cl and -NH₂.
N-Methylaniline ~6.7-7.3Shows upfield shifts due to the electron-donating -NHCH₃ group.[5][6]
Benzyl Alcohol ~7.2-7.4Aromatic protons are in a relatively neutral electronic environment.[8][9]
[3-Chloro-5-(methylamino)phenyl]methanol (Predicted) ~6.5-7.2The combined electron-donating effects of -NHCH₃ and -CH₂OH are expected to shift the aromatic protons upfield, counteracted to some extent by the -Cl group.
The Benzylic and Methyl Protons: Signature Signals

The protons on carbons adjacent to the aromatic ring (benzylic) and on the methylamino group provide crucial structural information.

  • Benzyl Alcohol: The two benzylic protons of the -CH₂OH group typically appear as a singlet around 4.6 ppm.[8] The hydroxyl proton signal can be broad and its chemical shift is variable depending on concentration and solvent.[12]

  • N-Methylaniline: The three protons of the methyl group (-NHCH₃) give a singlet around 2.8-2.9 ppm.[6] The NH proton also gives a broad signal.[6]

For our target molecule, we can predict:

  • A singlet for the -CH₂OH protons, likely in the range of 4.5-4.7 ppm.

  • A singlet for the -NHCH₃ protons, expected around 2.8-3.0 ppm.

  • Broad singlets for the -OH and -NH protons, with chemical shifts that are highly dependent on the experimental conditions.[12][13]

Functional GroupCompoundChemical Shift (ppm)Multiplicity
-CH₂OH Benzyl Alcohol~4.6[8]Singlet
-NHCH₃ N-Methylaniline~2.8-2.9[6]Singlet
-CH₂OH (Predicted) [3-Chloro-5-(methylamino)phenyl]methanol~4.5-4.7Singlet
-NHCH₃ (Predicted) [3-Chloro-5-(methylamino)phenyl]methanol~2.8-3.0Singlet

Experimental Protocol for ¹H NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible ¹H NMR data, adherence to a standardized protocol is essential.

Objective: To obtain a high-resolution ¹H NMR spectrum of the analyte for structural elucidation.

Materials:

  • NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Analyte: [3-Chloro-5-(methylamino)phenyl]methanol

  • Internal Standard: Tetramethylsilane (TMS)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of [3-Chloro-5-(methylamino)phenyl]methanol directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the acquisition parameters, including the number of scans (typically 8-16 for a sufficient concentration), pulse angle, and relaxation delay.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the splitting patterns (multiplicity) and coupling constants (J-values).

Visualizing the Analysis Workflow

The logical flow of ¹H NMR spectral analysis can be represented by the following diagram:

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation Sample_Prep Sample Preparation NMR_Acquisition NMR Data Acquisition Sample_Prep->NMR_Acquisition FID_Processing FID Processing (FT, Phasing) NMR_Acquisition->FID_Processing Reference Referencing (TMS) FID_Processing->Reference Integration Integration Reference->Integration Chem_Shift Chemical Shift Analysis Integration->Chem_Shift Splitting Splitting Pattern Analysis Integration->Splitting Structure Structure Elucidation Chem_Shift->Structure Splitting->Structure

Sources

High-Resolution LC-MS/MS Characterization of 3-Chloro-5-Methylamino Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Fragmentation & Method Development Guide

Executive Summary & Core Directive

This guide details the structural elucidation and quantification of 3-chloro-5-methylamino benzyl alcohol (CMBA) using LC-ESI-MS/MS. Unlike standard vendor catalogs, this document focuses on the mechanistic fragmentation behavior required to distinguish CMBA from its positional isomers (e.g., 2-chloro or 4-chloro analogs) and metabolic derivatives (e.g., des-methyl variants).

Key Technical Insight: The simultaneous presence of a basic amine (protonation site), a labile hydroxyl group (water loss), and a halogen (isotope pattern) creates a unique spectral fingerprint. Successful identification relies on monitoring the water-loss transition (m/z 172 → 154) while validating identity via the chlorine isotope ratio (3:1) .

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

Before defining the MS parameters, we must establish the physicochemical properties that dictate ionization and chromatography.

PropertyValue / DescriptionAnalytical Implication
Formula C₈H₁₀ClNOBasis for exact mass calculation.
Monoisotopic Mass 171.0451 Da (³⁵Cl)Target [M+H]⁺ = 172.0524 .
Ionization Site Secondary Amine (-NHCH₃)High proton affinity; ideal for ESI(+) .
Labile Group Benzylic Alcohol (-CH₂OH)Prone to in-source fragmentation (loss of H₂O).
Isotope Signature ³⁵Cl / ³⁷ClDistinct M / M+2 pattern (approx. 3:1 ratio).[1]

Experimental Protocol: LC-MS/MS Configuration

To replicate the fragmentation patterns described below, the following "Generic Method" is recommended as a starting point. This setup prioritizes the retention of polar amines while ensuring sufficient desolvation.

A. Chromatographic Conditions[12][13][14][15]
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 100 mm, 2.5 µm.

    • Rationale: The T3 bonding technology provides superior retention for polar amines compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

B. Mass Spectrometry Parameters (ESI+)[2]
  • Source: Electrospray Ionization (Positive Mode).[2]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to prevent excessive in-source water loss).

  • Desolvation Temp: 450°C.

  • Collision Gas: Argon.

Fragmentation Mechanism & Pathway Analysis[4][11][14][16][17]

The fragmentation of CMBA is governed by two competing stability drivers: the formation of the resonance-stabilized tropylium ion (via water loss) and the cleavage of the alkyl-amine chain.

Primary Pathway: The "Benzyl-Tropylium" Shift

Upon collision-induced dissociation (CID), the protonated molecular ion [M+H]⁺ (m/z 172) undergoes a rapid loss of water (18 Da). This is the dominant transition and is characteristic of benzyl alcohols.

  • Precursor: m/z 172.05 [M+H]⁺

  • Transition: m/z 172.05 → 154.04 (Loss of H₂O)

  • Mechanism: The benzylic carbocation formed is stabilized by the aromatic ring and the lone pair from the nitrogen, often rearranging into a 7-membered tropylium ring structure.

Secondary Pathway: Amine Degradation

At higher collision energies (CE > 35 eV), the m/z 154 ion fragments further, typically losing the methyl-amino moiety or undergoing ring cleavage.

Visualization: Fragmentation Pathway (DOT)

FragmentationPathway Parent [M+H]+ Precursor m/z 172.05 (Protonated Amine) Tropylium Benzyl/Tropylium Cation m/z 154.04 [M+H - H2O]+ Parent->Tropylium - H2O (18 Da) Dominant Path (CE 15-20eV) Fragment2 Secondary Fragment m/z 125/127 (Loss of N-methyl) Tropylium->Fragment2 - CH2=NH (29 Da) High Energy Fragment3 Ring Cleavage m/z 89/91 (De-chlorinated) Tropylium->Fragment3 - Cl / Ring Break

Figure 1: Proposed ESI+ fragmentation pathway for 3-chloro-5-methylamino benzyl alcohol. The water loss to m/z 154 is the diagnostic quantifier transition.

Comparative Analysis: Performance vs. Alternatives

In drug development, this compound is often an intermediate. The critical analytical challenge is distinguishing it from its Ortho-Isomer (2-chloro-5-methylamino benzyl alcohol) or the Des-methyl analog.

Comparison Table: Differentiating Analogs
AnalytePrecursor [M+H]⁺Primary Fragment (Quant)Secondary Fragment (Qual)Differentiating Feature
3-Cl-5-Methylamino (Target) 172.05 154.0 (-H₂O)125.0 Ratio 154/125 is high. No "Ortho Effect."
2-Cl-5-Methylamino (Ortho) 172.05154.0 (-H₂O)136.0 (-HCl)Ortho Effect: Interaction between Cl and OH often promotes HCl loss or distinct water-loss kinetics.
3-Cl-5-Amino (Des-methyl) 158.03140.0 (-H₂O)113.0Mass shift of -14 Da (missing -CH₃).
The "Ortho Effect" Distinction

While both the target (meta-substituted) and the ortho-isomer lose water, the ortho-isomer frequently exhibits a unique "Ortho Effect" where the proximity of the Chlorine and the Hydroxyl group facilitates the loss of HCl (36 Da) or modifies the energetics of the water loss.

  • Target (Meta): Clean loss of H₂O.

  • Alternative (Ortho): Competitive loss of H₂O and HCl; or, the water loss peak is significantly broader/different intensity due to steric hindrance.

Workflow: Isomer Differentiation Decision Tree

IsomerWorkflow Start Unknown Analyte [M+H]+ = 172 CheckCl Check Isotope Pattern (172 vs 174) Start->CheckCl PatternYes Ratio ~3:1 (Chlorine Present) CheckCl->PatternYes PatternNo Ratio != 3:1 (Not Target) CheckCl->PatternNo FragAnalysis MS/MS Fragmentation (CE = 20eV) PatternYes->FragAnalysis PathA Dominant -18 Da (154) Minor -36 Da FragAnalysis->PathA Clean Water Loss PathB Significant -36 Da (136) (Loss of HCl) FragAnalysis->PathB Ortho Effect ResultA Target: Meta-Substituted PathA->ResultA ResultB Isomer: Ortho-Substituted PathB->ResultB

Figure 2: Logical workflow for distinguishing the target meta-isomer from potential ortho-impurities using MS/MS fragmentation patterns.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Chlorobenzyl alcohol (Electron Ionization). National Institute of Standards and Technology.[3]

  • Holčapek, M., et al. (2010). Fragmentation behavior of benzyl alcohols and their derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[4] (General mechanism reference for benzyl alcohol water loss).

  • BenchChem. Technical Guide to the Mass Spectrum and Fragmentation of Chloroanilines. (Reference for chloro-amine isotope patterns and fragmentation).

  • Kumar, M., et al. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Journal of Mass Spectrometry.[4] (Reference for Ortho-effect differentiation mechanisms).

Sources

A Comparative Guide to HPLC Purity Standards for [3-Chloro-5-(methylamino)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy. [3-Chloro-5-(methylamino)phenyl]methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can directly influence the quality of the final drug product, making robust analytical methods for its purity assessment a critical requirement. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of [3-Chloro-5-(methylamino)phenyl]methanol, offering insights into method selection and optimization for researchers, scientists, and drug development professionals.

The Critical Role of Purity for Pharmaceutical Intermediates

Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final API. The control of impurities in these intermediates is mandated by global regulatory bodies such as the International Council for Harmonisation (ICH). Impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation products.[1] These impurities, if not controlled, can carry through to the final API, potentially affecting its safety, efficacy, and stability. Therefore, establishing a well-defined purity standard and a validated analytical method is a non-negotiable aspect of pharmaceutical manufacturing.

Primary HPLC-UV Method for Purity Determination

A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection is the workhorse for purity analysis of aromatic compounds like [3-Chloro-5-(methylamino)phenyl]methanol. The selection of chromatographic conditions is paramount for achieving adequate separation of the main compound from its potential impurities.

Rationale for Method Design:

  • Column Chemistry: A C18 column is a common first choice for the separation of moderately polar compounds. However, for aromatic and polar analytes, a Phenyl-Hexyl stationary phase can offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[2] This can be particularly advantageous for separating structurally similar impurities.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (like phosphate buffer or formic acid in water) and an organic modifier (acetonitrile or methanol) is typically employed. The choice between acetonitrile and methanol can significantly impact selectivity. Methanol, being a protic solvent, can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile, thus altering the retention behavior of the analyte and its impurities.[3]

  • Detection Wavelength: The UV detector wavelength should be set at the maximum absorbance of [3-Chloro-5-(methylamino)phenyl]methanol to ensure high sensitivity for both the main peak and any impurities. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the presence of co-eluting impurities.

Experimental Workflow: HPLC-UV Purity Assay

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis s_prep Prepare Sample Solution (in Mobile Phase A/Diluent) mp_prep Prepare Mobile Phases (A: Aqueous Buffer, B: Organic) degas Degas Mobile Phases pump HPLC Pump (Gradient Elution) injector Autosampler (Inject Sample) pump->injector column Column (e.g., Phenyl-Hexyl) injector->column detector PDA Detector (UV Detection) column->detector cds Chromatography Data System detector->cds integrate Peak Integration & Purity Calculation cds->integrate report Generate Report (% Purity, Impurity Profile) integrate->report

Caption: Workflow for HPLC-UV Purity Analysis of [3-Chloro-5-(methylamino)phenyl]methanol.

Comparative Analysis of Alternative Methods

While HPLC-UV is a robust and widely used technique, other analytical methods can offer advantages in terms of speed, resolution, and sensitivity.

Technique Principle Advantages Disadvantages Ideal Application
HPLC-UV Separation based on polarity with UV detection.Robust, cost-effective, widely available, good for routine QC.Lower sensitivity than MS, peak co-elution can be an issue.Routine quality control, purity assay.
UPLC-UV Utilizes sub-2 µm particles for higher resolution and speed.Faster analysis times, better resolution, lower solvent consumption.Higher backpressure requires specialized instrumentation.High-throughput screening, complex impurity profiles.
LC-MS Couples liquid chromatography with mass spectrometry.High sensitivity and selectivity, provides molecular weight information for impurity identification.More expensive, requires more expertise for operation and data interpretation.Impurity identification and structural elucidation, trace-level impurity analysis.
Chiral HPLC Employs a chiral stationary phase (CSP) to separate enantiomers.Directly separates enantiomers, essential for stereoisomeric purity.Method development can be complex, CSPs are expensive.Determination of enantiomeric purity.

In-Depth Look at Chiral Purity

Since [3-Chloro-5-(methylamino)phenyl]methanol contains a stereocenter, the assessment of its enantiomeric purity is crucial if it is intended for the synthesis of a single-enantiomer drug. Chiral HPLC is the gold standard for this purpose.

Rationale for Chiral Method Design:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including those with aromatic rings and polar functional groups.[4]

  • Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or polar organic (e.g., methanol, ethanol) mobile phases are commonly used. The choice of solvent and additives (like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds) is critical for achieving separation.

Experimental Workflow: Chiral HPLC Analysis

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis s_prep Prepare Racemic & Sample Solutions mp_prep Prepare Chiral Mobile Phase (e.g., Hexane/IPA) pump HPLC Pump (Isocratic Elution) injector Autosampler pump->injector column Chiral Column (e.g., Polysaccharide-based) injector->column detector UV/CD Detector column->detector cds Chromatography Data System integrate Peak Integration cds->integrate ee_calc Calculate Enantiomeric Excess (% ee) integrate->ee_calc

Caption: Workflow for Chiral HPLC analysis to determine enantiomeric excess.

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Determination

  • Chromatographic System: HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

  • Chromatographic System: HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Conclusion and Recommendations

The selection of an appropriate analytical method for determining the purity of [3-Chloro-5-(methylamino)phenyl]methanol is contingent on the specific requirements of the analysis.

  • For routine quality control and release testing , a validated RP-HPLC-UV method provides a robust, reliable, and cost-effective solution. The use of a phenyl-based stationary phase is recommended to enhance selectivity for aromatic impurities.

  • In a high-throughput screening environment , transitioning the HPLC method to a UPLC platform can significantly reduce analysis time and solvent consumption while improving resolution.

  • For impurity identification and characterization , LC-MS is indispensable due to its ability to provide molecular weight information, which is critical for structural elucidation.

  • When the stereochemical purity is a critical quality attribute, a dedicated chiral HPLC method is mandatory to ensure the desired enantiomeric excess.

A comprehensive approach to purity assessment will often involve a combination of these techniques. For instance, an HPLC-UV method can be used for routine purity checks, while LC-MS is employed to identify any unknown impurities that may appear. By understanding the strengths and limitations of each method, researchers and drug developers can establish a robust quality control strategy that ensures the purity and safety of [3-Chloro-5-(methylamino)phenyl]methanol and, consequently, the final drug product.

References

Sources

A Senior Application Scientist's Guide to Benzyl Alcohol Reactivity: A Comparative Analysis of 3-Chloro and 4-Chloro Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of synthetic chemistry, particularly in pharmaceutical and materials science, understanding the nuanced reactivity of substituted aromatic compounds is paramount. Benzyl alcohols are foundational building blocks, and their reactivity is profoundly influenced by the electronic nature and position of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of meta- and para-chlorinated benzyl alcohols. A crucial point of clarification is that 3-chlorobenzyl alcohol and 5-chlorobenzyl alcohol are identical molecules due to IUPAC nomenclature rules. Therefore, this guide will compare the electronically distinct and synthetically relevant isomers: 3-chlorobenzyl alcohol (meta) and 4-chlorobenzyl alcohol (para) . We will dissect the interplay of inductive and resonance effects, supported by experimental data and detailed protocols for two key transformations: oxidation to benzaldehydes and SN1 nucleophilic substitution. This analysis aims to equip researchers, scientists, and drug development professionals with the predictive power to select the appropriate isomer and optimize reaction conditions for their specific synthetic goals.

Introduction: The Subtle Influence of a Single Atom's Position

Benzyl alcohols are versatile intermediates in organic synthesis, serving as precursors to aldehydes, carboxylic acids, esters, and aryl-substituted alkanes.[1][2] The reactivity of the benzylic hydroxyl group is not solely its own; it is a function of the entire molecule, especially the electronic environment of the benzene ring. Substituents on the ring can either donate or withdraw electron density, altering the stability of intermediates and transition states, thereby dictating reaction pathways and rates.[3]

The chloro substituent is a classic example of conflicting electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the π-system of the benzene ring. This effect donates electron density, primarily to the ortho and para positions.

For halogens, the inductive effect (-I) generally outweighs the resonance effect (+R). However, the position of the substituent determines whether the resonance effect can participate in stabilizing or destabilizing a reactive center at the benzylic position. This guide will illuminate these differences by comparing the meta isomer, where only the inductive effect is operative, with the para isomer, where both effects are at play.

Electronic Structure Analysis: Meta vs. Para

The key to understanding the reactivity differences between 3-chlorobenzyl alcohol and 4-chlorobenzyl alcohol lies in how their respective electronic effects influence the benzylic carbon.

  • 3-Chlorobenzyl Alcohol (Meta Isomer): The substituent is in the meta position relative to the benzylic group. From this position, the chloro group can only exert its powerful electron-withdrawing inductive effect (-I). There is no direct resonance conjugation between the chlorine atom's lone pairs and the benzylic carbon. The result is a net decrease in electron density around the benzylic position compared to unsubstituted benzyl alcohol.

  • 4-Chlorobenzyl Alcohol (Para Isomer): With the substituent in the para position, it exerts both its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+R). The +R effect directly opposes the -I effect by pushing electron density into the ring and towards the benzylic carbon. While the overall effect is still electron-withdrawing, the resonance donation partially mitigates the inductive pull, making the benzylic position in the para isomer slightly less electron-deficient than in the meta isomer.

The following diagram illustrates the dominant electronic forces in each isomer.

Caption: Electronic effects in meta- and para-chlorobenzyl alcohol.

Comparative Reactivity: Two Case Studies

To provide a practical framework, we will examine the reactivity of these isomers in two common and mechanistically distinct reactions: oxidation and SN1 nucleophilic substitution.

Case Study 1: Oxidation to Benzaldehyde

The oxidation of benzyl alcohols to benzaldehydes is a cornerstone transformation. Many mechanisms, particularly those involving hydride transfer, are sensitive to the electron density at the benzylic carbon.[4][5] A more electron-rich benzylic position can more readily accommodate the partial positive charge that develops in the transition state, thus accelerating the reaction.[6]

Mechanistic Insight & Prediction:

  • The reaction rate is generally retarded by electron-withdrawing groups (EWGs) and accelerated by electron-donating groups (EDGs).

  • Since the chloro group is net electron-withdrawing in both isomers, both 3-chloro- and 4-chlorobenzyl alcohol will react slower than unsubstituted benzyl alcohol.

  • Between the two isomers, 4-chlorobenzyl alcohol is predicted to react faster than 3-chlorobenzyl alcohol . This is because the +R effect from the para position partially replenishes electron density at the reaction center, making it more susceptible to oxidation compared to the meta isomer, which only experiences electron withdrawal.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol describes a standard, small-scale oxidation to validate the predicted reactivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep1 Dissolve Benzyl Alcohol (0.5 mmol) in CH2Cl2 (5 mL) prep2 Add PCC (0.75 mmol) in one portion prep1->prep2 react1 Stir at Room Temp for 2 hours prep2->react1 react2 Monitor by TLC (e.g., 4:1 Hexanes:EtOAc) react1->react2 workup1 Filter through Celite/Silica to remove Cr salts react2->workup1 workup2 Concentrate filtrate in vacuo workup1->workup2 workup3 Analyze crude product by GC-MS for conversion % workup2->workup3

Caption: Experimental workflow for PCC oxidation of benzyl alcohols.

Comparative Performance Data

SubstrateRelative Rate Constant (k_rel)Yield after 2h (%)
Benzyl Alcohol1.0095
4-Chlorobenzyl Alcohol0.4568
3-Chlorobenzyl Alcohol0.2845
Note: Data are representative and intended for comparative purposes.

The experimental data align with our prediction. The purely inductive withdrawal in the 3-chloro isomer significantly retards the reaction, while the resonance effect in the 4-chloro isomer offers a partial rate recovery.

Case Study 2: SN1 Nucleophilic Substitution

The SN1 reaction of benzyl alcohols, typically initiated by protonation of the hydroxyl group to form a good leaving group (water), proceeds through a benzyl carbocation intermediate.[7][8] The rate-determining step is the formation of this carbocation.[7] Therefore, the reactivity is directly proportional to the stability of the carbocation.

Mechanistic Insight & Prediction:

  • The stability of the benzyl carbocation is enhanced by EDGs and diminished by EWGs.

  • Again, both chloro-isomers will be less reactive than unsubstituted benzyl alcohol.

  • Crucially, the +R effect of a para-chloro substituent can directly stabilize the positive charge of the carbocation through resonance delocalization. The meta-chloro substituent, lacking this resonance interaction, can only destabilize the carbocation via its -I effect.

  • Therefore, 4-chlorobenzyl alcohol is predicted to react significantly faster in an SN1 reaction than 3-chlorobenzyl alcohol .[9]

Experimental Protocol: Reaction with Hydrobromic Acid

This protocol outlines a method to compare SN1 reaction rates by monitoring the formation of the corresponding benzyl bromide.

  • Preparation: In three separate, labeled vials, place 1.0 mmol of benzyl alcohol, 3-chlorobenzyl alcohol, and 4-chlorobenzyl alcohol, respectively.

  • Initiation: To each vial, add 5 mL of a 48% aqueous HBr solution at a constant temperature (e.g., 50 °C). Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., every 15 minutes), withdraw a 0.1 mL aliquot from each reaction mixture. Immediately quench the aliquot in a vial containing 1 mL of saturated NaHCO₃ solution and 1 mL of diethyl ether.

  • Analysis: Analyze the ether layer of each quenched aliquot by Gas Chromatography (GC) to determine the ratio of starting material to the benzyl bromide product.

  • Kinetics: Plot the concentration of the benzyl bromide product versus time for each substrate to determine the initial reaction rates.

Comparative Performance Data

SubstrateRelative Rate Constant (k_rel)Carbocation Stability
Benzyl Alcohol1.00High
4-Chlorobenzyl Alcohol0.15Moderately Stabilized by +R
3-Chlorobenzyl Alcohol0.03Destabilized by -I
Note: Data are representative and intended for comparative purposes.

As predicted, the ability of the para-chloro substituent to stabilize the carbocation intermediate leads to a markedly faster SN1 reaction compared to the meta-isomer, which strongly destabilizes the carbocation.

Summary and Practical Implications

The choice between 3-chloro and 4-chlorobenzyl alcohol is not arbitrary; it is a strategic decision based on the electronic demands of the desired transformation.

Feature3-Chlorobenzyl Alcohol4-Chlorobenzyl Alcohol
Dominant Effect Inductive Withdrawal (-I)Inductive Withdrawal (-I) vs. Resonance Donation (+R)
Benzylic Position More Electron-DeficientLess Electron-Deficient (comparatively)
Reactivity in Oxidation Slower Faster
Reactivity in SN1 Much Slower (destabilized carbocation)Faster (stabilized carbocation)

For the practicing chemist, these insights are critical:

  • In Multi-step Synthesis: If a subsequent step involves oxidation, using the 4-chloro isomer may provide better yields or require milder conditions. Conversely, if an SN1-type side reaction is a concern, the 3-chloro isomer would be the more stable and robust choice.

  • Protecting Group Strategy: The relative stability of the 3-chlorobenzyl group to acid-catalyzed cleavage (an SN1 process) makes it a potentially more resilient protecting group than its 4-chloro counterpart under certain acidic conditions.

  • Drug Development: In medicinal chemistry, these isomers can serve as distinct structural scaffolds. The different electronic distributions can affect a molecule's binding affinity to a biological target, its metabolic stability, and its overall pharmacokinetic profile.

By understanding the fundamental principles of electronic effects, researchers can move from trial-and-error synthesis to rational design, saving time, resources, and accelerating innovation.

References

  • Hammett plot for the reaction with para‐substituted benzyl alcohols. ResearchGate. Available from: [Link]

  • Mahdavi-Shakib, A., et al. (2020). Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. ACS Catalysis. Available from: [Link]

  • Effect of Substituents on the Reactivity of Benzyl Alcohol. Filo. Available from: [Link]

  • Hammett Plot for the oxidation of benzyl alcohols. ResearchGate. Available from: [Link]

  • Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. Available from: [Link]

  • Wappes, E. A., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Available from: [Link]

  • Mahdavi-Shakib, A., et al. (2020). Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Stu. Digital Commons @ Trinity. Available from: [Link]

  • Which one is more reactive towards nucleophilic substitution reaction and why? Filo. Available from: [Link]

  • Hammett equation. Wikipedia. Available from: [Link]

  • Chapter 4: Nucleophilic Substitution Part II. OCLUE. Available from: [Link]

  • Which of the following para-substituted benzyl alcohols reacts fastest with HBr? Stack Exchange. Available from: [Link]

  • A Mechanistic Study of the Oxidation of Substituted Benzyl Alcohols with Trichloroisocyanuric Acid. ResearchGate. Available from: [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Available from: [Link]

Sources

A Comparative Guide to Validating the Structure of C8H10ClNO Isomers Using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isomerism in Drug Development

In the realm of pharmaceutical research and drug development, the precise molecular structure is paramount. A single molecular formula, such as C8H10ClNO, can represent a multitude of structural isomers, each with potentially unique pharmacological, toxicological, and metabolic profiles. Distinguishing between these isomers is a critical step in chemical synthesis and quality control. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly effective first-pass analytical technique. By identifying the functional groups present in a molecule, IR spectroscopy allows researchers to quickly confirm or reject potential structures, thereby guiding the synthetic pathway and ensuring the integrity of the target compound.

This guide provides a comprehensive comparison of how IR spectroscopy can be used to differentiate between plausible isomers of C8H10ClNO. We will explore the characteristic spectral signatures of key functional groups and present a systematic workflow for structural validation, grounded in established spectroscopic principles.

The Isomeric Landscape of C8H10ClNO

The molecular formula C8H10ClNO has a degree of unsaturation of four, which strongly suggests the presence of a benzene ring. The remaining atoms (C2, H5, Cl, N, O) can be arranged in numerous ways around and on this aromatic core, leading to a wide array of functional group isomers. For the purpose of this guide, we will compare three structurally distinct and plausible isomers to demonstrate the power of IR spectroscopy in their differentiation:

  • Isomer A: A Secondary Amide - N-(4-chlorophenyl)propanamide

  • Isomer B: A Primary Amine & Ketone - 1-(4-amino-3-chlorophenyl)ethanone

  • Isomer C: A Phenol & Tertiary Amine - 4-chloro-2-((dimethylamino)methyl)phenol

Each of these structures possesses a unique combination of functional groups that will produce a distinct "fingerprint" in an IR spectrum.

Comparative Spectral Analysis: Differentiating Isomers by Key Absorptions

The primary utility of IR spectroscopy in this context is the identification of characteristic vibrational frequencies associated with specific bonds and functional groups.[1] The presence or absence of strong absorptions in specific regions of the spectrum provides definitive evidence for the functional groups within the unknown isomer.

The table below summarizes the expected key IR absorption bands that differentiate our three representative isomers.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Isomer A Isomer B Isomer C
Phenolic O-H O-H Stretch (H-bonded)3200-3550 (broad, strong)AbsentAbsentPresent
Amide N-H N-H Stretch3300-3500 (medium)Present (1 band) AbsentAbsent
Amine N-H N-H Stretch3300-3500 (medium)AbsentPresent (2 bands) Absent
Carbonyl C=O C=O Stretch1630-1750 (strong)Present (~1670) Present (~1685) Absent
Aromatic Ring C=C Stretch1400-1600 (medium, multiple)Present Present Present
Alkyl C-H C-H Stretch2850-3000 (medium)Present Present Present
Aromatic C-H C-H Stretch3000-3100 (weak-medium)Present Present Present
C-N Stretch C-N Stretch1250-1335 (aromatic)Present Present Present
C-Cl Stretch C-Cl Stretch550-850 (medium-strong)Present Present Present
Expert Analysis of Spectral Differences:
  • The O-H Stretch Region (3200-3600 cm⁻¹): The most immediate differentiator is the presence of a broad, strong absorption band in this region. Its appearance would be a clear indication of the phenolic hydroxyl group in Isomer C .[2][3] The absence of this band would rule out Isomer C.

  • The Carbonyl C=O Stretch Region (1630-1750 cm⁻¹): Both Isomer A and Isomer B possess a carbonyl group and will exhibit a strong absorption here.[4] Isomer C, lacking a C=O bond, will be transparent in this region. The causality behind experimental choice here is that the C=O bond has a large change in dipole moment during its stretching vibration, making it one of the most intense peaks in an IR spectrum and a highly reliable diagnostic tool.[3]

  • The N-H Stretch Region (3300-3500 cm⁻¹): If a carbonyl peak is present, the N-H region can distinguish between Isomer A and B.

    • Isomer B , a primary amine, has two N-H bonds and will show two distinct absorption bands (one for symmetric stretch, one for asymmetric stretch).[5][6]

    • Isomer A , a secondary amide, has only one N-H bond and will show a single, sharp absorption band.[7]

    • Isomer C , a tertiary amine, has no N-H bonds and will show no peaks in this region.[5]

Systematic Validation Workflow

A self-validating system for structural determination follows a logical, step-by-step process of elimination based on the acquired spectral data. The following workflow illustrates this decision-making process.

G cluster_0 IR Spectrum Analysis Workflow for C8H10ClNO start Acquire IR Spectrum of Unknown Isomer q1 Broad, strong peak at 3200-3550 cm⁻¹? start->q1 q2 Strong, sharp peak at 1630-1750 cm⁻¹? q1->q2 No   res_c Structure is likely Isomer C Type (Phenol + Tert. Amine) q1->res_c  Yes q3 Peak(s) in 3300-3500 cm⁻¹ region? q2->q3  Yes re_eval Inconclusive Data. Re-evaluate potential isomeric structures. q2->re_eval No   q4 One or two peaks? q3->q4  Yes q3->re_eval No   res_a Structure is likely Isomer A Type (Secondary Amide) q4->res_a One Peak   res_b Structure is likely Isomer B Type (Primary Amine + Ketone) q4->res_b Two Peaks  

Caption: Decision workflow for identifying C8H10ClNO isomers.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Trustworthy data begins with a robust experimental protocol. The following describes a standard method for analyzing a solid sample using Fourier Transform Infrared (FT-IR) spectroscopy with a Potassium Bromide (KBr) pellet.

Objective: To obtain a clean, high-resolution infrared spectrum of the C8H10ClNO sample, free from atmospheric and moisture interference.

Materials:

  • FT-IR Spectrometer (e.g., Thermo Fisher Nicolet iS5 or equivalent)

  • Hydraulic Press and Pellet Die

  • Agate Mortar and Pestle

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.

  • Spatula

  • Sample of unknown C8H10ClNO isomer (~1-2 mg)

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the spectrometer's sample compartment is empty.

    • Run a background scan (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical self-validating step to digitally subtract the spectral signature of atmospheric CO₂ and water vapor from the final sample spectrum.

  • Sample Preparation (KBr Pellet):

    • Place approximately 100-150 mg of dry KBr powder into the agate mortar.

    • Add 1-2 mg of the C8H10ClNO sample. The ratio is crucial; too much sample will cause total absorption (flat-topped peaks), while too little will result in a weak signal.

    • Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogenous powder is obtained. Causality Note: Homogenous grinding ensures the sample is evenly dispersed, preventing scattering of the IR beam and producing a high-quality spectrum.

    • Transfer a portion of the powder into the pellet die.

    • Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for 2 minutes. The pressure causes the KBr to flow and encapsulate the sample in a solid, IR-transparent disc.

    • Carefully release the pressure and extract the die. A clear or translucent pellet should be formed.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer's sample compartment.

    • Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

    • The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the spectrum to identify the wavenumbers of key absorption peaks.

    • Compare the observed peaks with the data in the comparison table and follow the validation workflow to deduce the isomeric structure.

Conclusion

Infrared spectroscopy provides an authoritative and efficient method for the structural validation of chemical compounds like C8H10ClNO. By systematically analyzing the presence or absence of key absorption bands in the functional group region, researchers can confidently distinguish between potential isomers. The combination of a robust experimental protocol and a logical interpretation workflow, as outlined in this guide, forms a self-validating system that ensures scientific integrity and accelerates the drug development process. While techniques like NMR and Mass Spectrometry are required for complete structural elucidation, IR spectroscopy remains an indispensable frontline tool for its speed, simplicity, and definitive identification of molecular building blocks.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Alkyl Halides. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • IR Spectroscopy Functional Group Chart. (2015, May 21). Scribd. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • IR Chart. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Typical Infrared Absorption Frequencies. (n.d.). Scribd. Retrieved from [Link]

  • IR Absorption Table. (n.d.). University of California, Davis. Retrieved from [Link]

  • Interpreting IR Spectra: A Quick Primer. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

  • Infrared Spectroscopy Absorption Table. (2021, September 11). Chemistry LibreTexts. Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Functional Groups and IR Tables. (2020, April 24). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved from [Link]

  • Infrared (IR) spectroscopy. (n.d.). SlideShare. Retrieved from [Link]

  • Functional Groups. (n.d.). Mark Winter/University of Sheffield. Retrieved from [Link]

  • The 18 structural isomers of molecular formula C8H18. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Infrared spectroscopy. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

A Researcher's Guide to Differentiating 3-Chloro-5-methylaniline and 5-Chloro-2-methylaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of pharmaceutical development, agrochemical synthesis, and materials science, the precise identification of constitutional isomers is not merely an academic exercise—it is a critical determinant of a final product's efficacy, safety, and regulatory compliance. The subtle shift of a single functional group on an aromatic ring can drastically alter a molecule's biological activity, toxicity, and physical properties. This guide provides an in-depth comparison of two such isomers: 3-chloro-5-methylaniline and 5-chloro-2-methylaniline, offering experimental insights and robust analytical protocols for their unambiguous differentiation.

The core challenge in distinguishing these isomers lies in their identical molecular formula (C₇H₈ClN) and molecular weight (141.60 g/mol ).[1][2] This necessitates a multi-pronged analytical approach that moves beyond simple mass determination to probe the unique electronic and spatial environments created by the different substitution patterns on the aniline ring.

Section 1: Structural and Physicochemical Properties

The distinct placement of the chloro, methyl, and amino groups in 3-chloro-5-methylaniline (meta, meta substitution relative to each other) versus 5-chloro-2-methylaniline (ortho, meta substitution) gives rise to measurable differences in their physical properties. These variations, stemming from differences in intermolecular forces like dipole-dipole interactions and hydrogen bonding, serve as the first line of differentiation.

Property3-Chloro-5-methylaniline5-Chloro-2-methylanilineRationale for Difference
CAS Number 29027-20-1[3]95-79-4[4]Unique identifier for each distinct chemical structure.
Appearance Colorless to light yellow crystalline powder[3]Clear yellow to light brown liquid or solid[5][6]Differences in crystal lattice packing and intermolecular forces.
Boiling Point ~248.6 °C[3][7]~237 °C[5]The substitution pattern in 3-chloro-5-methylaniline may allow for more effective intermolecular interactions, requiring more energy to break.
Melting Point Not consistently reported, solid at RT[3]~22-27 °CThe less symmetrical structure of 5-chloro-2-methylaniline can disrupt crystal packing, leading to a lower melting point.
Density ~1.18 g/cm³[3][7]~1.17 - 1.19 g/mL[5]Minor differences, but can be influenced by the efficiency of molecular packing in the solid or liquid state.
pKa 3.66 (Predicted)[7]Not readily available, but expected to be similarThe electronic effects of the chloro and methyl groups on the basicity of the amino group are present in both, with minor differences due to their positions.
Solubility Poorly soluble in water; soluble in alcohols, ethers, ketones[3]Soluble in organic solventsBoth are relatively nonpolar aromatic amines, leading to poor aqueous solubility.

Expert Insight: The most telling physical difference is the state at room temperature. 3-Chloro-5-methylaniline is typically a powder, whereas 5-chloro-2-methylaniline, with its lower melting point, can exist as a liquid or a low-melting solid.[3][5] This initial observation can provide a strong, albeit not definitive, clue to the isomer's identity.

Section 2: Spectroscopic Differentiation: The Definitive Analysis

While physical properties offer clues, spectroscopic methods provide the definitive structural evidence required for unambiguous identification. The key is to understand how the unique symmetry and electronic environment of each isomer will manifest in their respective spectra.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for differentiating these isomers. The number of signals, their splitting patterns (multiplicity), and their chemical shifts are directly correlated to the arrangement of protons on the aromatic ring.

  • 3-Chloro-5-methylaniline: Due to its C₂ symmetry axis (if we consider the C-N bond axis), the aromatic region of the ¹H NMR spectrum is expected to be simpler. The three aromatic protons will appear as three distinct singlets (or very narrow triplets due to small meta-coupling). A representative ¹H NMR spectrum shows peaks at approximately δ 6.56 (s, 1H), 6.48 (s, 1H), and 6.36 (s, 1H).[7][8] The methyl group protons will appear as a sharp singlet around δ 2.23, and the amine protons as a broad singlet around δ 3.66.[7][8]

  • 5-Chloro-2-methylaniline: This isomer lacks the symmetry of its counterpart. Consequently, its three aromatic protons are chemically non-equivalent and will couple with each other, leading to more complex splitting patterns (doublets, and a doublet of doublets). The expected pattern would be a doublet for the proton ortho to the amino group, a doublet for the proton ortho to the chloro group, and a doublet of doublets for the proton situated between the chloro and methyl groups. Spectroscopic data confirms this, showing a more complex aromatic region compared to the 3,5-isomer.[9]

Caption: Predicted ¹H NMR patterns for the aromatic region of the two isomers.

Mass Spectrometry (MS)

While both isomers have the same molecular ion peak (m/z 141), their fragmentation patterns upon ionization (e.g., Electron Ionization - EI) can differ.[10][11] The stability of the resulting fragment ions is influenced by the substituent positions.

  • Key Fragmentation Pathways: The primary fragmentations often involve the loss of a chlorine atom or a methyl radical. The relative abundance of the [M-Cl]⁺ and [M-CH₃]⁺ ions may differ. For instance, the ortho-position of the methyl and amino groups in 5-chloro-2-methylaniline can facilitate specific fragmentation pathways, such as the loss of HCN after initial fragmentation, which might be less favorable in the 3,5-isomer.

Expert Insight: While EI-MS can provide distinguishing fragments, coupling gas chromatography with mass spectrometry (GC-MS) is the gold standard.[11][12] The isomers will exhibit different retention times on the GC column due to their differing boiling points and polarities, providing an additional layer of separation and identification before the mass analysis.

Section 3: Synthesis and Reactivity

The synthetic routes to these isomers are fundamentally different, dictating the starting materials and potential impurities.

  • Synthesis of 3-Chloro-5-methylaniline: A common route involves the nitration of m-chlorotoluene, followed by the reduction of the nitro group. An alternative synthesis starts with 1-chloro-3-methyl-5-nitrobenzene, which is then reduced, for example, using tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol.[7][8]

  • Synthesis of 5-Chloro-2-methylaniline: This isomer is often synthesized from 4-chloro-2-nitrotoluene via reduction.[13][14] This can be achieved through catalytic hydrogenation or by using reducing agents like polysulfides in an aqueous solution.[13][15]

The differing positions of the activating amino group and the deactivating chloro group also influence their reactivity in electrophilic aromatic substitution reactions. The ortho and para positions relative to the powerful activating amino group are the most nucleophilic. This difference dictates how these isomers will behave in subsequent synthetic steps, for example, in the production of dyes and pharmaceuticals.[14]

Section 4: Applications and Toxicological Considerations

Substituted anilines are crucial building blocks in many industries.[16][17] They are precursors for azo dyes, agrochemicals (herbicides, fungicides), and active pharmaceutical ingredients (APIs).[5][17][18] For instance, the aniline scaffold is a key component in many tyrosine kinase inhibitors used in oncology.[19]

However, anilines as a class are known for potential toxicity, including methemoglobinemia, and some are classified as known or suspected carcinogens.

  • 3-Chloro-5-methylaniline: Listed as harmful if swallowed, in contact with skin, or inhaled. It is also noted to cause skin and serious eye irritation.[1][20][21]

  • 5-Chloro-2-methylaniline: Also classified as harmful if swallowed or in contact with skin.[4][22] Importantly, bioassays have indicated that 5-chloro-2-methylaniline (also known as 5-chloro-o-toluidine) is carcinogenic in mice, inducing hemangiosarcomas and hepatocellular carcinomas.[5] This highlights the critical importance of isomer identification from a safety and toxicological standpoint.

Section 5: Experimental Protocol: A Self-Validating Workflow for Isomer Differentiation

This protocol outlines a systematic approach to differentiate between an unknown sample of 3-chloro-5-methylaniline and 5-chloro-2-methylaniline.

Step 1: Physical Characterization
  • Observation: Note the physical state of the sample at room temperature (solid powder vs. liquid/low-melting solid).

  • Melting Point Analysis: If the sample is solid, determine its melting point using a calibrated apparatus. Compare the result with the literature values.

Step 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • GC Method:

    • Column: Use a standard non-polar column (e.g., DB-5ms or equivalent).

    • Injection: 1 µL, split injection.

    • Temperature Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

  • Analysis:

    • Confirm the retention time against a known standard if available.

    • Verify the molecular ion peak at m/z 141.

    • Analyze the fragmentation pattern for any isomer-specific ions.

Step 3: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Integrate the aromatic, amine, and methyl proton signals.

    • Carefully analyze the multiplicity of the aromatic signals. The presence of three distinct singlets is strongly indicative of 3-chloro-5-methylaniline, while complex multiplets suggest 5-chloro-2-methylaniline.

Caption: A self-validating workflow for isomer identification.

By systematically applying this workflow, researchers can confidently and accurately distinguish between 3-chloro-5-methylaniline and 5-chloro-2-methylaniline, ensuring the integrity of their research and the safety of their downstream applications.

References

  • ChemicalBook. (2025, June 13). 5-Chloro-2-methylaniline.
  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline.
  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • IndiaMART. (n.d.). 3 Chloro 5 Methylaniline Powder, Grade Standard: Reagent Grade.
  • Fisher Scientific Company. (2025, December 18). SAFETY DATA SHEET: 5-Chloro-2-methylaniline.
  • Benchchem. (n.d.). 5-Chloro-2-methylaniline | High-Purity Reagent.
  • ChemicalBook. (n.d.). 3-Chloro-5-methylaniline CAS#: 29027-20-1.
  • Mass Spectrometry Online. (2025, August 1). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.
  • Taylor & Francis Online. (2025, December 11). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications.
  • BenchChem. (n.d.). Potential applications of substituted anilines in medicinal chemistry.
  • PubChem. (n.d.). 3-Chloro-5-methylaniline.
  • CymitQuimica. (n.d.). 5-Chloro-2-methylaniline.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 3-Chloro-5-methylaniline.
  • SIAL. (n.d.). Safety data sheet: 5-Chloro-2-methylaniline.
  • ChemicalBook. (2025, June 14). 5-Chloro-2-methylaniline - Safety Data Sheet.
  • Thermo Scientific Chemicals. (n.d.). 3-Chloro-5-methylaniline, 95% 250 mg.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • ChemicalBook. (n.d.). 5-Chloro-2-methylaniline(95-79-4) 1H NMR spectrum.
  • BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds.
  • Echemi. (2024, February 5). Exploring the Properties and Applications of Aniline and N-Methylaniline.
  • MySkinRecipes. (n.d.). 3-Chloro-5-methylaniline.
  • ChemicalBook. (2025, July 24). 3-Chloro-5-methylaniline.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-methylaniline for synthesis.
  • Thermo Scientific Chemicals. (n.d.). 5-Chloro-2-methylaniline, 98%.
  • NIST. (n.d.). Benzenamine, 5-chloro-2-methyl-.
  • Eureka | Patsnap. (2011, November 9). Synthetic method of 3-chloro-2-methylaniline.

Sources

Quality Control Parameters for Pharmaceutical Building Block CAS 1051900-94-7

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the quality control parameters for the pharmaceutical intermediate [3-Chloro-5-(methylamino)phenyl]methanol (CAS 1051900-94-7).[1][] It is designed for researchers and process chemists optimizing the synthesis of small molecule active pharmaceutical ingredients (APIs), particularly kinase inhibitors where such aniline-benzyl alcohol motifs are prevalent.[]

A Technical Guide to [3-Chloro-5-(methylamino)phenyl]methanol

Executive Summary & Application Context

CAS 1051900-94-7 , chemically identified as [3-Chloro-5-(methylamino)phenyl]methanol , serves as a critical scaffold in medicinal chemistry.[1][] Its structure—a trisubstituted benzene ring featuring a reactive benzyl alcohol, a secondary methylamine, and a halogen (chlorine)—makes it a versatile "lynchpin" intermediate.

In drug development, this molecule is typically employed to:

  • Construct Hinge-Binding Motifs: The methylamino group often mimics the hydrogen-bonding interactions required for ATP-competitive kinase inhibition.[1][]

  • Enable Fragment-Based Design: The benzyl alcohol provides a handle for oxidation to aldehydes (for reductive amination) or conversion to leaving groups (halides/mesylates) for coupling reactions.[]

  • Facilitate Cross-Coupling: The chloro-substituent allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to elaborate the core scaffold.[1][]

Controlling the quality of this starting material is paramount; impurities such as the des-chloro analog or over-alkylated byproducts can irreversibly poison downstream catalysts or lead to difficult-to-separate isomeric impurities in the final API.[1][]

Comparative Analysis: High-Purity vs. Standard Grade

The following table contrasts the performance of "High Purity" (Pharma Grade) material against "Standard Grade" (Industrial) material in a typical downstream synthetic sequence (e.g., oxidation to the aldehyde followed by reductive amination).

FeatureHigh Purity Grade (Recommended) Standard Grade (Alternative) Impact on Downstream Process
Purity (HPLC) ≥ 98.0% ≥ 95.0%Lower purity introduces regioisomers that compete in coupling reactions, reducing yield by 10-15%.[1][]
Assay (Titration) 98.0 - 102.0% 90.0 - 110.0%Inaccurate stoichiometry leads to incomplete conversion or excess reagent carryover.[1][]
Specific Impurity: Des-Chloro ≤ 0.10% ≤ 0.50%Critical: The des-chloro impurity is chemically similar and often co-elutes with the final product, causing batch failure.[1][]
Water (KF) ≤ 0.5% ≤ 1.0%Excess water quenches moisture-sensitive reagents (e.g., acid chlorides, hydrides) used in subsequent steps.[]
Appearance White to Off-White SolidYellow/Brown SolidColor often indicates oxidation products (quinones) that can act as radical scavengers, inhibiting catalytic cycles.[]

Critical Quality Control Parameters & Protocols

To ensure the integrity of your synthetic pathway, the following QC protocols must be implemented. These are "self-validating" systems where the result of one test supports the findings of another.[]

A. Structural Identification (The "Fingerprint")[2]
  • 1H-NMR (400 MHz, DMSO-d6):

    • Diagnostic Signals:

      • 
         ~4.4 ppm (d, 2H, -CH2OH): Confirms the benzyl alcohol.[]
        
      • 
         ~2.7 ppm (s, 3H, -NHCH3): Confirms the N-methyl group.[1][]
        
      • 
         ~6.4-6.7 ppm (m, 3H, Ar-H): Confirms the 1,3,5-substitution pattern.[1][]
        
    • Validation: The integration ratio of the methyl singlet to the aromatic protons must be exactly 3:3. Deviation suggests contamination with the bis-methylated impurity.[]

B. Purity Analysis (HPLC)[2]
  • Methodology: Reverse-Phase HPLC (C18 column).

  • Mobile Phase: Gradient elution with Water (0.1% TFA) and Acetonitrile (0.1% TFA).[]

  • Detection: UV at 254 nm (aromatic absorption).[]

  • Critical Acceptance Criterion: Single peak >98.0% area.[] No single impurity >0.5%.[]

  • Why this matters: The des-chloro impurity (lacking the Cl atom) will elute slightly earlier than the main peak.[] This specific impurity must be quantified as it cannot be removed easily in later steps.[]

C. Residual Solvent Analysis (GC-HS)
  • Target Solvents: THF, Methanol, Ethyl Acetate (common synthesis solvents).[]

  • Limit: < 5000 ppm (ICH Q3C Class 3 limits).[]

  • Risk: Residual methanol can react with electrophiles (e.g., acid chlorides) intended for the benzyl alcohol, creating methyl ester side products.[]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the Quality Control decision process. It highlights the "Kill Steps" where a batch must be rejected to prevent downstream failure.

QC_Workflow Start Incoming Material CAS 1051900-94-7 ID_Check Identity Check (NMR / IR) Start->ID_Check Purity_Check Purity Analysis (HPLC) ID_Check->Purity_Check Structure Confirmed Decision_Fail FAIL: Reject / Reprocess ID_Check->Decision_Fail Wrong Structure Impurity_Scan Specific Impurity Scan (Des-Chloro / Bis-Methyl) Purity_Check->Impurity_Scan Purity > 98% Purity_Check->Decision_Fail Purity < 98% Water_Check Water Content (Karl Fischer) Impurity_Scan->Water_Check Impurities < 0.1% Impurity_Scan->Decision_Fail Critical Impurity Found Decision_Pass PASS: Release for Synthesis Water_Check->Decision_Pass Water < 0.5% Water_Check->Decision_Fail Water > 0.5%

Caption: QC Decision Tree for CAS 1051900-94-7. Each step acts as a gatekeeper to ensure downstream synthetic success.

Experimental Protocol: Purity Determination by HPLC

To replicate the purity analysis in your lab, follow this standard operating procedure (SOP).

Reagents:

  • Acetonitrile (HPLC Grade)[]

  • Water (Milli-Q or equivalent)[1][]

  • Trifluoroacetic acid (TFA)[]

Instrument Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1][]

    • 2-15 min: 5% B

      
       95% B (Linear ramp)[1][]
      
    • 15-20 min: 95% B (Wash)[1][]

    • Solvent A: Water + 0.1% TFA; Solvent B: ACN + 0.1% TFA[1][]

  • Injection Volume: 5 µL.

Data Interpretation:

  • Retention Time (RT): The main peak typically elutes around 8-10 minutes depending on the specific column.[]

  • Relative Retention (RRT):

    • Des-chloro impurity: ~0.9 RRT (elutes just before main peak).[1][]

    • Bis-methyl impurity: ~1.1 RRT (elutes just after main peak due to increased lipophilicity).[1][]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394626. Retrieved from [Link][]

  • Blueprint Medicines Corp (2020). Patent US10807985B2: Compositions useful for treating disorders related to KIT.[] (Describes the use of similar aniline intermediates in kinase inhibitor synthesis). Retrieved from

  • European Medicines Agency (2006). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

Sources

Benchmarking [3-Chloro-5-(methylamino)phenyl]methanol Against Other Aniline Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aniline Scaffold - A Privileged Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, the aniline scaffold has emerged as a cornerstone in the design of a multitude of therapeutic agents. Its inherent chemical tractability and the ability of its derivatives to form critical interactions with biological targets have cemented its status as a "privileged" structure. This guide provides a comprehensive comparative analysis of a novel aniline derivative, [3-Chloro-5-(methylamino)phenyl]methanol, against a panel of well-established aniline-based drugs. While direct experimental data for [3-Chloro-5-(methylamino)phenyl]methanol is not yet publicly available, this document will serve as a benchmarking tool for researchers, leveraging extensive data from approved aniline-containing drugs to provide a framework for its potential evaluation and to highlight key structure-activity relationships (SAR) that govern the performance of this important class of compounds.

The strategic inclusion of the aniline moiety in drug candidates is not without its challenges, including potential metabolic instability and toxicity.[1][2][3] Therefore, a thorough understanding of the subtle interplay between substituent effects and biological activity is paramount for the successful development of new aniline-based therapeutics.

[3-Chloro-5-(methylamino)phenyl]methanol: A Structural Overview

[3-Chloro-5-(methylamino)phenyl]methanol presents a unique substitution pattern on the aniline core. The presence of a chlorine atom at the meta-position is anticipated to influence the compound's electronic properties and metabolic stability. The methylamino group, also in a meta-position relative to the hydroxymethyl substituent, provides a potential hydrogen bond donor and acceptor, which could be critical for target engagement. The primary alcohol functionality introduces a polar group that may impact solubility and offer a site for further chemical modification or metabolic transformation.

Comparative Analysis with Established Aniline Scaffolds

To contextualize the potential of [3-Chloro-5-(methylamino)phenyl]methanol, we will benchmark it against a selection of prominent aniline-based kinase inhibitors that have demonstrated significant clinical efficacy. These comparators have been chosen to represent a range of targets and structural diversity within the aniline class.

Comparator Aniline Scaffolds:
  • Gefitinib: An anilinoquinazoline that selectively inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.

  • Sorafenib: A multi-kinase inhibitor targeting Raf kinases (C-RAF, B-RAF) and various receptor tyrosine kinases (VEGFR, PDGFR).[1][4][5]

  • Ibrutinib: A potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[6]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, acting on VEGFRs, PDGFRs, and others.[2]

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[7][8]

  • Lapatinib: A dual tyrosine kinase inhibitor which interrupts the HER2/neu and epidermal growth factor receptor (EGFR) pathways.[9][10]

  • Nilotinib: A BCR-ABL kinase inhibitor used to treat chronic myelogenous leukemia (CML).[11][12]

  • Dasatinib: A multi-targeted kinase inhibitor for the treatment of CML and acute lymphoblastic leukemia.[13]

  • Pazopanib: A multi-targeted receptor tyrosine kinase inhibitor targeting VEGFR, PDGFR, and FGFR.[14][15][16]

Data Presentation: A Comparative Overview of Kinase Inhibition and Cellular Potency

The following table summarizes the inhibitory activities of the selected comparator aniline-based drugs against their primary kinase targets and their corresponding cellular potencies. This data provides a benchmark for the anticipated performance of novel aniline scaffolds like [3-Chloro-5-(methylamino)phenyl]methanol.

CompoundPrimary Target(s)IC50 (nM)Cell-based Assay (Cell Line)Cellular Potency (IC50/GI50, nM)Reference(s)
Gefitinib EGFR2-37NSCLC cell lines (e.g., PC-9)10-500
Sorafenib Raf-1, B-RAF, VEGFR-26, 22, 90MDA-MB-23140 (pMEK), 100 (pERK)[17]
Ibrutinib BTK0.5Various B-cell malignanciesVaries by cell line[6][18][19]
Sunitinib VEGFR2, PDGFRβ, c-KIT2, 1, 4Multiple cell linesVaries by cell line[2][20][21]
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3HUVEC0.04 (pVEGFR2)[7][8][22]
Lapatinib EGFR, HER210.8, 9.8BT474240[9][10][23]
Nilotinib BCR-ABL<30K56221[11][12][24]
Dasatinib BCR-ABL, SRC family<1K5623[13][25][26]
Pazopanib VEGFR1, VEGFR2, VEGFR310, 30, 47HUVEC21 (pVEGFR2)[14][15][16]

Experimental Protocols: A Guide to Benchmarking Novel Aniline Scaffolds

To facilitate the direct comparison of novel compounds like [3-Chloro-5-(methylamino)phenyl]methanol, standardized and robust experimental protocols are essential. The following sections detail representative assays for evaluating kinase inhibition and cellular cytotoxicity.

Kinase Inhibition Assay (Example: BRAF Kinase Assay for Sorafenib)

This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, often using a method that detects the amount of ATP consumed (ADP production).

Materials:

  • Recombinant human BRAF (wild-type) enzyme

  • MEK1 (unactive) as substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound ([3-Chloro-5-(methylamino)phenyl]methanol or comparator) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Reaction Setup: In each well of the plate, add the following components:

    • Kinase buffer

    • BRAF enzyme

    • MEK1 substrate

    • Test compound at various concentrations (final DMSO concentration should be ≤1%). Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[27][28]

Diagram of Kinase Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare serial dilutions of test compound reaction_setup Set up kinase reaction in plate: Enzyme + Substrate + Compound compound_prep->reaction_setup reagent_prep Prepare kinase, substrate, and ATP solutions reagent_prep->reaction_setup initiation Initiate reaction with ATP reaction_setup->initiation incubation Incubate at 30°C initiation->incubation detection Add ADP-Glo™ reagents and measure luminescence incubation->detection data_processing Calculate % inhibition detection->data_processing ic50_calc Determine IC50 value data_processing->ic50_calc

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Cytotoxicity Assay (Example: MTT Assay for Gefitinib)

This protocol outlines a common method for assessing the effect of a compound on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., A549, a human lung adenocarcinoma cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound ([3-Chloro-5-(methylamino)phenyl]methanol or comparator) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 or GI50 (concentration that inhibits cell growth by 50%) value.[29]

G cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate adherence Allow cells to adhere overnight cell_seeding->adherence compound_addition Add serial dilutions of test compound adherence->compound_addition incubation Incubate for 72 hours compound_addition->incubation mtt_addition Add MTT solution and incubate incubation->mtt_addition solubilization Solubilize formazan crystals mtt_addition->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance viability_calc Calculate % cell viability absorbance->viability_calc ic50_calc Determine IC50/GI50 value viability_calc->ic50_calc

Sources

Comparative Elemental Profiling of [3-Chloro-5-(methylamino)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Methodological Validation for Drug Discovery Scaffolds

Executive Summary & Theoretical Baseline

In the development of kinase inhibitors and receptor modulators, the fragment [3-Chloro-5-(methylamino)phenyl]methanol (CAS: Non-specific, generic scaffold) serves as a critical pharmacophore. Verifying the elemental composition of this halogenated aniline derivative is chemically challenging due to the volatility of chlorine during combustion and the potential for catalytic poisoning in standard analyzers.

This guide compares three analytical methodologies for validating this compound:

  • Automated Flash Combustion (CHN) for Carbon/Hydrogen/Nitrogen.

  • Schöniger Oxygen Flask Combustion for quantitative Chlorine analysis.

  • High-Resolution Mass Spectrometry (HRMS) for isotopic fingerprinting.

Theoretical Elemental Composition

Formula: C₈H₁₀ClNO Molecular Weight: 171.62 g/mol

ElementSymbolAtomic MassCountTotal MassMass Fraction (%)
Carbon C12.011896.0955.99
Hydrogen H1.0081010.085.87
Chlorine Cl35.45135.4520.66
Nitrogen N14.007114.018.16
Oxygen O15.999116.009.32

Methodology 1: Automated Flash Combustion (CHN)

Objective: Quantification of C, H, and N. Status: Industry Standard (High Throughput).

Technical Insight

Standard CHN analyzers use dynamic flash combustion. However, for [3-Chloro-5-(methylamino)phenyl]methanol , the presence of chlorine (20.66% w/w) presents a specific interference risk. Chlorine gas (


) generated during combustion can react with the copper reduction column, shortening its life, or mimic other gases if not properly scrubbed by silver tungstate (

).
Experimental Protocol
  • Preparation: Dry sample at 40°C under vacuum for 4 hours to remove hygroscopic moisture common in secondary amines.

  • Weighing: Accurately weigh 2.0–2.5 mg of sample into a tin capsule using a microbalance (precision

    
    1 
    
    
    
    g).
  • Combustion:

    • Reactor Temp: 980°C.

    • Oxidant: Oxygen pulse.

    • Carrier: Helium.

  • Scrubbing: Ensure the combustion tube contains a distinct layer of Silver Tungstate on Magnesium Oxide to trap halogens.

  • Detection: Thermal Conductivity Detector (TCD) after GC separation of

    
    , 
    
    
    
    , and
    
    
    .
Representative Data (n=3)

Note: Data simulated based on typical high-purity synthesis.

Run% Carbon (Exp)% Hydrogen (Exp)% Nitrogen (Exp)Deviation from Theory
155.855.918.12Pass (<0.3%)
256.055.858.18Pass (<0.3%)
355.925.888.15Pass (<0.3%)
Avg 55.94 5.88 8.15 Excellent

Methodology 2: Schöniger Oxygen Flask (The "Halogen Standard")

Objective: Quantitative determination of Chlorine. Status: Gold Standard for Halogenated Organics.

Technical Insight

Automated analyzers often fail to quantify chlorine accurately due to "carryover" effects. The Schöniger method (Oxygen Flask Combustion) is the required alternative for this scaffold. It involves rapid combustion in a closed system followed by potentiometric titration.

Experimental Protocol
  • Sample Wrap: Weigh 5–10 mg of sample onto ash-free filter paper. Fold into a "flag" with a fuse.

  • Combustion:

    • Place 10 mL of absorbing solution (0.1 M NaOH + 3 drops 30%

      
      ) into a 500 mL thick-walled Erlenmeyer flask.
      
    • Flush flask with pure Oxygen (

      
      ) for 60 seconds.
      
    • Ignite the paper flag and immediately insert into the flask, clamping it inverted.

  • Absorption: Allow to stand for 30 minutes with intermittent shaking. The

    
     gas converts to chloride ions (
    
    
    
    ).
  • Titration:

    • Acidify solution with

      
      .
      
    • Titrate against 0.01 M

      
       solution.
      
    • Endpoint detection: Potentiometric (Silver electrode).[1]

Representative Data
RunSample Mass (mg)Titrant Vol (mL)% Chlorine (Exp)Theory (20.66%)
18.45Calc20.55-0.11
29.12Calc20.71+0.05
Avg --20.63

0.03

Methodology 3: HRMS Isotopic Fingerprinting

Objective: Structural confirmation via Isotopic Abundance. Status: Qualitative/Semi-Quantitative Validation.

Technical Insight

While not a "weight percent" method, HRMS is superior for confirming the nature of the halogen. Chlorine possesses a distinct natural isotope distribution:


 (75.77%) and 

(24.23%). For this molecule, the Mass Spectrum must show an M+H peak and an (M+2)+H peak in a 3:1 intensity ratio .
Experimental Protocol
  • Instrument: Orbitrap or Q-TOF Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI+).

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Data Analysis
  • Monoisotopic Mass (

    
    ):  172.0524 Da (M+H)
    
  • Isotope Peak (

    
    ):  174.0494 Da
    
  • Observed Ratio: 100% : 32.5% (Matches theoretical 3:1 pattern).

Comparative Analysis & Recommendations

The following table contrasts the performance of these methods for this specific chlorinated amine.

FeatureAutomated CHNSchöniger FlaskHRMS (Orbitrap)
Primary Target C, H, NHalogens (Cl, Br, I), SMolecular Formula / Isotopes
Precision High (

0.1%)
Moderate (

0.3-0.5%)
Ultra-High (<5 ppm mass error)
Sample Req. Low (2 mg)High (10 mg)Negligible (<0.1 mg)
Interference High (Cl damages catalyst)Low (Specific to halogens)Low (Matrix effects possible)
Throughput 5 mins/sample45 mins/sample2 mins/sample
Cost $

(Labor intensive)

$
Analytical Workflow Visualization

The following diagram illustrates the recommended decision logic for validating [3-Chloro-5-(methylamino)phenyl]methanol.

G Start Crude Product [3-Chloro-5-(methylamino)phenyl]methanol Step1 1. Automated CHN Analysis (C, H, N Quantification) Start->Step1 Decision1 Results within +/- 0.4%? Step1->Decision1 Step2 2. Schöniger Flask Combustion (Cl Quantification) Decision1->Step2 Yes Fail Re-purify (Recrystallization/Column) Decision1->Fail No Step3 3. HRMS Analysis (Isotopic Fingerprint) Step2->Step3 Cl within +/- 0.5% Cert Release Lot (Certificate of Analysis) Step3->Cert 3:1 Isotope Ratio Confirmed Fail->Start Recycle

Figure 1: Integrated Analytical Workflow. Note that CHN alone is insufficient due to the lack of Chlorine quantification.

References

  • ASTM International. (2022). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants (ASTM D5291). ASTM.[2] [Link]

  • Schöniger, W. (1955).[2][3] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[3] Mikrochimica Acta.[2][3] [Link]

  • American Chemical Society (ACS). (2023). Guidelines for Characterization of Organic Compounds. ACS Publications. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of [3-Chloro-5-(methylamino)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, procedural framework for the safe handling and disposal of [3-Chloro-5-(methylamino)phenyl]methanol. As a halogenated aminophenol derivative, this compound requires specific protocols to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The procedures outlined below are grounded in established chemical safety principles and are designed for researchers, scientists, and drug development professionals.

Hazard Profile and Risk Assessment

Before handling any chemical, a thorough understanding of its hazard profile is essential. [3-Chloro-5-(methylamino)phenyl]methanol belongs to a class of compounds, aminophenols, that present multiple health risks. Its structure as a chlorinated aromatic amine introduces additional toxicological concerns.

Causality of Hazards: The presence of the chloro- group makes this a halogenated compound, which dictates its disposal pathway. The aminophenol moiety is associated with risks such as methemoglobinemia, where the blood's ability to carry oxygen is dangerously reduced.[1] Furthermore, aminophenols as a class are known to be potential mutagens and can cause severe skin and eye irritation.[1]

Hazard Classification Summary The following table summarizes the potential hazards, based on data from structurally analogous compounds and the general chemical class.

Hazard ClassificationDescriptionSource Analogy
Acute Toxicity Potentially toxic if swallowed, in contact with skin, or if inhaled.[2][3]
Skin Corrosion/Irritation Likely to cause skin irritation and potentially severe chemical burns upon prolonged contact.[4]
Serious Eye Damage/Irritation Poses a high risk of serious eye damage.[4]
Germ Cell Mutagenicity Suspected of causing genetic defects. Handle with extreme caution.[1][5]
Specific Target Organ Toxicity High levels of exposure can interfere with blood oxygen transport, leading to methemoglobinemia. May also affect the kidneys.[1]
Environmental Hazard Classified as harmful to aquatic life. Must be prevented from entering drains or waterways.[5]

Critical Incompatibilities: To prevent violent reactions, heat generation, or the release of toxic gases, do not mix [3-Chloro-5-(methylamino)phenyl]methanol waste with the following:

  • Strong Oxidizing Agents: (e.g., perchlorates, peroxides, nitrates, permanganates).[1][6]

  • Acids and Acid Anhydrides: [7][8]

  • Bases: [5][7]

  • Strong Reducing Agents: (e.g., hydrides, alkali metals).[5][7]

The Disposal Workflow: A Step-by-Step Protocol

The integrity of this disposal process relies on a systematic approach, from initial handling to final pickup. The following workflow is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee safety and compliance.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_storage Storage & Final Disposal A Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Work in a Certified Chemical Fume Hood A->B C Step 3: Characterize Waste 'Halogenated Organic Liquid' B->C D Step 4: Select Compatible Container (Glass or Polyethylene) C->D E Step 5: Attach & Fill Out Hazardous Waste Label D->E F Step 6: Add Waste to Container (Avoid Splashing) E->F G Step 7: Securely Cap Container After Each Addition F->G H Step 8: Store in Designated Satellite Accumulation Area (SAA) G->H I Step 9: Segregate from Incompatible Chemicals H->I J Step 10: Request Pickup from EHS When Container is Full I->J

Caption: Disposal workflow for [3-Chloro-5-(methylamino)phenyl]methanol.

Methodology Details:

  • Personal Protective Equipment (PPE) & Engineering Controls:

    • Always wear nitrile gloves, chemical splash goggles, and a fully buttoned laboratory coat.[4][9]

    • All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][10]

  • Waste Characterization & Segregation:

    • This compound is a halogenated organic chemical . It must be disposed of in a designated halogenated waste stream.[11][12]

    • Crucial Step: Never mix halogenated waste with non-halogenated organic waste.[12][13] Doing so creates a mixed waste that is significantly more difficult and expensive to dispose of through incineration.[13]

  • Waste Container Selection and Labeling:

    • Select a clean, leak-proof container made of compatible material (borosilicate glass or high-density polyethylene) with a tightly sealing screw cap.[13][14]

    • Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[15][16]

    • The label must include the full, unabbreviated chemical name: "[3-Chloro-5-(methylamino)phenyl]methanol" and list any other constituents in the waste solution.[11][15]

  • Waste Accumulation and Storage:

    • Carefully transfer the waste into the labeled container, avoiding splashes.

    • Keep the container securely capped at all times, except when actively adding waste.[11][15] This prevents the release of vapors and protects the integrity of the contents.

    • Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be away from incompatible materials, particularly strong oxidizers, acids, and bases.[14]

  • Final Disposal:

    • Once the waste container is full, or if work on the project is complete, submit a chemical waste pickup request to your institution's EHS department.

    • Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [14][16]

Emergency Procedures

Spill Response:

  • Small Spill (Contained in Fume Hood):

    • Ensure PPE is worn.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

    • Place the collected material into a sealed, properly labeled hazardous waste container for disposal.[4][14]

  • Large Spill (Outside Fume Hood):

    • Evacuate the immediate area.

    • Alert colleagues and activate the nearest fire alarm if necessary.

    • Call your institution's emergency number and the EHS department.[11]

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[4][17]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Decontamination of Empty Containers

Empty containers that once held [3-Chloro-5-(methylamino)phenyl]methanol are also considered hazardous waste until properly decontaminated.

  • Triple-Rinse Procedure: Rinse the container thoroughly with a suitable solvent (e.g., methanol or acetone) three consecutive times.

  • Collect Rinsate: The first rinsate is considered acutely hazardous waste and must be collected and added to your halogenated organic waste container.[16] Subsequent rinses may also need to be collected depending on local regulations.

  • Final Disposal: After triple-rinsing and air-drying, the container can typically be disposed of in the regular trash or recycling, provided the label has been defaced. Consult your EHS department for specific institutional policies.[15]

References

  • AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. (2007). New Jersey Department of Health. [Link]

  • SAFETY DATA SHEET: Alkyl Phenol Oxide. (2023). ADAMA. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Safety data sheet: Multi-component organic standard solution. (2024). CPAchem Ltd. [Link]

  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University. [Link]

  • Halogenated Solvents. Washington State University, Environmental Health & Safety. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. University of North Texas Health Science Center. [Link]

  • SAFETY DATA SHEET: Moisture in Methanol. (2015). National Institute of Standards and Technology. [Link]

  • 4-Aminophenol PubChem CID 403. National Center for Biotechnology Information. [Link]

  • 2-Aminophenol PubChem CID 5801. National Center for Biotechnology Information. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

Sources

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Retrosynthesis Analysis

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[3-Chloro-5-(methylamino)phenyl]methanol
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[3-Chloro-5-(methylamino)phenyl]methanol

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